Lithocholic Acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-HVATVPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020779 | |
| Record name | Lithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHOCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |
CAS No. |
434-13-9 | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LITHOCHOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithocholic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHOCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |
| Record name | LITHOCHOLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20574 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LITHOCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Lithocholic Acid Metabolism by the Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in host physiology and pathophysiology.[1][2] Historically considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted roles in regulating host metabolic and inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of LCA metabolism by the gut microbiota, detailing the enzymatic processes, responsible microorganisms, and the subsequent impact on host signaling. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial host-microbe interaction.
Core Metabolic Pathways
The journey of this compound begins with primary bile acids synthesized in the liver. Cholesterol is converted into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2] These are then conjugated to either glycine or taurine before being secreted into the gut. In the intestinal lumen, a series of microbial enzymatic transformations occur, leading to the formation of LCA and its derivatives.
Deconjugation: The Gateway Reaction
The initial and rate-limiting step in the metabolism of conjugated primary bile acids is deconjugation, catalyzed by bile salt hydrolases (BSHs) expressed by a wide range of gut bacteria.[4][5] This reaction cleaves the amide bond, releasing the unconjugated bile acid and the amino acid moiety.
7α-dehydroxylation: Formation of this compound
Unconjugated chenodeoxycholic acid (CDCA) is the direct precursor to this compound. The key transformation is the removal of the hydroxyl group at the 7α position, a reaction known as 7α-dehydroxylation.[2][6] This multi-step enzymatic process is primarily carried out by a specialized group of anaerobic bacteria, most notably from the Clostridium and Eubacterium genera.[2] The bile acid-inducible (bai) operon encodes the suite of enzymes necessary for this transformation.[7]
Further Metabolism of this compound
LCA is not an inert end-product and can be further metabolized by the gut microbiota into a variety of derivatives, each with distinct biological activities. These transformations primarily involve oxidation and isomerization reactions catalyzed by hydroxysteroid dehydrogenases (HSDHs).
-
3-oxo-LCA: Oxidation of the 3α-hydroxyl group of LCA by 3α-HSDH results in the formation of 3-oxo-lithocholic acid (3-oxo-LCA).[8]
-
iso-LCA: Subsequent reduction of 3-oxo-LCA by 3β-HSDH can lead to the formation of iso-lithocholic acid (iso-LCA), the 3β-epimer of LCA.
-
allo-LCA: Another derivative, allo-lithocholic acid (allo-LCA), can also be formed through the action of gut microbial enzymes.
Quantitative Data on LCA Metabolism
The following tables summarize key quantitative data related to the metabolism of this compound by the gut microbiota.
| Parameter | Value | Reference |
| Conversion of CDCA to LCA | ||
| Conversion Rate in Normal Subjects (2 hr incubation) | 80% | [6] |
| Concentrations in Human Cecum | ||
| Total 3α-hydroxy bile acid concentration | 0.4 ± 0.2 mM | [9] |
| This compound (% of total bile acids) | 26 ± 10% | [1][9] |
| Chenodeoxycholic acid (% of total bile acids) | 7 ± 8% | [1][9] |
| Physiological Concentration of LCA | ||
| Total BA pool | 1,300–3,650 mg | [3] |
| Physiological concentration of LCA | ~50–150 mg | [3] |
Host Signaling Pathways Modulated by LCA
This compound and its derivatives are potent signaling molecules that interact with several host nuclear and G-protein coupled receptors, thereby influencing a wide range of physiological processes.
-
Farnesoid X Receptor (FXR): While CDCA is a potent FXR agonist, LCA's role is more complex, with some studies suggesting it can act as an antagonist or a weak partial agonist. Activation of intestinal FXR can, in turn, influence the composition of the gut microbiota and promote LCA production.[3]
-
Pregnane X Receptor (PXR): LCA and its derivative 3-keto-LCA are known agonists of PXR. PXR activation in the intestine can induce the expression of genes involved in detoxification and transport of xenobiotics.
-
Vitamin D Receptor (VDR): LCA is an agonist for VDR, and this interaction is implicated in maintaining intestinal barrier function and modulating immune responses.
-
Takeda G-protein coupled Receptor 5 (TGR5): LCA is a potent agonist of TGR5, a membrane receptor expressed in various cell types, including enteroendocrine L-cells. TGR5 activation by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.
Experimental Protocols
This section provides an overview of key experimental protocols for studying LCA metabolism.
Anaerobic Culturing of Bile Acid-Metabolizing Bacteria
-
Objective: To cultivate anaerobic gut bacteria capable of bile acid transformations.
-
Methodology:
-
Prepare an anaerobic growth medium, such as Brain Heart Infusion (BHI) or specific formulations for gut anaerobes, supplemented with bile acids of interest (e.g., CDCA).
-
Use anaerobic chambers or jars with gas packs to create an oxygen-free environment (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Inoculate the medium with fecal samples or isolated bacterial strains.
-
Incubate at 37°C for a specified period (e.g., 24-72 hours).
-
Monitor bacterial growth and collect samples for bile acid analysis.
-
In Vitro Bile Salt Hydrolase (BSH) Activity Assay
-
Objective: To quantify the deconjugation of bile salts by bacterial cultures or purified enzymes.
-
Qualitative Plate Assay:
-
Prepare MRS agar plates supplemented with 0.5% (w/v) of a specific conjugated bile salt (e.g., taurochenodeoxycholic acid - TCDCA) and 0.37 g/L CaCl₂.
-
Inoculate the plates with the bacterial strain of interest.
-
Incubate anaerobically at 37°C for 48-72 hours.
-
Observe for the formation of a precipitation zone (halo) around the bacterial growth, indicating BSH activity.[10]
-
-
Quantitative Assay (HPLC or LC-MS/MS):
-
Incubate bacterial cell lysates or purified BSH enzyme with a known concentration of a conjugated bile salt in a suitable buffer (e.g., phosphate buffer, pH 6.2).[11]
-
Stop the reaction at various time points by adding an acid (e.g., HCl).[11]
-
Analyze the reaction mixture using HPLC or LC-MS/MS to quantify the amount of deconjugated bile acid produced.[10][12]
-
In Vitro 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity Assay
-
Objective: To measure the activity of enzymes involved in the initial steps of 7α-dehydroxylation.
-
Methodology:
-
Prepare a reaction mixture containing the bacterial cell extract or purified 7α-HSDH, a bile acid substrate (e.g., cholic acid or chenodeoxycholic acid), and a cofactor (NAD⁺ or NADP⁺).
-
Incubate the mixture at an optimal temperature and pH (e.g., 37°C, pH 7.5-8.5).[13]
-
Monitor the change in absorbance at 340 nm, which corresponds to the reduction of NAD(P)⁺ to NAD(P)H.
-
Calculate the enzyme activity based on the rate of NAD(P)H formation.
-
LC-MS/MS Analysis of this compound and its Metabolites
-
Objective: To identify and quantify LCA and its derivatives in biological samples.
-
Sample Preparation:
-
For fecal samples, homogenize in a solvent like methanol.[14]
-
For serum or plasma, perform protein precipitation with a solvent like acetonitrile.[15][16]
-
Centrifuge to remove solids and transfer the supernatant.
-
The supernatant may be dried and reconstituted in a suitable solvent for injection.[16]
-
-
LC-MS/MS Conditions:
-
Use a reverse-phase C18 column for chromatographic separation.[15][17]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., methanol/acetonitrile).[15][17]
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).[15][18]
-
Conclusion
The metabolism of this compound by the gut microbiota is a complex and highly regulated process with profound implications for host health. A detailed understanding of the enzymatic pathways, the key microbial players, and the resulting host-signaling events is crucial for the development of novel therapeutic strategies targeting the gut microbiome. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 4. Novel Insights into the Human Gut Microbially Conjugated Bile Acids: The New Diversity of the Amino Acid-Conjugated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gut-restricted this compound analog as an inhibitor of gut bacterial bile salt hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of chenodeoxycholic acid and ursodeoxycholic acid by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrostatic Interactions Dictate Bile Salt Hydrolase Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Structural and functional characterization of a novel acidophilic 7α‐hydroxysteroid dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithocholic acid (LCA), a secondary bile acid, stands at the critical intersection of host and microbial metabolism. Synthesized from the primary bile acid chenodeoxycholic acid (CDCA) exclusively by the gut microbiota, LCA is not merely a byproduct of digestion but a potent signaling molecule with pleiotropic effects on host physiology. Its involvement in the activation of key nuclear receptors such as the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G-protein coupled receptor TGR5 positions it as a significant modulator of inflammatory, metabolic, and cellular proliferative pathways. Consequently, understanding the dynamics of its formation is paramount for drug development and for deciphering the etiology of various enterohepatic and systemic diseases. This guide provides a comprehensive technical overview of the formation of LCA, contrasting the hepatic synthesis of its primary precursor with its subsequent microbial transformation. It details the enzymatic processes, the key microbial players, quantitative data on bile acid concentrations, and the intricate signaling pathways governed by LCA. Furthermore, it furnishes detailed experimental protocols for the quantification and functional analysis of the metabolic pathways described.
Primary vs. Secondary Bile Acid Synthesis: The Genesis of this compound
The journey to this compound begins with the hepatic synthesis of primary bile acids from cholesterol. This process is a cornerstone of cholesterol homeostasis. The subsequent conversion to secondary bile acids is an exclusive function of the gut microbiome, highlighting the critical role of the host-microbe symbiosis in shaping the bile acid pool.
Hepatic Formation of the Primary Bile Acid Precursor: Chenodeoxycholic Acid (CDCA)
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver through a series of enzymatic reactions. The classical (or neutral) pathway, which is quantitatively the most important, is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) . An alternative (or acidic) pathway also exists, initiated by sterol 27-hydroxylase (CYP27A1) . Prior to their secretion into the bile, these primary bile acids are conjugated with either glycine or taurine, increasing their solubility and preventing their passive reabsorption in the biliary tract and small intestine.
Microbial Formation of the Secondary Bile Acid: this compound (LCA)
Upon reaching the distal ileum and colon, conjugated primary bile acids are subject to modification by the resident gut microbiota. The formation of LCA from CDCA is a two-step process:
-
Deconjugation: The glycine or taurine moiety is removed from the conjugated CDCA by bile salt hydrolases (BSH) , enzymes that are widespread among gut bacteria. This step is a prerequisite for subsequent modifications.
-
7α-dehydroxylation: The hydroxyl group at the C-7 position of the steroid nucleus of CDCA is removed by a multi-step enzymatic pathway encoded by the bile acid inducible (bai) operon . This is the key step in the formation of LCA. This enzymatic machinery is present in a limited number of gut anaerobes, primarily belonging to the Clostridium genus.
Quantitative Data on Bile Acid Concentrations
The concentrations of primary and secondary bile acids vary significantly across different bodily compartments. The following table summarizes representative concentrations of key bile acids in human feces, cecal content, and serum.
| Bile Acid | Fecal Concentration (µmol/g dry weight) | Cecal Content Concentration (mM) | Serum Concentration (ng/mL) |
| Cholic Acid (CA) | Variable, often low | 0.036 ± 0.054[1][2] | Variable |
| Chenodeoxycholic Acid (CDCA) | Variable, often low | 0.042 ± 0.048[1][2] | Variable |
| Deoxycholic Acid (DCA) | High | 0.204 ± 0.096[1][2] | Variable |
| This compound (LCA) | High | 0.156 ± 0.06[1][2] | Variable |
Note: Concentrations can vary widely between individuals due to diet, genetics, and gut microbiome composition. The data presented are illustrative.
Studies have shown that in normal subjects, approximately 80% of chenodeoxycholic acid can be 7-dehydroxylated to this compound during a 2-hour incubation with fecal flora[3].
Key Microbial Players in this compound Formation
A specialized consortium of gut bacteria is responsible for the 7α-dehydroxylation of CDCA. The most well-characterized of these belong to the Clostridium genus, including:
These bacteria possess the multi-enzyme bai operon necessary for this complex biochemical transformation.
Signaling Pathways Modulated by this compound
LCA is a potent signaling molecule that activates several receptors, thereby influencing a wide range of physiological processes.
Vitamin D Receptor (VDR) Signaling
LCA is a known ligand for the Vitamin D Receptor (VDR). Upon binding, LCA induces a conformational change in VDR, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. This pathway is implicated in the regulation of calcium homeostasis, immune responses, and the expression of detoxification enzymes like CYP3A4.[3][7][8][9]
Pregnane X Receptor (PXR) Signaling
LCA also serves as a ligand for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. Activation of PXR by LCA leads to the upregulation of genes involved in the detoxification and transport of bile acids and other xenobiotics, including CYP3A4 and various transporters.[10][11][12][13][14] This represents a feedback mechanism to mitigate the potential toxicity of high LCA concentrations.
TGR5 Signaling
TGR5 (also known as G-protein coupled bile acid receptor 1, GPBAR1) is a cell surface receptor that is potently activated by LCA. TGR5 activation initiates a G-protein-mediated signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream effectors such as Protein Kinase A (PKA). This pathway is involved in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[15][16][17][18][19]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. In vitro and in vivo characterization of Clostridium scindens bile acid transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Intestinal Bile Acid 7α-Dehydroxylation by Clostridium scindens Associated with Protection from Clostridium difficile Infection in a Gnotobiotic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ‘in vivo lifestyle’ of bile acid 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and bile acid metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical genomics: functional analysis of orphan nuclear receptors in the regulation of bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on Lithocholic Acid Signaling Pathways in Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lithocholic acid (LCA), a secondary bile acid produced by gut microbial metabolism, is a potent signaling molecule with profound effects on hepatocytes. Historically viewed as a toxic byproduct, LCA is now recognized as a key ligand for multiple nuclear and cell surface receptors, orchestrating a complex network of pathways that regulate bile acid homeostasis, detoxification, inflammation, and cell fate. At high concentrations, LCA is hepatotoxic, contributing to cholestatic liver injury.[1][2] However, at physiological levels, it activates protective, adaptive mechanisms. This guide provides a detailed technical overview of the core LCA signaling pathways in hepatocytes, focusing on the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the Takeda G protein-coupled receptor 5 (TGR5). It includes summaries of quantitative data, detailed experimental protocols, and pathway diagrams to facilitate advanced research and therapeutic development.
Core Signaling Pathways in Hepatocytes
LCA exerts its effects on hepatocytes primarily through three key receptors: VDR, PXR, and TGR5. These receptors initiate distinct but often interconnected signaling cascades that control the expression of genes involved in bile acid metabolism, transport, and detoxification.
Vitamin D Receptor (VDR) Pathway
LCA is a high-affinity endogenous ligand for VDR, a nuclear receptor that plays a critical role in detoxification.[3][4] The activation of VDR by LCA is a primary defense mechanism against LCA-induced toxicity.
Mechanism of Action:
-
Ligand Binding: LCA enters the hepatocyte and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5]
-
Nuclear Translocation & DNA Binding: The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5][6]
-
Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of target genes. A key target gene is CYP3A4, an enzyme crucial for hydroxylating and detoxifying LCA.[3][4] This creates a feed-forward catabolic pathway to reduce LCA levels.[3]
Pregnane X Receptor (PXR) Pathway
PXR is another crucial xenobiotic-sensing nuclear receptor in hepatocytes that is activated by LCA.[7][8] Its activation initiates a coordinated response to clear toxic bile acids from the liver.
Mechanism of Action:
-
LCA as a Ligand: LCA or its metabolites bind to and activate PXR.[8]
-
Gene Regulation: Activated PXR induces the expression of genes involved in bile acid transport and metabolism.[8]
-
Detoxification and Transport: Key target genes include CYP3A4 (which PXR co-regulates) and sulfotransferase SULT2A1.[9] SULT2A1 sulfates LCA, which increases its water solubility, inhibits its passive uptake, and promotes its excretion.[2][3] PXR also induces transporters like OATP2, which are involved in bile acid uptake from the blood into hepatocytes for processing.[8]
Takeda G protein-coupled receptor 5 (TGR5) Pathway
Unlike the nuclear receptors VDR and PXR, TGR5 is a cell-surface G protein-coupled receptor. LCA is the most potent endogenous agonist for TGR5.[10][11] While TGR5 is highly expressed in non-parenchymal liver cells like Kupffer cells and sinusoidal endothelial cells, it has also been identified in hepatocytes, particularly under inflammatory conditions.[10][12][13]
Mechanism of Action:
-
Receptor Activation: LCA binds to TGR5 on the hepatocyte membrane.
-
cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12]
-
Downstream Effects: The downstream effects in hepatocytes are context-dependent. In some metabolic disease models, TGR5 activation in hepatocytes has been linked to promoting lipotoxicity by disrupting carnitine biosynthesis.[13][14] Conversely, TGR5 signaling can also have protective roles by modulating inflammation and glucose metabolism.[10]
Quantitative Data Summary
The cellular response to LCA is highly dependent on its concentration and the metabolic state of the hepatocyte. The following tables summarize quantitative data from key studies.
Table 1: LCA-Induced Gene Expression Changes in Hepatocytes
| Gene | Receptor | Fold Change (mRNA) | Cell Model | LCA Conc. (µM) | Reference |
| CYP3A4 | VDR / PXR | >10-fold induction | Human Hepatocytes | 50-100 | [4] |
| SULT2A1 | PXR | ~3 to 5-fold induction | Human Hepatocytes | 50 | [9] |
| MRP3 | VDR | ~2 to 4-fold induction | Colon Cells (in vivo) | N/A (diet) | [6] |
| ICAM-1 | Egr-1 | ~4-fold induction | Mouse Hepatocytes | 200 | [15] |
| MIP-2 | Egr-1 | ~8-fold induction | Mouse Hepatocytes | 200 | [15] |
Note: Fold changes are approximate and can vary significantly based on experimental conditions.
Table 2: Receptor Activation by LCA and Derivatives
| Receptor | Ligand | EC50 (µM) | Relative Potency | Reference |
| VDR | This compound | ~20 | 1x | [16] |
| VDR | LCA Acetate | ~0.6 | ~30x vs LCA | [16] |
| PXR | This compound | ~10-50 | Activator | [8] |
| TGR5 | This compound | ~0.53 | Most potent natural agonist | [11] |
| FXR | This compound | >100 | Weak agonist / Antagonist | [17] |
Detailed Experimental Protocols
Luciferase Reporter Assay for VDR Activation
This protocol is used to quantify the ability of LCA or its derivatives to activate the VDR signaling pathway.
Objective: To measure the transcriptional activation of a VDR-responsive promoter by LCA.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
DMEM media with 10% FBS, Penicillin-Streptomycin
-
VDR expression plasmid (e.g., pCMV-VDR)
-
Luciferase reporter plasmid containing multiple VDREs upstream of a minimal promoter (e.g., pVDRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (LCA) stock solution in DMSO
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells in each well with the VDR expression plasmid (100 ng), the pVDRE-Luc reporter plasmid (400 ng), and the pRL-TK control plasmid (10 ng) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
LCA Treatment: Replace the medium with fresh, low-serum media containing various concentrations of LCA (e.g., 0, 1, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activities for each lysate sample using a luminometer and the dual-luciferase assay reagents.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of LCA-treated samples by that of the vehicle control.
LCA-Induced Hepatotoxicity
While LCA activates protective detoxification pathways, high concentrations overwhelm these systems, leading to cholestatic liver injury.[1]
Mechanisms of Toxicity:
-
Direct Cytotoxicity: As a detergent-like molecule, high levels of LCA can disrupt cellular membranes, including the mitochondrial membrane.[2]
-
Mitochondrial Stress: Disruption of mitochondrial function leads to the production of reactive oxygen species (ROS), ATP depletion, and initiation of apoptosis or necrosis.[18]
-
Inflammation: LCA can induce the expression of pro-inflammatory genes in hepatocytes, such as ICAM-1 and MIP-2, which can lead to the recruitment of neutrophils and exacerbate liver damage.[1][15] Feeding mice a diet high in LCA results in focal necrosis and significant inflammation.[1]
Conclusion and Future Directions
This compound is a multifaceted signaling molecule in hepatocytes, acting as both a toxicant and a signaling ligand that triggers adaptive, protective responses. The primary signaling axes—VDR, PXR, and TGR5—form a regulatory network that manages bile acid homeostasis and detoxification. Understanding the precise balance between these protective and toxic pathways is critical for developing therapies for cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders. Future research should focus on developing selective modulators for these receptors that can enhance the beneficial, detoxifying effects of LCA signaling while mitigating its inherent toxicity.
References
- 1. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor-dependent regulation of colon multidrug resistance-associated protein 3 gene expression by bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal Detoxification Limits the Activation of Hepatic Pregnane X Receptor by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated this compound Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 18. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faced Ligand: A Technical Guide to the Mechanism of Action of Lithocholic Acid on the Farnesoid X Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between lithocholic acid (LCA), a secondary bile acid, and the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic and hepatic disease research.
Executive Summary
This compound exhibits a complex and context-dependent mechanism of action on the farnesoid X receptor, functioning as both a partial agonist and an antagonist. Its interaction with FXR modulates the transcription of target genes, influencing a cascade of physiological and pathophysiological processes. This guide summarizes the quantitative parameters of this interaction, details the downstream signaling events, and provides comprehensive protocols for key experimental assays used to elucidate this mechanism.
Quantitative Analysis of LCA-FXR Interaction
The binding affinity and functional potency of this compound for the farnesoid X receptor have been characterized using various in vitro assays. The data highlight the nuanced role of LCA as a modulator of FXR activity.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 | 3.8 µM | Transactivation Assay | Not Specified | [1] |
| EC50 | 34.90 µM | Beta-lactamase Reporter Gene Assay | Not Specified | [2] |
| IC50 (of 7-ELCA) | 15 µM | TR-FRET Coactivator Assay | Not Specified | [3][4][5] |
EC50 (Half-maximal effective concentration) represents the concentration of LCA required to elicit a half-maximal response in an agonist assay. IC50 (Half-maximal inhibitory concentration) for the LCA derivative (7-ethylidene-lithocholic acid) indicates its potency as an antagonist.
Molecular Mechanism of Action and Signaling Pathway
This compound's interaction with FXR initiates a cascade of molecular events that ultimately regulate gene expression. The nature of this regulation—activation or repression—depends on the cellular context and the presence of other co-regulatory proteins.
Upon binding to the ligand-binding domain of FXR, LCA can induce a conformational change that facilitates the recruitment of co-activator or co-repressor proteins. This dual potential as a partial agonist and antagonist is a key feature of its mechanism.
As a partial agonist , LCA binding can promote the heterodimerization of FXR with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.
As an antagonist , LCA can compete with more potent endogenous agonists like chenodeoxycholic acid (CDCA) for binding to FXR. In this role, it can either fail to induce the necessary conformational change for co-activator recruitment or actively promote the binding of co-repressors, thereby inhibiting the transcription of FXR target genes.
A critical downstream target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by an agonist leads to the upregulation of SHP, which in turn inhibits the expression of key genes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1). Conversely, antagonism of FXR can lead to the downregulation of SHP and a subsequent increase in bile acid synthesis. Another important FXR target gene is the Bile Salt Export Pump (BSEP), which is responsible for transporting bile acids out of hepatocytes.
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the interaction between LCA and FXR.
FXR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of LCA to activate or inhibit the transcriptional activity of FXR.
4.1.1 Materials
-
Cell Line: Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells.
-
Plasmids:
-
FXR Expression Vector (e.g., pCMV-hFXR).
-
FXR Response Element (FXRE)-Luciferase Reporter Vector (e.g., pGL3-FXRE-luc).
-
Internal Control Vector (e.g., pRL-TK expressing Renilla luciferase).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (LCA) and control compounds (e.g., CDCA as a positive control agonist, GW4064 as a synthetic agonist).
-
Dual-Luciferase Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
Passive Lysis Buffer.
-
4.1.2 Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]
- 4. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]
Lithocholic Acid: A Technical Guide to its Interaction with the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, has emerged as a significant endogenous ligand for the Vitamin D Receptor (VDR). While structurally distinct from the canonical VDR ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), LCA functions as a VDR agonist, modulating a unique profile of gene expression and cellular responses. This technical guide provides an in-depth overview of the LCA-VDR interaction, presenting key quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the associated signaling pathways. Understanding the nuances of LCA's engagement with VDR offers valuable insights for researchers in metabolic diseases, immunology, and cancer, as well as for professionals in drug development exploring selective VDR modulation.
Data Presentation: Quantitative Analysis of LCA-VDR Interaction
The interaction between this compound and the Vitamin D Receptor has been quantified through various assays, providing insights into its binding affinity and functional potency. The following tables summarize the key quantitative data available in the literature.
Table 1: Functional Potency of this compound (LCA) on VDR
| Compound | Assay Type | Cell Line | Reporter Gene | EC₅₀ (µM) | Fold Activation | Citation |
| This compound (LCA) | Transient Transactivation | HEK293T | CYP24A1-Luc | 16.82 | - | [1] |
| This compound (LCA) | Transient Transactivation | - | - | - | 3.6-fold (at 100 µM) | [2] |
| LCA Acetate | - | - | - | - | ~30 times more potent than LCA | [3] |
Table 2: Comparative Functional Potency of VDR Ligands
| Compound | Assay Type | Cell Line | Reporter Gene | EC₅₀ / AC₅₀ | Citation |
| 1α,25-dihydroxyvitamin D₃ | Transient Transactivation | HEK293T | CYP24A1-Luc | 0.65 nM | [1] |
| Calcipotriol | Transient Transactivation | HEK293T | CYP24A1-Luc | 0.0009 µM | [1] |
| Ergocalciferol | Transient Transactivation | HEK293T | CYP24A1-Luc | 14.44 µM | [1] |
Signaling Pathways
Upon binding to the VDR, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression. This signaling pathway involves heterodimerization with the Retinoid X Receptor (RXR), recruitment of co-regulators, and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs).
Experimental Workflows and Protocols
The following section provides detailed methodologies for key experiments cited in the study of this compound as a VDR ligand.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (LCA) by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.
Detailed Protocol:
-
Receptor Preparation:
-
Homogenize cells or tissues known to express VDR in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash and resuspend the membranes in the final assay buffer (e.g., Tris-HCl based buffer with protein stability additives).[4]
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-specific-activity radioligand (e.g., [³H]-calcitriol), and serial dilutions of the unlabeled competitor (LCA).
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1000-fold excess).[4]
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of LCA.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[4]
-
The IC₅₀ value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of LCA to activate VDR-mediated gene transcription.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Transfection:
-
Prepare a transfection mixture containing:
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 4-6 hours, then replace the medium.[6]
-
-
Compound Treatment:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log concentration of LCA and use non-linear regression to determine the EC₅₀ value.[7]
-
Co-activator Recruitment Assay (TR-FRET)
This assay measures the ability of LCA to promote the interaction between VDR and a co-activator peptide.
Detailed Protocol:
-
Reagent Preparation:
-
Obtain or prepare a purified VDR ligand-binding domain (LBD) tagged with Glutathione-S-Transferase (GST).
-
Use a terbium-labeled anti-GST antibody as the donor fluorophore.
-
Use a fluorescein-labeled co-activator peptide (containing an LXXLL motif) as the acceptor fluorophore.
-
Prepare serial dilutions of LCA.
-
-
Assay Procedure:
-
In a black, 384-well assay plate, combine the GST-VDR-LBD, the terbium-labeled anti-GST antibody, the fluorescein-labeled co-activator peptide, and the various concentrations of LCA.
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of excitation at approximately 340 nm and measuring emission at both ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (520 nm / 495 nm). An increase in this ratio indicates co-activator recruitment.
-
Plot the emission ratio against the log concentration of LCA and use non-linear regression to determine the EC₅₀ value.
-
Conclusion
This compound represents a fascinating example of a non-steroidal ligand for the Vitamin D Receptor, highlighting the promiscuity and adaptability of this nuclear receptor. Its ability to act as a VDR agonist, particularly in the gut where its concentrations are highest, suggests a physiological role in modulating VDR signaling in response to the gut microbiome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of LCA and other selective VDR modulators. A thorough understanding of the LCA-VDR axis will undoubtedly contribute to the development of novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
TGR5 receptor activation by lithocholic acid
An In-depth Technical Guide to the Activation of the TGR5 Receptor by Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. This compound (LCA), a secondary bile acid, is its most potent endogenous agonist. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning TGR5 activation by LCA, focusing on the core signaling pathways, quantitative aspects of this interaction, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to investigate and modulate TGR5 activity.
Introduction to TGR5 and this compound
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1] It is expressed in a variety of tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells.[2][3][4] TGR5 activation is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.[5][6]
This compound (LCA) is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota on the primary bile acid chenodeoxycholic acid. Among all endogenous bile acids, LCA demonstrates the highest potency for TGR5 activation.[5][7] The interaction between LCA and TGR5 initiates a cascade of intracellular signaling events with diverse physiological consequences, making it a focal point of research in metabolic and inflammatory diseases.
TGR5 Signaling Pathways upon this compound Activation
The primary signaling mechanism initiated by the binding of LCA to TGR5 involves the canonical Gαs protein-cAMP pathway. However, downstream signaling is multifaceted, involving other important cellular effectors.
The Canonical Gαs-cAMP-PKA/EPAC Pathway
Upon LCA binding, TGR5 undergoes a conformational change that facilitates its coupling to the stimulatory G protein, Gαs.[6][8][9] This interaction triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC).[6][8][9] AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6][8]
Elevated intracellular cAMP levels activate two main downstream effectors:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA can then phosphorylate a multitude of substrate proteins, modulating their activity and leading to various cellular responses.[5]
-
Exchange Protein Directly Activated by cAMP (EPAC): EPAC is a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The binding of cAMP to EPAC induces a conformational change that activates its catalytic activity, leading to the activation of Rap proteins and their downstream signaling pathways.[1][5]
Figure 1: Canonical TGR5 signaling pathway initiated by this compound.
Downstream ERK1/2 and AKT Activation
Activation of the TGR5-cAMP axis can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and Protein Kinase B (AKT).[5]
-
ERK1/2 Activation: The activation of ERK1/2 by TGR5 can be mediated through both PKA and EPAC. PKA can phosphorylate and activate Raf-1, which in turn initiates the MAPK/ERK kinase (MEK1/2) and ERK1/2 signaling cascade.[5]
-
AKT Activation: EPAC-mediated activation of Rap1 can indirectly lead to the phosphorylation and activation of AKT, a key regulator of cell survival and metabolism.[5] TGR5 activation has been shown to increase AKT phosphorylation in various cell types.
Figure 2: Downstream ERK1/2 and AKT activation pathways.
Glucagon-Like Peptide-1 (GLP-1) Secretion
In intestinal enteroendocrine L-cells, TGR5 activation by LCA is a key stimulus for the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by potentiating insulin secretion from pancreatic β-cells. The mechanism involves the TGR5-cAMP pathway, which leads to an increase in intracellular calcium levels and subsequent exocytosis of GLP-1-containing granules.[11][12][13]
Figure 3: TGR5-mediated GLP-1 secretion in enteroendocrine L-cells.
Quantitative Data on TGR5 Activation by this compound
The potency of bile acids in activating TGR5 varies, with LCA being the most potent endogenous agonist. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an agonist.
| Agonist | Receptor | EC50 (μM) | Reference |
| This compound (LCA) | Human TGR5 | 0.53 | [5][7] |
| Deoxycholic Acid (DCA) | Human TGR5 | 1.0 | [7] |
| Chenodeoxycholic Acid (CDCA) | Human TGR5 | 4.4 | [7] |
| Cholic Acid (CA) | Human TGR5 | 7.7 | [7] |
| Taurothis compound (TLCA) | Human TGR5 | 0.33 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of TGR5 activation by LCA.
Measurement of Intracellular cAMP Levels
4.1.1. Principle Upon TGR5 activation, the increase in intracellular cAMP can be quantified using various methods, including competitive enzyme-linked immunosorbent assays (ELISAs) or reporter gene assays where the expression of a reporter (e.g., luciferase or secreted alkaline phosphatase - SEAP) is under the control of a cAMP response element (CRE).[6][11][14]
4.1.2. Materials
-
Cells expressing TGR5 (e.g., HEK293-TGR5, CHO-TGR5)
-
This compound (LCA)
-
Forskolin (positive control)
-
Cell culture medium
-
Lysis buffer (for some ELISA kits)
-
Microplate reader
4.1.3. Protocol (using a CRE-Luciferase Reporter Assay)
-
Cell Seeding: Seed TGR5-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection (if necessary): If using a transient expression system, co-transfect the cells with a TGR5 expression vector and a CRE-luciferase reporter vector.
-
Cell Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.
-
Compound Preparation: Prepare serial dilutions of LCA and a positive control (e.g., forskolin) in serum-free medium.
-
Cell Stimulation: Remove the starvation medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 4-6 hours) at 37°C.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Plot the luciferase signal against the logarithm of the agonist concentration to determine the EC50 value.
Figure 4: Workflow for a cAMP reporter gene assay.
GLP-1 Secretion Assay
4.2.1. Principle This assay measures the amount of GLP-1 secreted from enteroendocrine cells (e.g., STC-1 or primary L-cells) in response to TGR5 activation by LCA.[16] The secreted GLP-1 in the cell culture supernatant is quantified using a specific ELISA kit.
4.2.2. Materials
-
Enteroendocrine cell line (e.g., STC-1)
-
This compound (LCA)
-
HEPES buffer
-
GLP-1 ELISA kit
-
Microplate reader
4.2.3. Protocol
-
Cell Culture: Culture STC-1 cells in an appropriate medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 24-well plate and allow them to grow for 48 hours.
-
Washing: Gently wash the cells twice with HEPES buffer.
-
Stimulation: Add LCA at various concentrations dissolved in HEPES buffer to the cells and incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.
Western Blot for ERK1/2 and AKT Phosphorylation
4.3.1. Principle Western blotting is used to detect the phosphorylation status of ERK1/2 and AKT, which indicates their activation, following TGR5 stimulation with LCA.
4.3.2. Materials
-
TGR5-expressing cells
-
This compound (LCA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.3.3. Protocol
-
Cell Treatment: Treat TGR5-expressing cells with LCA for various time points.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
β-Arrestin Recruitment Assay
4.4.1. Principle This assay determines if TGR5 activation by LCA leads to the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling. Assays often utilize enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.[12][17]
4.4.2. Materials
-
Cells co-expressing TGR5 tagged with a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.
-
This compound (LCA)
-
Assay buffer
-
Detection reagent
-
Luminometer
4.4.3. Protocol (using a commercial EFC-based assay)
-
Cell Seeding: Dispense the engineered cells into a 384-well assay plate.
-
Compound Addition: Add serial dilutions of LCA to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the potency of β-arrestin recruitment.
Conclusion
The activation of TGR5 by its most potent endogenous agonist, this compound, initiates a complex network of signaling pathways that are of significant interest for the development of therapeutics for metabolic and inflammatory diseases. This technical guide has provided a detailed overview of the core signaling cascades, quantitative data on the LCA-TGR5 interaction, and comprehensive experimental protocols to facilitate further research in this promising field. A thorough understanding of these molecular mechanisms and experimental approaches is crucial for the successful design and development of novel TGR5-targeted therapies.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. caymanchem.com [caymanchem.com]
- 16. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Physiological Concentrations of Lithocholic Acid in Serum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of lithocholic acid (LCA) in human serum. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the roles of this secondary bile acid in health and disease. This document summarizes quantitative data, details experimental protocols for LCA measurement, and visualizes key signaling pathways involving LCA.
Quantitative Data on Serum this compound Concentrations
This compound, a secondary bile acid formed by the bacterial 7α-dehydroxylation of chenodeoxycholic acid in the intestine, is present in human serum at low concentrations.[1] Its levels can fluctuate based on factors such as diet, gut microbiota composition, and the presence of various diseases. The following tables summarize the reported physiological concentrations of LCA in serum or plasma from healthy individuals and patients with different pathological conditions.
Table 1: Serum/Plasma this compound Concentrations in Healthy Individuals
| Population | Sample Type | Condition | LCA Concentration (mean ± SEM or range) | Reference |
| Healthy Adults | Serum | Not specified | Present in small amounts | [2] |
| Healthy Controls | Plasma | - | 32 ± 3 nM | [3] |
| Healthy Controls | Inferior Mesenteric Vein Serum | - | 0.21 ± 0.15 µM/L | [3][4] |
| Healthy Controls | Serum | - | LCA levels were low | [5] |
Table 2: Serum/Plasma this compound Concentrations in Various Disease States
| Disease State | Sample Type | Patient Group | LCA Concentration (mean ± SEM or range) | Reference |
| Jaundice | Serum | Patients with jaundice (n=3) | Present | [2] |
| Mild Liver Cirrhosis | Serum | Patients with moderate post-hepatitis cirrhosis (n=20) | Increased levels | [6] |
| Inflammatory Bowel Disease (IBD) | Inferior Mesenteric Vein Serum | Patients with severe IBD (n=19) | 0.54 ± 0.15 µM/L | [3][4] |
| Inflammatory Bowel Disease (IBD) | Serum | IBD Patients | Significantly lower levels | [7] |
| Fatty Liver Disease | Serum | Patients with non-alcoholic fatty liver (NAFL) and alcoholic fatty liver (AFL) | 6.23 (2.98, 13.47) nmol/L in controls, 4.1 (1.68, 16.75) nmol/L in NAFL, 3.18 (1.29, 14.62) nmol/L in AFL | [8] |
| Colorectal Cancer | Serum | Women with colorectal cancer | Higher concentrations of glycothis compound associated with increased risk | [9] |
| Chronic Liver Disease | Serum | Patients with low muscle mass and deceased patients | Significantly decreased levels | [10] |
Experimental Protocols for Quantification of Serum this compound
Accurate quantification of this compound in serum is crucial for research and clinical applications. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA and RIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of bile acids.
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., LCA-d4).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separation of LCA from other bile acids is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, often consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the negative ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for LCA and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for bile acid analysis, though it requires derivatization to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., nor-deoxycholic acid) to the serum sample.
-
Hydrolysis: For total LCA measurement (conjugated and unconjugated), an enzymatic or chemical hydrolysis step is required to cleave the glycine and taurine conjugates.
-
Extraction: Extract the bile acids from the serum using a solid-phase extraction (SPE) cartridge.
-
Derivatization: The carboxyl and hydroxyl groups of the bile acids must be derivatized. A common method is methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.
-
Reconstitution: Dissolve the derivatized sample in a suitable solvent like hexane for GC-MS injection.
GC-MS Analysis:
-
Gas Chromatographic Separation: The derivatized bile acids are separated on a capillary column (e.g., DB-5MS) with a temperature gradient program.
-
Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode, and quantification is achieved by selected ion monitoring (SIM) of characteristic ions for the derivatized LCA and the internal standard.
Immunoassays (ELISA and RIA)
Immunoassays offer a higher throughput method for LCA quantification, though they may have limitations in specificity compared to mass spectrometry-based methods.
Enzyme-Linked Immunosorbent Assay (ELISA) - General Protocol:
A competitive ELISA format is typically used for small molecules like LCA.
-
Coating: Microplate wells are coated with an LCA-protein conjugate.
-
Competition: Serum samples or standards are added to the wells, followed by the addition of a specific primary antibody against LCA. The LCA in the sample competes with the coated LCA for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Washing: The plate is washed again.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the color development is inversely proportional to the amount of LCA in the sample.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of LCA is determined from a standard curve.
Radioimmunoassay (RIA) - General Protocol:
RIA is a highly sensitive immunoassay that utilizes a radiolabeled antigen.
-
Competition: A known amount of radiolabeled LCA (e.g., ³H-LCA) is mixed with the serum sample and a limited amount of a specific anti-LCA antibody. The unlabeled LCA in the sample competes with the radiolabeled LCA for antibody binding sites.[11]
-
Separation: The antibody-bound LCA is separated from the free LCA. This can be achieved by precipitation of the antibody-antigen complexes using a secondary antibody or ammonium sulfate.[11]
-
Detection: The radioactivity of the bound or free fraction is measured using a scintillation counter.
-
Quantification: The concentration of LCA in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled LCA.
Signaling Pathways Involving this compound
This compound is not merely a metabolic byproduct but also a signaling molecule that interacts with several nuclear and G-protein coupled receptors, thereby influencing various physiological processes.
Vitamin D Receptor (VDR) Signaling
LCA is a ligand for the Vitamin D Receptor (VDR).[12] Upon binding, LCA activates VDR, leading to the transcription of target genes involved in detoxification and calcium homeostasis.
Caption: LCA activation of the Vitamin D Receptor (VDR) signaling pathway.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
LCA is a potent agonist for TGR5, a G-protein coupled receptor.[13] Activation of TGR5 by LCA initiates a signaling cascade that can lead to various cellular responses, including the promotion of skeletal muscle regeneration.[13]
Caption: TGR5 signaling cascade initiated by this compound.
Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR) Signaling
LCA can also activate the nuclear receptors PXR and FXR.[1][14] These receptors play crucial roles in xenobiotic and bile acid detoxification. Activation of PXR by LCA leads to the upregulation of genes involved in its own metabolism and transport, representing a protective feedback mechanism against LCA-induced liver toxicity.[1]
Caption: Activation of PXR and FXR signaling pathways by this compound.
Conclusion
This technical guide provides a consolidated resource on the physiological concentrations of this compound in human serum, detailed experimental methodologies for its quantification, and an overview of its key signaling pathways. The provided data and protocols can serve as a valuable reference for researchers investigating the multifaceted roles of LCA in human health and disease, and for professionals in the field of drug development exploring its potential as a biomarker or therapeutic target.
References
- 1. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in human-blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portal vein bile acids in patients with severe inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portal vein bile acids in patients with severe inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum bile acid concentrations in mild liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medrxiv.org [medrxiv.org]
- 11. A radioimmunoassay for this compound conjugates in human serum and liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of Lithocholic Acid in Enterohepatic Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has long been recognized for its potential toxicity. However, emerging research has unveiled its multifaceted role as a critical signaling molecule within the enterohepatic circulation. This technical guide provides an in-depth exploration of the synthesis, metabolism, transport, and receptor-mediated signaling of LCA. We present a comprehensive overview of its physiological and pathological functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field of gastroenterology, hepatology, and drug development.
Introduction
The enterohepatic circulation is a dynamic process involving the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. This intricate system is essential for the digestion and absorption of dietary lipids and fat-soluble vitamins. This compound (LCA), once considered merely a toxic byproduct of cholesterol metabolism, is now understood to be a key player in regulating various physiological processes through its interaction with specific receptors. Produced from primary bile acids by intestinal bacteria, LCA's journey through the enterohepatic circulation is tightly controlled by a series of metabolic and transport mechanisms.[1][2][3] This guide delves into the complex biology of LCA, highlighting its dual nature as both a potential hepatotoxin and a crucial signaling molecule.
Synthesis and Metabolism of this compound
LCA is a secondary bile acid, meaning it is not synthesized directly by the liver. Instead, it is formed in the intestine through the metabolic action of the gut microbiota on primary bile acids.[2][3]
2.1. Formation from Primary Bile Acids: The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in hepatocytes.[4][5] Upon secretion into the intestine, these conjugated bile acids are deconjugated and then dehydroxylated by anaerobic bacteria, primarily from the Clostridium and Eubacterium genera.[6][7] The 7α-dehydroxylation of CDCA is the direct pathway for LCA formation.[2][3]
2.2. Detoxification and Excretion: Due to its hydrophobicity and potential toxicity, the concentration of LCA in the enterohepatic circulation is kept low under normal physiological conditions.[8] The primary mechanism for LCA detoxification in humans is sulfation at the 3α-hydroxyl position, which occurs predominantly in the liver.[9][10] This sulfation increases the water solubility of LCA, thereby reducing its passive reabsorption in the colon and promoting its fecal excretion.[9] A smaller fraction of LCA may undergo glucuronidation.
Enterohepatic Transport of this compound
The movement of LCA through the enterohepatic circulation is mediated by a series of transporters in the intestine and liver.
3.1. Intestinal Absorption: Unconjugated LCA can be passively absorbed across the colonic epithelium. However, the majority of bile acid reabsorption, including any absorbed LCA, occurs in the terminal ileum via the apical sodium-dependent bile acid transporter (ASBT).[11] Inside the enterocyte, LCA binds to the ileal bile acid-binding protein (IBABP), which facilitates its transport to the basolateral membrane.[11] It is then exported into the portal circulation by the organic solute transporter alpha/beta (OSTα/OSTβ).[12]
3.2. Hepatic Uptake and Biliary Secretion: Upon reaching the liver via the portal vein, LCA is taken up by hepatocytes primarily through the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs).[13] Within the hepatocytes, LCA is rapidly conjugated with either taurine or glycine and then sulfated. These conjugated and sulfated forms are then actively secreted into the bile canaliculi by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), re-entering the bile acid pool for another cycle of enterohepatic circulation.[10]
Quantitative Data on this compound
The concentration of LCA in different compartments of the enterohepatic circulation is a critical determinant of its physiological and pathological effects. The following tables summarize available quantitative data.
| Parameter | Healthy Individuals | Reference |
| Total Bile Acid Pool | 1,300–3,650 mg | [8] |
| LCA Pool Size | 50–150 mg | [8] |
| Portal Vein Concentration (Unsulfated LCA) | 0.32 µmol/L | |
| Peripheral Circulation Concentration (Free LCA) | up to 0.5 µM | [8] |
Table 1: this compound Concentrations in Healthy Individuals.
| Biological Matrix | Healthy Individuals | Cholestatic Patients | Reference |
| Bile (as % of total bile acids) | <5% | Significantly elevated | |
| Feces (as % of total bile acids) | 38.9 ± 2.0% | Variable, can be decreased in certain conditions | [4][6][7] |
Table 2: Comparative Concentrations of this compound.
| Receptor | Parameter | Value | Reference |
| Farnesoid X Receptor (FXR) | EC50 | 3.8 µM | [9] |
| Takeda G-protein coupled Receptor 5 (TGR5) | EC50 | 0.53 µM | |
| Vitamin D Receptor (VDR) | Ki | 29 µM | [9] |
| Pregnane X Receptor (PXR) | Activation | Activated by LCA and its 3-keto metabolite | [10] |
Table 3: Receptor Binding and Activation by this compound.
Signaling Pathways of this compound
LCA exerts its biological effects by activating several nuclear and cell surface receptors. These signaling pathways play crucial roles in regulating bile acid homeostasis, inflammation, and metabolism.
5.1. Farnesoid X Receptor (FXR) Signaling: LCA is an agonist for FXR, a key nuclear receptor that regulates bile acid synthesis and transport.[9] Activation of FXR in the ileum by bile acids, including LCA, induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8] In hepatocytes, FXR activation also upregulates the expression of BSEP, promoting biliary bile acid excretion.
5.2. Takeda G-protein coupled Receptor 5 (TGR5) Signaling: LCA is a potent agonist of TGR5, a G protein-coupled receptor expressed in various cell types, including enteroendocrine L-cells and macrophages. Activation of TGR5 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in glucose homeostasis. In macrophages, TGR5 activation by LCA can exert anti-inflammatory effects.
5.3. Pregnane X Receptor (PXR) Signaling: LCA and its metabolites can activate PXR, a nuclear receptor that senses xenobiotics and endobiotics. PXR activation induces the expression of detoxification enzymes, such as cytochrome P450 3A4 (CYP3A4), which can hydroxylate LCA, and sulfotransferases, contributing to its detoxification and elimination.[10]
5.4. Vitamin D Receptor (VDR) Signaling: LCA is also a ligand for the VDR.[9] Activation of VDR in the intestine by LCA can induce the expression of genes involved in its own detoxification, providing another layer of protection against its potential toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
6.1. Quantification of this compound in Biological Samples by LC-MS/MS
This protocol describes a general method for the quantification of LCA in plasma, bile, and feces using liquid chromatography-tandem mass spectrometry.
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add an internal standard (e.g., d4-LCA). Precipitate proteins with 400 µL of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and dry under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.
-
Bile: Dilute bile 1:100 with methanol containing an internal standard. Centrifuge to pellet any debris.
-
Feces: Lyophilize fecal samples to a constant weight. Extract a known amount of dried feces with an ethanol:water mixture (e.g., 80:20 v/v) by sonication. Centrifuge and collect the supernatant. Add an internal standard and proceed with solid-phase extraction (SPE) using a C18 cartridge for cleanup. Elute with methanol, dry down, and reconstitute.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 20% to 95% B over 10-15 minutes.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for LCA and the internal standard (e.g., for LCA: m/z 375.3 → 375.3).
-
6.2. Assessment of LCA Cytotoxicity using the MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate hepatocytes or intestinal epithelial cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of LCA (e.g., 10-500 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
6.3. Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing changes in the gut microbial community in response to LCA.
-
Fecal Sample Collection and DNA Extraction: Collect fecal samples and immediately store them at -80°C. Extract total bacterial DNA using a commercially available fecal DNA extraction kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification: Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using universal primers flanked by Illumina sequencing adapters.
-
Library Preparation and Sequencing: Purify the PCR products and quantify them. Pool the libraries in equimolar concentrations and perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
OTU Picking or ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database such as Greengenes or SILVA.
-
Diversity Analysis: Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) to assess within-sample and between-sample diversity, respectively.
-
Statistical Analysis: Use statistical tests (e.g., ANOSIM, PERMANOVA) to identify significant differences in microbial community composition between different treatment groups.[1][8]
-
Visualizations
7.1. Signaling Pathways
Caption: Signaling pathways activated by this compound.
7.2. Experimental Workflows
Caption: Experimental workflow for studying enterohepatic circulation.
Caption: Workflow for LCA quantification by LC-MS/MS.
Conclusion
This compound, a product of the intricate interplay between host and microbial metabolism, holds a significant and complex position within the enterohepatic circulation. While its potential for hepatotoxicity necessitates tight regulatory control, its role as a signaling molecule that modulates key receptors like FXR, TGR5, PXR, and VDR underscores its importance in maintaining metabolic homeostasis. A thorough understanding of the synthesis, transport, and signaling of LCA is paramount for researchers in academia and industry. The quantitative data, detailed experimental protocols, and visual aids provided in this guide aim to facilitate further investigation into the multifaceted nature of this compound and its potential as a therapeutic target in a variety of hepato-gastrointestinal and metabolic disorders.
References
- 1. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery [mdpi.com]
- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. The Role of Bile Acids in the Human Body and in the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 10. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the Bile Acid Enterohepatic Cycle by Intestinal Microbiota Alleviates Alcohol Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lithocholic Acid: A Technical Guide to its Anti-Aging Properties
Abstract: Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, has emerged as a potent anti-aging molecule. Initially identified in a chemical genetic screen for extending the chronological lifespan of yeast, its geroprotective effects are now understood to extend to metazoans, including nematodes, fruit flies, and mice.[1][2][3] In yeast, LCA's mechanism is mitochondria-centric, involving significant remodeling of the organelle's lipidome and proteome to enhance stress resistance and cell survival.[1][4] In multicellular organisms, LCA functions as a calorie restriction (CR) mimetic, activating the central energy-sensing enzyme AMP-activated protein kinase (AMPK) to confer improvements in healthspan.[3][5] This document provides a comprehensive technical overview of the discovery, mechanisms of action, and key experimental protocols related to the anti-aging properties of this compound for researchers, scientists, and drug development professionals.
Discovery and Background
The anti-aging potential of this compound was first discovered through a chemical genetic screen in the budding yeast, Saccharomyces cerevisiae.[6] The screen was designed to identify small molecules capable of extending the chronological lifespan (CLS) of yeast under calorie restriction (CR) conditions, particularly by targeting lipid metabolism.[2][6] Among approximately 19,000 compounds, LCA, the most hydrophobic of the bile acids, was identified as a top candidate, demonstrating a robust ability to extend yeast longevity.[7]
Subsequent research in mammalian systems revealed a convergent mechanism. Metabolomic analysis of serum from mice undergoing CR identified LCA as a key metabolite whose levels significantly increase.[4][8] This CR-induced elevation of LCA was found to be responsible for many of the rejuvenating effects of the dietary intervention, establishing LCA as a potent CR mimetic.[3][5] In aged mice, administration of LCA alone was sufficient to improve muscle function, glucose tolerance, and insulin resistance.[5]
Mechanism of Action in S. cerevisiae: A Mitochondria-Centric Model
In yeast, the anti-aging effects of LCA are not primarily mediated by the canonical TOR-cAMP/PKA pathways but rather through the modulation of "housekeeping" longevity assurance processes centered on mitochondrial function.[9] Exogenously administered LCA enters the yeast cell and specifically accumulates in the inner and outer mitochondrial membranes.[5] This accumulation initiates a cascade of events that remodels mitochondrial architecture and function.
LCA alters the mitochondrial membrane lipidome, which in turn triggers changes in the mitochondrial proteome.[4] These molecular changes result in enlarged mitochondria, a reduced number of mitochondria per cell, and an accumulation of cristae within the mitochondrial matrix.[1][9] Functionally, these changes lead to enhanced mitochondrial respiration, increased membrane potential, and elevated resistance to oxidative and thermal stress.[7] By mitigating mitochondrial fragmentation and suppressing mitochondria-controlled apoptosis and lipid-induced necrosis, LCA extends the viability of yeast cells in the stationary phase.[7]
Quantitative Data: Yeast Chronological Lifespan
The effect of LCA on yeast CLS is most pronounced under calorie restriction (0.2% glucose) and is dose-dependent, with an optimal concentration of 50 µM.[6][7]
| Condition (Wild-Type Yeast) | Treatment | Mean Lifespan Increase | Maximum Lifespan Increase | Reference |
| Calorie Restriction (0.2% Glucose) | 50 µM LCA | ~2.5-fold | ~2.0-fold | [7] |
| Calorie Restriction (0.5% Glucose) | 50 µM LCA | ~2.2-fold | ~1.8-fold | [7] |
| Non-CR (1.0% Glucose) | 50 µM LCA | ~1.8-fold | ~1.5-fold | [7] |
| Non-CR (2.0% Glucose) | 50 µM LCA | ~1.5-fold | ~1.3-fold | [7] |
Mechanism of Action in Metazoans: A Calorie Restriction Mimetic
In multicellular organisms, LCA acts as a CR mimetic by activating the master metabolic regulator, AMP-activated protein kinase (AMPK).[3][10] Recent studies have elucidated a detailed signaling pathway: LCA binds to TUB-like protein 3 (TULP3), which then allosterically activates sirtuin 1 (SIRT1).[11][12] Activated SIRT1 deacetylates the V1E1 subunit of vacuolar H+-ATPase (v-ATPase), inhibiting its function.[11][12] This inhibition triggers the lysosomal glucose-sensing pathway, leading to the activation of AMPK.[13]
Activated AMPK orchestrates a wide range of anti-aging cellular processes, including enhanced mitochondrial biogenesis, autophagy, and proteostasis, which collectively improve organismal healthspan.[5][14] This pathway is conserved across species, as LCA treatment extends lifespan in C. elegans and D. melanogaster in an AMPK-dependent manner.[3]
Quantitative Data: Metazoan Lifespan and Healthspan
While LCA significantly extends lifespan in invertebrates, its primary effect in mice is on healthspan, with only a modest, non-significant trend toward lifespan extension observed.[3][4]
| Organism | Treatment | Outcome | Quantitative Effect | Reference |
| C. elegans | LCA | Lifespan Extension | Significant increase | [3] |
| D. melanogaster | LCA | Lifespan Extension | Significant increase | [3] |
| Aged Mice (Male) | LCA | Lifespan Extension | ~5% increase (not significant) | [4] |
| Aged Mice (Female) | LCA | Lifespan Extension | ~10% increase (not significant) | [4] |
| Aged Mice | LCA (1g/L in water for 1 month) | Grip Strength | Significant improvement | [4][8] |
| Aged Mice | LCA (1g/L in water for 1 month) | Running Capacity | Significant improvement | [3] |
| Aged Mice | LCA (1g/L in water for 1 month) | Glucose Tolerance | Significant improvement | [5] |
| Aged Mice | LCA (1g/L in water for 1 month) | Insulin Resistance | Significant improvement | [5] |
| Aged Mice | LCA (1g/L in water for 1 month) | Muscle Regeneration | Enhanced | [3] |
Key Experimental Protocols
Yeast Chronological Lifespan (CLS) Assay
This protocol is used to measure the viability of a non-dividing yeast population over time.
Methodology:
-
Strain and Media: Wild-type S. cerevisiae (e.g., BY4742 strain) is cultured in YP medium (1% yeast extract, 2% peptone) supplemented with varying concentrations of glucose. Calorie restriction (CR) is typically 0.2% glucose, while non-CR is 2% glucose.
-
LCA Preparation: A stock solution of LCA is prepared in dimethyl sulfoxide (DMSO). This is added to the culture medium at the time of inoculation to a final concentration of 50 µM.[5] A vehicle control (DMSO only) is run in parallel.
-
Culturing: Yeast are inoculated into the prepared media and grown at 30°C with shaking (200 rpm). The culture progresses through logarithmic, diauxic, and stationary phases. Day 3 is typically considered the first day of the stationary phase and the start of the CLS measurement.
-
Viability Measurement: Starting on Day 3 and every 2-3 days thereafter, an aliquot of the culture is removed.
-
Cells are washed and serially diluted in sterile water.
-
A known number of cells (e.g., 100-200) from appropriate dilutions are plated onto solid YPD agar plates.
-
Plates are incubated at 30°C for 2-3 days until colonies are visible.
-
Data Analysis: The number of colony-forming units (CFUs) is counted for each time point. The survival percentage is calculated relative to the CFU count on Day 3 (considered 100% viability). Survival curves are plotted, and mean and maximum lifespans are calculated.
In-Vivo LCA Administration in Aged Mice
This protocol describes the oral administration of LCA to aged mice to assess its effects on healthspan.
Methodology:
-
Animal Model: Aged mice (e.g., 1.5-year-old C57BL/6J) are used.[15] Animals are housed under standard conditions with ad libitum access to food and water.
-
LCA Formulation: LCA is coated with (2-hydroxypropyl)-β-cyclodextrin to improve solubility and stability. The formulated LCA is dissolved in drinking water to a final concentration of 1 g/L.[15]
-
Administration: The LCA-containing water is provided to the treatment group for a period of one month. The control group receives regular drinking water.
-
Healthspan Assessment: Before, during, and after the treatment period, a battery of physiological tests is performed. These may include:
-
Grip Strength Test: To measure muscle strength.
-
Treadmill Test: To measure endurance and running capacity.
-
Glucose Tolerance Test (GTT) & Insulin Tolerance Test (ITT): To assess metabolic health.
-
Body Composition Analysis: To measure changes in fat and lean mass.
-
-
Tissue Collection: At the end of the study, tissues (e.g., skeletal muscle, liver) are collected for further analysis, such as immunoblotting for AMPK activation or gene expression analysis.
In-Vitro AMPK Activation Assay
This protocol is used to determine if LCA directly activates the AMPK pathway in cultured cells.
Methodology:
-
Cell Culture: Mammalian cells (e.g., mouse embryonic fibroblasts (MEFs), HEK293T, or primary hepatocytes) are cultured in standard medium (e.g., DMEM with 10% FBS).[15]
-
Treatment: Cells are treated with LCA at a physiological concentration (e.g., 1 µM) for a specified time (e.g., 4 hours).[15] A vehicle control (DMSO) is run in parallel. A positive control, such as glucose starvation, can also be included.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Immunoblotting (Western Blot):
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against phosphorylated AMPKα (pAMPKα) and its substrate, phosphorylated ACC (pACC).[14] Antibodies against total AMPKα, total ACC, and a loading control (e.g., β-actin or GAPDH) are used for normalization.
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the level of AMPK activation.[14]
References
- 1. Mechanisms through which this compound delays yeast chronological aging under caloric restriction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids extend longevity beyond calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phenocopies anti-ageing effects of calorie restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Study: A Bile Acid May Mimic Rejuvenating Effects of Calorie Restriction [nmn.com]
- 5. Mitochondrial membrane lipidome defines yeast longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical genetic screen identifies this compound as an anti-aging compound that extends yeast chronological life span in a TOR-independent manner, by modulating housekeeping longevity assurance processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical genetic screen identifies this compound as an anti-aging compound that extends yeast chronological life span in a TOR-independent manner, by modulating housekeeping longevity assurance processes | Aging [aging-us.com]
- 8. Could this compound, a Gut Bacteria Byproduct, Improve Healthspan? Two Studies Suggest It Might - Gilmore Health News [gilmorehealth.com]
- 9. Chemical genetic screen identifies this compound as an anti-aging compound that extends yeast chronological life span in a TOR-independent manner, by modulating housekeeping longevity assurance processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound binds TULP3 to activate sirtuins and AMPK to slow down ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound phenocopies anti-ageing effects of calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
Lithocholic acid and its derivatives in metabolic diseases
An In-depth Technical Guide to Lithocholic Acid and Its Derivatives in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (LCA), a secondary bile acid produced by the gut microbiota, has emerged from its historical perception as a mere toxic byproduct of cholesterol metabolism to be recognized as a critical signaling molecule.[1] LCA and its diverse derivatives are now understood to be potent modulators of key metabolic pathways through their interaction with nuclear receptors and G-protein-coupled receptors.[2][3] This guide provides a comprehensive overview of the metabolism of LCA, its intricate signaling mechanisms, and its multifaceted role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. We present quantitative data on the activity of these compounds, detail key experimental protocols for their study, and visualize the core signaling pathways, offering a technical resource for researchers and professionals in the field of drug discovery and metabolic science.
The Metabolism of this compound and Its Derivatives
This compound is not synthesized directly by the host but is a product of the metabolic activity of the gut microbiome.[3] The primary bile acid chenodeoxycholic acid (CDCA), synthesized in the liver from cholesterol, is secreted into the intestine where commensal bacteria, primarily from the Clostridium and Ruminococcus genera, perform 7α-dehydroxylation to form LCA.[2][3] This biotransformation is a key step in the generation of the secondary bile acid pool.
Beyond the formation of LCA itself, the gut microbiota and host enzymes produce a variety of derivatives, including 3-oxoLCA, isoLCA, alloLCA, and sulfated conjugates like this compound 3-sulfate (LCA-3-S).[2][4][5][6][7] These modifications significantly alter the biological activity, solubility, and receptor affinity of the parent molecule, creating a diverse array of signaling ligands from a single precursor.[8][9]
Core Signaling Pathways in Metabolic Regulation
LCA and its derivatives exert their effects by activating several key receptors that are central to metabolic homeostasis.
Takeda G-protein-coupled Receptor 5 (TGR5)
LCA is the most potent endogenous agonist for TGR5, a membrane receptor expressed in various metabolically active tissues, including intestinal L-cells, brown adipose tissue, and skeletal muscle.[8][10] TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-dependent insulin secretion.[11] This pathway is a key mechanism by which these bile acids contribute to glucose homeostasis and insulin sensitivity.[10][12]
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[13][14] While chenodeoxycholic acid (CDCA) is the most potent natural FXR agonist, LCA and some of its derivatives, such as 3-oxo-LCA, can also activate this receptor.[15][16] Intestinal FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans), which travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[17] This negative feedback loop is crucial for maintaining bile acid homeostasis.[15]
Other Nuclear Receptors: VDR and RORγt
LCA is also a physiological ligand for the Vitamin D Receptor (VDR).[1][18] Synthetic LCA derivatives have been shown to act as selective VDR modulators, inducing target gene expression without causing the hypercalcemia often associated with potent vitamin D analogues.[18] Furthermore, LCA derivatives such as 3-oxoLCA and isoLCA can modulate the immune system by acting as inhibitors of the Retinoid-related Orphan Receptor γt (RORγt).[19] RORγt is a key transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, linking these microbial metabolites to the control of inflammation, a key component of many metabolic diseases.[5][19]
Implications in Metabolic Diseases
The dysregulation of LCA and its derivatives is increasingly linked to the pathophysiology of several metabolic disorders.
-
NAFLD/MASLD: The role of LCA in the liver is complex. High concentrations can be hepatotoxic, promoting inflammation and cholestasis.[1][20][21] However, certain derivatives and the activation of signaling pathways like FXR can be protective.[22][23] For instance, allo-LCA, a microbial metabolite, has been shown to attenuate liver fibrosis and improve insulin sensitivity in mouse models of metabolic dysfunction-associated steatohepatitis (MASH).[24]
-
Obesity and Type 2 Diabetes: Through TGR5-mediated GLP-1 secretion and effects on energy expenditure, LCA and its derivatives can improve glucose tolerance and insulin sensitivity.[10][12][13] Alterations in the gut microbiota that reduce the production of beneficial secondary bile acids are observed in diabetic states.[7]
-
Skeletal Muscle Homeostasis: Recent studies suggest LCA can promote skeletal muscle regeneration and hypertrophy through TGR5 activation, highlighting a potential role in combating sarcopenia associated with chronic liver disease.[22][25][26]
Quantitative Data on LCA and Derivative Activity
The biological effects of LCA and its derivatives are concentration-dependent. Precise quantitative data is essential for understanding their structure-activity relationships and therapeutic potential.
Table 1: Potency of LCA and Derivatives on Key Receptors
| Compound | Receptor | Assay Type | Potency | Source |
|---|---|---|---|---|
| This compound (LCA) | FXR | Cell-based reporter | EC50: 3.8 µM | [16] |
| This compound (LCA) | VDR | Competitive ligand binding | Ki: 29 µM | [16] |
| 22-oxo-24-carboxylic acid-LCA | TGR5 | Luciferase reporter | Similar potency to LCA | [8] |
| 22-oxo-24,25-diol-LCA | TGR5 | Luciferase reporter | Similar potency to LCA |[8] |
Table 2: In Vivo Efficacy of LCA and Derivatives in Preclinical Models
| Compound | Model | Dosing Regimen | Key Outcomes | Source |
|---|---|---|---|---|
| Allo-LCA | HFD/CCl4 Mouse Model of MASH | 10 mg/kg/day | Improved insulin sensitivity, reduced liver lipid accumulation and fibrosis. | [24] |
| LCA | LCA-induced Cholestasis (Mouse) | 0.125 mg/g, i.p., twice daily for 4 days | Induces cholestatic liver injury, used as a disease model. | [16] |
| UDCA | DSS-induced Colitis (Mouse) | 30 mg/kg/day | Attenuated body weight loss and disease activity index. |[27] |
Key Experimental Protocols
Standardized methodologies are crucial for the reproducible investigation of LCA and its derivatives.
In Vitro Receptor Activation Assay (Luciferase Reporter)
This assay is commonly used to quantify the ability of a compound to activate a specific nuclear or membrane receptor.
-
Cell Culture: Select an appropriate cell line (e.g., HEK293T, CHO-K1) that does not endogenously express the receptor of interest.
-
Transfection: Co-transfect cells with two plasmids:
-
An expression vector containing the full-length cDNA for the target receptor (e.g., TGR5, FXR).
-
A reporter plasmid containing a luciferase gene downstream of a response element specific to the receptor's signaling pathway (e.g., CRE-luc for TGR5, GRE-luc for FXR).
-
A third plasmid, such as one expressing Renilla luciferase, is included as an internal control for transfection efficiency.[8]
-
-
Treatment: After an incubation period (e.g., 18 hours), treat the transfected cells with increasing concentrations of the test compound (e.g., LCA or its derivatives, typically from 0.01 to 100 µM) or a vehicle control.[8]
-
Lysis and Measurement: After a defined treatment time (e.g., 6 hours), lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine EC50 values.
Animal Model: LCA-Induced Cholestatic Liver Injury
This model is used to study the mechanisms of bile acid toxicity and to evaluate the efficacy of hepatoprotective agents.
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Treatment Groups:
-
Monitoring: Monitor animal weight and health status daily.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue.
-
Serum Analysis: Measure levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histology: Perform H&E staining on liver sections to assess necrosis, inflammation, and bile duct proliferation.
-
Gene/Protein Expression: Analyze the expression of key genes and proteins involved in bile acid transport (e.g., Bsep, Mrp2) and metabolism (e.g., Cyp3a11) via qPCR or Western blot.
-
Bile Acid Profiling by LC-MS/MS
This technique allows for the sensitive and specific quantification of individual bile acid species in biological matrices.
-
Sample Preparation:
-
For serum or plasma, perform protein precipitation using a solvent like acetonitrile.[29]
-
For tissue, homogenize the sample and perform a solid-phase or liquid-liquid extraction to isolate the bile acids.
-
-
Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Operate the tandem mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Selected Reaction Monitoring (SRM) for quantification, where a specific precursor ion for each bile acid is selected and fragmented, and a specific product ion is monitored. This provides high specificity and sensitivity.
-
-
Quantification: Use a standard curve generated from authentic standards of each bile acid to be measured. Isotope-labeled internal standards are often included to correct for matrix effects and variations in extraction efficiency.
Conclusion and Future Directions
This compound and its derivatives represent a fascinating class of molecules at the interface of host and microbial metabolism. Their ability to potently modulate key receptors like TGR5, FXR, and VDR positions them as crucial regulators of metabolic health and disease.[8][18] While the inherent toxicity of LCA has historically limited its therapeutic consideration, the study of its less toxic and more selective derivatives offers promising avenues for drug development.[1][8]
Future research should focus on:
-
Elucidating the specific gut microbial pathways that produce beneficial versus detrimental LCA derivatives.
-
Developing synthetic analogues with optimized receptor selectivity (e.g., TGR5/FXR dual agonists) and improved pharmacokinetic profiles.[30]
-
Conducting clinical trials to validate the promising preclinical findings and translate the therapeutic potential of LCA derivatives into treatments for metabolic syndrome, NAFLD/MASLD, and type 2 diabetes.[31]
Understanding the complex signaling network of these microbial metabolites will undoubtedly pave the way for novel therapeutic strategies targeting the gut-liver axis to combat the rising tide of metabolic diseases.
References
- 1. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of this compound 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Gut Microbiota-Derived this compound, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on this compound (LCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound derivatives as potent modulators of the nuclear receptor RORγt - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08086B [pubs.rsc.org]
- 20. Conjugated this compound Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD‐MASH Transition by Disrupting Carnitine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medrxiv.org [medrxiv.org]
- 26. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on this compound-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to the Intestinal Production and Absorption of Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intestinal biotransformation of primary bile acids into the secondary bile acid, lithocholic acid (LCA), and the subsequent mechanisms governing its absorption across the intestinal epithelium. This document details the microbial enzymes responsible for LCA synthesis, the kinetics of its transport, and the key signaling pathways it modulates, offering valuable insights for research and therapeutic development.
Intestinal Production of this compound
This compound is a secondary bile acid formed exclusively in the intestine through the metabolic activity of the gut microbiota.[1][2] The primary precursor for LCA is chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver.[1][3] The conversion of CDCA to LCA is a multi-step enzymatic process known as 7α-dehydroxylation.[3][4][5]
Microbial Players and Key Enzymes
The 7α-dehydroxylation of CDCA is carried out by a specialized group of anaerobic bacteria, primarily belonging to the Clostridium genus, with Clostridium scindens being one of the most well-characterized species.[2][4][6][7] This biotransformation is orchestrated by a series of enzymes encoded by the bile acid-inducible (bai) gene operon.[4][8][9][10]
The initial and requisite step for the 7α-dehydroxylation of conjugated primary bile acids is deconjugation, catalyzed by bile salt hydrolases (BSHs).[3][11][12][13] BSHs are widespread among various gut bacteria, including species of Clostridium, Bacteroides, Lactobacillus, and Bifidobacterium.[14][15] These enzymes hydrolyze the amide bond linking CDCA to either glycine or taurine, releasing the unconjugated bile acid which can then enter the 7α-dehydroxylation pathway.[3][11]
The core 7α-dehydroxylation pathway involves a series of enzymatic reactions that modify the steroid nucleus of CDCA. Key enzymes in this pathway include 3α-hydroxysteroid dehydrogenase (3α-HSDH), 7α-hydroxysteroid dehydrogenase (7α-HSDH), and various other enzymes encoded by the bai operon that facilitate oxidation, dehydration, and reduction reactions.[8][12][14]
Table 1: Key Bacterial Species and Enzymes in this compound Production
| Bacterial Species | Key Enzyme(s) | Function | References |
| Clostridium scindens | bai gene operon products | Complete 7α-dehydroxylation of CDCA to LCA | [2][4][6][9] |
| Clostridium hiranonis | 7α-HSDH | Oxidation/reduction at the C7 position | [14] |
| Clostridium hylemonae | 7α-HSDH | Oxidation/reduction at the C7 position | [14] |
| Clostridium absonum | 7α-HSDH | Oxidation/reduction at the C7 position | [14] |
| Bacteroides, Lactobacillus, Bifidobacterium | Bile Salt Hydrolase (BSH) | Deconjugation of primary bile acids | [14][15] |
Biochemical Pathway of LCA Synthesis
The conversion of chenodeoxycholic acid to this compound is a complex, multi-step process. A simplified representation of this pathway is illustrated below.
Intestinal Absorption of this compound
The absorption of this compound from the intestinal lumen into the systemic circulation occurs through a combination of passive and active transport mechanisms. While LCA is generally considered to be poorly absorbed compared to primary bile acids, its absorption is a critical factor in its systemic effects and potential toxicity.[16]
Mechanisms of Absorption
Bile acid uptake in the intestine is a complex process involving both passive diffusion and carrier-mediated transport. Passive absorption can occur along the entire length of the intestine, while active transport is primarily localized to the terminal ileum.
-
Passive Diffusion: As a relatively lipophilic molecule, unconjugated LCA can be absorbed via passive diffusion across the enterocyte membrane. This process is driven by the concentration gradient of LCA between the intestinal lumen and the enterocyte.
-
Carrier-Mediated Transport: While the major active bile acid uptake transporter, the Apical Sodium-dependent Bile Acid Transporter (ASBT), has a lower affinity for LCA compared to conjugated primary bile acids, it may still contribute to its absorption.
Once inside the enterocyte, LCA can be transported across the basolateral membrane into the portal circulation.
Quantitative Aspects of LCA Absorption
Quantitative data on the precise absorption rates of LCA in different intestinal segments are limited. However, studies in rats have provided some insights into the absorption of LCA and its conjugates. For instance, at an intestinal infusion rate of 125 nmol/min, the absorption of glycothis compound (GLC) and taurothis compound (TLC) over a 24-hour period was found to be 94.4% and 94.2%, respectively.[1] The absorption of sulfated LCA conjugates was slightly lower.[1]
Table 2: Intestinal Absorption of this compound and its Conjugates in Rats
| Compound | Infusion Rate (nmol/min) | Absorption (%) over 24h | Reference |
| Glycothis compound (GLC) | 125 | 94.4 ± 1.1 | [1] |
| Taurothis compound (TLC) | 125 | 94.2 ± 2.1 | [1] |
| Sulfated Glycothis compound (SGLC) | 125 | 90.9 ± 3.6 | [1] |
| Sulfated Taurothis compound (STLC) | 125 | 84.4 ± 3.0 | [1] |
Signaling Pathways Modulated by this compound
This compound is not merely a metabolic byproduct but also a potent signaling molecule that interacts with several nuclear receptors, thereby influencing gene expression and various physiological processes. The primary receptors for LCA are the Vitamin D Receptor (VDR) and the Pregnane X Receptor (PXR).[13][14][16][17][18][19][20]
Vitamin D Receptor (VDR) Signaling
LCA is a potent agonist of the Vitamin D Receptor.[16][19][20][21][22] The activation of VDR by LCA in intestinal epithelial cells has been shown to play a crucial role in maintaining intestinal barrier integrity and modulating inflammatory responses.[23] Upon binding LCA, VDR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[21] This leads to the induction of genes involved in xenobiotic metabolism, such as Cytochrome P450 3A (CYP3A), which in turn can detoxify LCA.[20][21] Furthermore, LCA-mediated VDR activation can influence calcium absorption by regulating the expression of genes like TRPV6 and calbindin D9k.[24]
Pregnane X Receptor (PXR) Signaling
LCA and its 3-keto metabolite are also agonists for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[18][25][26][27][28][29][30] Activation of PXR by LCA leads to the induction of genes involved in the detoxification and transport of bile acids, including CYP3A enzymes and the organic anion transporter 2 (Oatp2).[25][26] This serves as a protective mechanism against LCA-induced liver toxicity.[25][26][28] Similar to VDR, activated PXR forms a heterodimer with RXR and binds to PXR response elements in the promoter regions of its target genes.[18]
Experimental Protocols
In Vitro Quantification of this compound Production by Gut Microbiota
This protocol outlines a method for the in vitro assessment of LCA production from CDCA by a fecal microbiota culture.
Workflow:
Methodology:
-
Fecal Sample Collection and Preparation: Collect fresh fecal samples from healthy donors. Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer.
-
Anaerobic Incubation: In an anaerobic chamber, inoculate an anaerobic culture medium with the fecal slurry. Add CDCA to a final concentration of, for example, 50 µM.[31][32] Incubate the cultures at 37°C for a specified time course (e.g., 0, 24, 48 hours).
-
Bile Acid Extraction: At each time point, collect an aliquot of the culture. Extract the bile acids using a suitable organic solvent, such as methanol.[33]
-
LC-MS/MS Analysis: Analyze the extracted bile acids using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[33][34][35][36][37]
-
Quantification: Quantify the concentration of LCA and other bile acids by comparing the peak areas to a standard curve of known concentrations.[38]
Assessment of this compound Absorption using the Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line, can differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, making it a valuable in vitro model for studying intestinal absorption.[39][40][41][42][43]
Workflow:
Methodology:
-
Caco-2 Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER).
-
LCA Application: Add a known concentration of LCA to the apical (upper) chamber of the Transwell insert.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.
-
LC-MS/MS Analysis: Quantify the concentration of LCA in the basolateral samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of LCA transport across the Caco-2 monolayer.
Conclusion
The intestinal production of this compound by the gut microbiota and its subsequent absorption are critical processes with significant implications for host physiology and disease. A thorough understanding of the microbial species and enzymes involved, the mechanisms of intestinal transport, and the downstream signaling pathways modulated by LCA is essential for researchers and drug development professionals. The experimental protocols outlined in this guide provide a framework for investigating these processes and can be adapted to address specific research questions in the fields of gastroenterology, hepatology, and pharmacology. Further research into the quantitative aspects of LCA metabolism and its complex interactions with the host will continue to unveil new therapeutic opportunities.
References
- 1. Intestinal absorption of this compound sulfates in the rat: inhibitory effects of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]
- 6. Clostridium scindens: history and current outlook for a keystone species in the mammalian gut involved in bile acid and steroid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A metabolic pathway for bile acid dehydroxylation by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ‘in vivo lifestyle’ of bile acid 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and bile acid metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A selective gut bacterial bile salt hydrolase alters host metabolism | eLife [elifesciences.org]
- 14. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Bile Salt Hydrolase Activity in Human Gut Bacteria Reveals Production of Conjugated Secondary Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin D Receptor Mediates Attenuating Effect of this compound on Dextran Sulfate Sodium Induced Colitis in Mice [mdpi.com]
- 17. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vitamin D receptor as an intestinal bile acid sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum [mdpi.com]
- 22. This compound Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The protective effect of this compound on the intestinal epithelial barrier is mediated by the vitamin D receptor via a SIRT1/Nrf2 and NF-κB dependent mechanism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound can carry out in vivo functions of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 35. agilent.com [agilent.com]
- 36. ijpsonline.com [ijpsonline.com]
- 37. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 38. biorxiv.org [biorxiv.org]
- 39. researchgate.net [researchgate.net]
- 40. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. taylorfrancis.com [taylorfrancis.com]
- 43. Predicting phenolic acid absorption in Caco-2 cells: a theoretical permeability model and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Lithocholic Acid: A Keystone Regulator of Gut Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the metabolic action of the gut microbiota on primary bile acids, has emerged as a critical signaling molecule in the maintenance of intestinal homeostasis.[1][2][3] Historically considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted role in regulating intestinal barrier function, immune responses, and cellular proliferation and differentiation.[2][4] This technical guide provides a comprehensive overview of the mechanisms through which LCA contributes to gut health, with a focus on its interaction with key host receptors. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for gastrointestinal and metabolic diseases.
Data Presentation
Quantitative Effects of this compound on Gut Barrier Function and Inflammation
The following tables summarize the quantitative effects of LCA on key parameters of gut homeostasis, drawing from in vitro and in vivo studies.
| Parameter | Experimental Model | LCA Concentration/Dose | Effect | Reference |
| Transepithelial Electrical Resistance (TEER) | TNF-α-stressed Caco-2 cells | Not specified | Partially reversed the TNF-α-induced decrease in TEER | [1] |
| FITC-Dextran Flux | TNF-α-stressed Caco-2 cells | Not specified | Partially reversed the TNF-α-induced increase in FITC-Dextran flux | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | DSS-treated mice | 30 mg/kg | More effective than UDCA in reducing mucosal levels | [5] |
| IFN-γ | Poly(I:C)-treated T84 cells | Not specified | Inhibited poly(I:C)-induced increases | [5] |
| Tight Junction Protein Expression (ZO-1, E-cadherin, Occludin, Claudin-1) | TNF-α-stressed Caco-2 cells | Not specified | Ameliorated the TNF-α-induced decrease in protein expression and altered distribution | [6] |
Table 1: Summary of this compound's Quantitative Effects on Intestinal Barrier and Inflammation.
| Bile Acid | Healthy Controls (Fecal Concentration) | IBD Patients (Fecal Concentration) | Reference |
| This compound (LCA) | Higher levels observed | Lower levels observed, particularly in active ulcerative colitis | [7][8][9] |
| Primary Bile Acids (e.g., Cholic Acid) | Lower levels observed | Higher levels observed | [7][8] |
Table 2: Comparative Fecal Concentrations of this compound in Healthy Individuals and IBD Patients.
Signaling Pathways
LCA exerts its effects on gut homeostasis primarily through the activation of several key host receptors, including the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the vitamin D receptor (VDR), the farnesoid X receptor (FXR), and the pregnane X receptor (PXR).[1][2][10]
TGR5 Signaling Pathway
Activation of TGR5 by LCA in intestinal epithelial cells and immune cells initiates a cascade of anti-inflammatory and barrier-protective signals.[2][11]
Caption: LCA-TGR5 Signaling Pathway.
VDR Signaling Pathway
LCA is a potent ligand for the Vitamin D Receptor (VDR), and this interaction is crucial for maintaining intestinal barrier integrity and modulating immune responses.[6][12]
Caption: LCA-VDR Signaling Pathway.
FXR Signaling Pathway
While LCA is a weaker agonist for FXR compared to other bile acids, its activation of intestinal FXR can still contribute to the regulation of bile acid homeostasis and inflammation.[4][13]
Caption: Intestinal LCA-FXR-FGF19 Signaling Axis.
Experimental Protocols
In Vitro Caco-2 Cell Intestinal Barrier Model
This protocol details the methodology for assessing the effect of LCA on intestinal barrier function using the Caco-2 cell line.
1. Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells at a density of 1x10^5 cells/cm² onto Transwell inserts (0.4 µm pore size).
-
Culture for 14-21 days to allow for spontaneous differentiation into a polarized monolayer, with media changes every 2-3 days.
-
Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Experiments should be performed on monolayers with TEER values exceeding 300 Ω·cm².[5]
2. LCA Treatment and Barrier Function Assessment:
-
Pre-treat the apical side of the Caco-2 monolayers with varying concentrations of LCA (e.g., 10-200 µM) for a specified duration (e.g., 24 hours).
-
To induce barrier dysfunction, co-treat with an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for the final hours of LCA treatment.
-
TEER Measurement: Measure TEER at baseline and after treatment. Calculate the percentage change relative to the vehicle-treated control.
-
Paracellular Permeability Assay: Add FITC-dextran (4 kDa) to the apical chamber and incubate for a defined period (e.g., 2 hours). Measure the fluorescence of the basolateral medium to quantify the flux of FITC-dextran across the monolayer.
3. Immunofluorescence Staining for Tight Junction Proteins:
-
Fix the Caco-2 monolayers with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against tight junction proteins (e.g., anti-ZO-1, anti-occludin) overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the Transwell membranes on glass slides and visualize using a confocal microscope.
In Vivo DSS-Induced Colitis Mouse Model
This protocol outlines the procedure for evaluating the therapeutic potential of LCA in a murine model of colitis.
1. Induction of Colitis:
-
Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice for 5-7 days to induce acute colitis.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
2. LCA Administration:
-
Administer LCA (e.g., 30 mg/kg body weight) or vehicle control daily via oral gavage, starting concurrently with or a few days after DSS administration.[11][14][15][16][17]
3. Assessment of Colitis Severity:
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure colon length and weight.
-
Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.
Analysis of Gut Microbiota Composition
This workflow describes the process for investigating the impact of LCA on the gut microbial community.
Caption: Experimental Workflow for Gut Microbiome Analysis.
1. Fecal Sample Collection and DNA Extraction:
-
Collect fresh fecal pellets from mice at baseline and at the end of the LCA treatment period.
-
Extract total genomic DNA from the fecal samples using a commercially available kit.
2. 16S rRNA Gene Amplicon Sequencing:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using PCR with barcoded primers.[18]
-
Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
3. Bioinformatic and Statistical Analysis:
-
Process the raw sequencing data using a bioinformatics pipeline such as QIIME 2 to perform quality filtering, denoising, and taxonomic classification of microbial sequences.
-
Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) to assess changes in the overall microbial community structure.
-
Use statistical methods to identify specific bacterial taxa that are significantly altered by LCA treatment.
Conclusion
This compound is a pivotal microbial metabolite that plays a crucial role in orchestrating gut homeostasis. Its ability to interact with multiple host receptors, including TGR5, VDR, and FXR, allows it to modulate a wide range of physiological processes, from maintaining intestinal barrier integrity to suppressing inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of LCA and its signaling pathways in the context of gastrointestinal and metabolic diseases. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies that target the gut microbiota and bile acid signaling to improve human health.
References
- 1. 2.3. Measurement of Transepithelial Electrical Resistance (TEER) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relationship between the gut microbiota and bile acid composition in the ileal mucosa of Crohnâs disease [irjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. culturecollections.org.uk [culturecollections.org.uk]
- 13. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling [mdpi.com]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. research.fsu.edu [research.fsu.edu]
- 18. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Lithocholic Acid Toxicity Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid formed by the 7α-dehydroxylation of chenodeoxycholic acid by intestinal microbiota, has long been recognized for its toxic potential.[1] From early observations of its hepatotoxicity in animal models to the elucidation of its complex role in cellular signaling and carcinogenesis, the study of LCA has provided fundamental insights into bile acid physiology and pathology. This technical guide provides a historical perspective on the research into LCA toxicity, detailing key experimental protocols, summarizing quantitative data, and visualizing the signaling pathways that have been uncovered over decades of investigation.
Early Investigations: Establishing Hepatotoxicity
The mid-20th century marked the beginning of focused research into the biological effects of individual bile acids. Early studies quickly identified LCA as a potent hepatotoxin, particularly in non-human primates and rabbits. These initial investigations laid the groundwork for understanding the species-specific differences in LCA metabolism and toxicity that are now well-established.
Key Historical Experiments
Pioneering work in the 1960s and 1970s involved feeding studies in various animal models to observe the pathological effects of LCA. For instance, studies in rabbits demonstrated that dietary administration of LCA led to severe liver damage, including fibrosis, inflammation, and bile duct proliferation.[2][3] Similarly, research in rhesus monkeys and baboons showed that LCA and its precursor, chenodeoxycholic acid, were toxic, causing significant liver damage.[1][4][5]
Experimental Protocols: Historical Animal Models
While specific protocols varied, a general methodology for inducing LCA hepatotoxicity in early animal studies can be summarized as follows:
Objective: To assess the chronic hepatotoxicity of dietary this compound.
Animal Model: New Zealand white rabbits or Rhesus monkeys were commonly used.
Experimental Diet:
-
Control Group: Fed a standard chow diet.
-
LCA Group: Fed a standard chow diet supplemented with 0.5% (w/w) this compound.[2] In primate studies, doses of chenodeoxycholic acid (which is metabolized to LCA) ranged from 10 to 100 mg/kg/day.[5]
Duration: Feeding periods typically ranged from 14 days to several months.[2][5]
Parameters Measured:
-
Mortality and General Health: Daily observation of animals for signs of toxicity.
-
Serum Biochemistry: Collection of blood samples to measure liver function enzymes such as serum glutamic-pyruvic transaminase (SGPT, now ALT) and serum glutamic-oxaloacetic transaminase (SGOT, now AST).[4]
-
Histopathology: At the end of the study, animals were euthanized, and liver tissues were collected, fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of liver morphology.
-
Bile Acid Analysis: Bile was collected to analyze the composition of bile acids, often using early chromatographic techniques.[5]
Quantitative Data from Historical and Modern Studies
The following tables summarize key quantitative data from both historical and more recent studies, illustrating the dose-dependent toxicity of LCA and the biochemical changes associated with its administration.
Table 1: Hepatotoxicity of Chenodeoxycholic Acid (a Precursor to LCA) in Rhesus Monkeys (6-Month Study)
| Dosage of Chenodeoxycholic Acid | Serum Transaminase Levels (vs. Control) | Biliary this compound (% of Total Bile Acids) | Liver Histology Findings |
| 10 mg/kg/day | No significant change | Normal | No abnormalities |
| 40 mg/kg/day | Elevated | ~10% | Bile duct proliferation, portal tract inflammation, and fibrosis |
| 100 mg/kg/day | Elevated | ~10% | Severe hepatic histological lesions |
Data compiled from studies conducted in the 1970s.[5]
Table 2: Serum Biochemical Markers of Liver Injury in Mice Fed a 1% LCA Diet for 4 Days
| Parameter | Control Group | LCA-Treated Group | Fold Change |
| ALT (U/L) | 35 ± 5 | 1535 ± 250 | ~43.9x |
| AST (U/L) | 50 ± 8 | 815 ± 120 | ~16.3x |
| ALP (U/L) | 150 ± 20 | 330 ± 45 | ~2.2x |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.32 ± 0.08 | ~1.6x |
| Total Bile Acids (µmol/L) | 10 ± 3 | 217 ± 50 | ~21.7x |
Values are presented as mean ± SEM.[3]
Table 3: Dose-Response of Dietary this compound on Hepatotoxicity in Mice (7-Day Study)
| LCA Concentration in Diet | Lowest Concentration Causing Hepatotoxicity |
| 0.01% | No |
| 0.03% | Yes |
| 0.1% | Yes |
| 0.3% | Yes |
| 1.0% | Yes |
| 3.0% | Yes |
Based on a 2013 study assessing various bile acids.[6]
Mechanisms of Toxicity and Detoxification
A pivotal discovery in LCA research was the elucidation of species-specific detoxification mechanisms. In humans and chimpanzees, LCA is efficiently detoxified through sulfation, a process that renders it more water-soluble and readily excretable.[1][7] In contrast, rodents primarily utilize hydroxylation for detoxification.[1] This difference explains the higher susceptibility of some animal models to LCA-induced liver injury.
Signaling Pathways in LCA Toxicity and Detoxification
Subsequent research has unveiled a complex network of signaling pathways that are activated in response to LCA. A key player in this network is the Pregnane X Receptor (PXR) , a nuclear receptor that functions as a sensor for xenobiotics and endogenous toxins like LCA.[8][9]
Activation of PXR by LCA leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the promoter regions of target genes, upregulating the expression of detoxification enzymes such as Cytochrome P450 3A (CYP3A) for hydroxylation and Sulfotransferase 2A1 (SULT2A1) for sulfation.[10]
LCA-Induced Apoptosis
At high concentrations, LCA can overwhelm detoxification pathways and induce programmed cell death, or apoptosis, in hepatocytes. This process is primarily mediated through the extrinsic apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assays
Modern research often employs in vitro models to dissect the molecular mechanisms of LCA toxicity.
This compound and Carcinogenesis
Beyond its acute hepatotoxicity, LCA has also been implicated as a promoter of carcinogenesis, particularly in the colon.[11] Early studies noted a correlation between high fecal concentrations of LCA and an increased risk of colon cancer.[12] Experimental evidence suggests that LCA's role in carcinogenesis is complex, involving both the stimulation of cell proliferation and the inhibition of apoptosis in pre-malignant cells.[11][13]
Table 4: Effects of this compound on Apoptosis and Proliferation in a Murine Colon Carcinogenesis Model
| Experimental Group | Apoptosis Index (%) | Proliferation Index (%) |
| Control | 0.5 ± 0.1 | 15.4 ± 1 |
| LCA | 1.2 ± 0.3 | 22.2 ± 4.6 |
| DMH (carcinogen) | 4.3 ± 0.8 | 34.6 ± 2.3 |
| DMH + LCA | 0.1 ± 0.03 | 41.0 ± 2.9 |
Data are presented as mean ± SEM.[11]
These findings suggest that in a normal colon, LCA can stimulate apoptosis, but in the presence of a carcinogen, it suppresses this protective mechanism, potentially allowing damaged cells to proliferate.[11]
Conclusion
The journey of this compound research, from its initial identification as a potent hepatotoxin to the intricate understanding of its role in nuclear receptor signaling and carcinogenesis, exemplifies the evolution of toxicological science. The historical experimental models, while less refined than modern techniques, provided the crucial initial observations that sparked decades of investigation. The quantitative data gathered over the years has solidified our understanding of LCA's dose-dependent toxicity and the species-specific nuances of its metabolism. For researchers and drug development professionals, this historical perspective underscores the importance of considering bile acid metabolism and toxicity in the development of new therapeutics, particularly those that may impact the gut microbiome or enterohepatic circulation. The signaling pathways and experimental workflows detailed in this guide offer a foundational understanding for future research into the multifaceted roles of this compound in health and disease.
References
- 1. Detoxification of this compound, a toxic bile acid: relevance to drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of bile acids in rabbits: ursodeoxycholic acid is less toxic than chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dietary chenodeoxycholic acid and this compound in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of chenodeoxycholic acid in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic toxicity in the rhesus monkey treated with chenodeoxycholic acid for 6 months: biochemical and ultrastructural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid sulfates. I. Synthesis of this compound sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of a xenobiotic sulfonation cascade by nuclear pregnane X receptor (PXR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of this compound on proliferation and apoptosis during the early stages of colon carcinogenesis: differential effect on apoptosis in the presence of a colon carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note and Protocol for the Quantification of Lithocholic Acid in Fecal Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in host physiology and pathophysiology. Its concentrations in feces are increasingly recognized as a biomarker for various conditions, including inflammatory bowel disease (IBD), nonalcoholic fatty liver disease (NAFLD), and certain cancers.[1][2] Accurate and robust quantification of LCA in fecal samples is therefore essential for advancing research and drug development in these areas. This application note provides a detailed protocol for the quantification of LCA in human fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Signaling Pathways of this compound
LCA exerts its biological effects through interaction with several host receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[4][5][6] These interactions trigger downstream signaling cascades that modulate intestinal barrier function, inflammation, and metabolic homeostasis. For instance, LCA-mediated activation of PXR can inhibit the pro-inflammatory TLR4/NF-κB/NLRP3 signaling pathway, thereby ameliorating colitis.[4]
Caption: Signaling pathways of this compound (LCA).
Experimental Protocols
This section details the materials and methods for the quantification of LCA in fecal samples.
Materials and Reagents
-
This compound (LCA) standard (≥98% purity)
-
This compound-d4 (LCA-d4) or other suitable internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials with inserts
Sample Preparation
The following protocol is a generalized procedure and may require optimization based on specific laboratory conditions and sample characteristics.
-
Fecal Sample Homogenization:
-
For wet fecal samples, weigh approximately 50-100 mg into a pre-weighed microcentrifuge tube.[7]
-
For lyophilized (freeze-dried) samples, use approximately 15-20 mg.[8]
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard (LCA-d4) at a known concentration (e.g., 100 ng/mL).
-
Homogenize the sample using a bead beater or a mechanical homogenizer for 5-10 minutes.
-
-
Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[9]
-
Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.
-
-
Protein Precipitation and Filtration:
-
To precipitate proteins, store the supernatant at -20°C for at least 2 hours.
-
Centrifuge again at high speed for 15-20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial with an insert.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for LCA analysis. Instrument-specific optimization is recommended.
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute LCA, then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | LCA: 375.3 > 375.3 (Quantifier), 375.3 > 329.3 (Qualifier) LCA-d4: 379.3 > 379.3 (Quantifier) |
| Collision Energy | Optimize for specific instrument and transitions |
| Dwell Time | 50 - 100 ms |
Method Validation
A full method validation should be performed according to regulatory guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of LCA standards of known concentrations. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Intra- and inter-day precision should be <15% (RSD), and accuracy should be within 85-115%.[3]
-
Recovery: Determined by spiking known amounts of LCA into fecal matrix samples and comparing the measured concentration to the expected concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of LCA that can be reliably detected and quantified, respectively.
Quantitative Data Summary
The concentration of this compound in fecal samples can vary significantly depending on diet, gut microbiota composition, and disease state. The following table summarizes representative LCA concentrations from various studies.
| Population | Condition | Fecal LCA Concentration (µmol/g) | Reference |
| Healthy Adults | - | 0.89 (mean) | [10] |
| Healthy Children | - | Data not consistently reported | - |
| Patients with Ulcerative Colitis (UC) | Active Disease | Significantly lower than healthy controls | [11] |
| Patients with Nonalcoholic Fatty Liver Disease (NAFLD) | - | Significantly lower than healthy controls | [12] |
| Individuals with Diarrhea-predominant Irritable Bowel Syndrome (IBS-D) | - | Higher than healthy controls and constipation-predominant IBS | [13] |
Note: Concentrations can be reported in various units (e.g., µg/g, nmol/g). Direct comparison requires unit conversion. Fecal water content can also influence concentration, and some studies report concentrations in dry weight.[14]
Experimental Workflow Diagram
Caption: Workflow for fecal LCA quantification.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in fecal samples using LC-MS/MS. The presented methodology, when properly validated, offers a robust and sensitive approach for researchers and drug development professionals to accurately measure this important biomarker. The provided information on LCA's signaling pathways and its varying concentrations in health and disease underscores the significance of its quantification in understanding and targeting gut-related pathologies.
References
- 1. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
- 9. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defecation status, intestinal microbiota, and habitual diet are associated with the fecal bile acid composition: a cross-sectional study in community-dwelling young participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Bile Acid Isomers, Including Lithocholic Acid (LCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are crucial signaling molecules in various physiological processes, and their isomeric forms can exhibit distinct biological activities.[1] Consequently, the accurate separation and quantification of bile acid isomers are paramount in metabolic research and drug development. Lithocholic acid (LCA), a secondary bile acid, and its isomers are of particular interest due to their roles in liver toxicity and metabolic regulation. This document provides detailed protocols and application notes for the separation of bile acid isomers, with a focus on LCA, using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS). The quantitation of bile acids can be challenging due to their structural similarities, the presence of isomers, and matrix effects in biological samples.[2][3]
Challenges in Bile Acid Isomer Separation
The primary challenge in analyzing bile acids lies in their structural similarity. Many bile acids are stereoisomers, differing only in the spatial orientation of hydroxyl groups or the fusion of their steroid rings.[1] For instance, allodeoxycholic acid (ADCA) is the C-5 epimer of deoxycholic acid (DCA), differing in the A/B ring trans fusion (5α) versus the cis fusion (5β).[1] Such subtle differences make their separation by conventional chromatographic techniques difficult, often requiring specialized stationary phases and optimized mobile phase gradients for successful resolution. Mass spectrometry alone cannot differentiate between isomers with the same mass-to-charge ratio, necessitating effective chromatographic separation.
Recommended HPLC Columns and Stationary Phases
The choice of stationary phase is critical for achieving selectivity between bile acid isomers. While traditional C18 columns are widely used, alternative chemistries can offer superior resolution.
-
C18 (Octadecylsilane): This is the most common stationary phase for reversed-phase HPLC of bile acids.[4] Ascentis® Express C18 columns based on Fused-Core® technology have demonstrated excellent performance in separating a wide range of bile acids.
-
ARC-18: This stationary phase has shown selectivity for unconjugated, glycine-conjugated, and taurine-conjugated bile acid isomer sets.[3]
-
Biphenyl: Biphenyl phases can offer alternative selectivity, particularly for glycine and taurine conjugates.[3]
-
Pentafluorophenyl (PFP): PFP columns provide different selectivity based on interactions with fluorinated groups.
Experimental Protocols
Below are detailed protocols for sample preparation and HPLC analysis of bile acids from plasma/serum.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a common and effective method for removing proteins that can interfere with the analysis.[5]
Materials:
-
Human EDTA plasma or serum samples
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, HPLC grade
-
Internal standards (e.g., deuterated bile acids such as d4-LCA)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a microcentrifuge tube, add 100 µL of plasma or serum.[2]
-
Add an appropriate amount of internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 150-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water or 35% methanol in water).[3]
-
Vortex briefly and centrifuge again to remove any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Analysis of Bile Acids
This protocol provides a general framework for the HPLC-MS/MS analysis of bile acids. The specific gradient and column will need to be optimized based on the target analytes and available instrumentation.
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.[4]
Chromatographic Conditions (Example 1: C18 Column):
-
Column: Ascentis Express C18, 15 cm x 4.6 mm, 2.7 µm
-
Mobile Phase A: 5 mM ammonium acetate and 0.012% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: 70% to 95% B in 10 minutes, hold at 95% B for 1 minute
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Chromatographic Conditions (Example 2: C18 Column for Isomer Separation): [1]
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.0
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v)
-
Gradient:
-
0.0 min: 30% B
-
10.0 min: 60% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 30% B
-
20.0 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. A pseudo-MRM method may be necessary for unconjugated isomers where the precursor ion is the same as the product ion.
Data Presentation
The retention times of bile acids are highly dependent on the specific HPLC system, column, and mobile phase conditions. The following table summarizes representative HPLC conditions and reported retention times for this compound (LCA) from the literature to provide a comparative overview.
| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | LCA Retention Time (min) | Reference |
| Reversed-phase C18 (2.6 µm, 100 x 2.1 mm) | Not specified | Not specified | Not specified | Not specified | 8.4 | [2] |
| Ascentis Express C18 (15 cm x 4.6 mm, 2.7 µm) | 5 mM ammonium acetate, 0.012% formic acid in water | Methanol | 70-95% B in 10 min | 0.6 mL/min | Not specified | |
| ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | 10 mM Ammonium Acetate in Water, pH 8.0 | Acetonitrile/Methanol (80:20) | 30-90% B over 15 min | 0.3 mL/min | Not specified | [1] |
| Raptor Inert ARC-18 | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Visualizations
Experimental Workflow for Bile Acid Analysis
Caption: Experimental workflow for the analysis of bile acids in plasma/serum.
Logical Relationship of HPLC Method Components
Caption: Key components influencing HPLC separation of bile acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. medpace.com [medpace.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Determination of bile acids in plasma [bio-protocol.org]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Measuring Lithocholic Acid-Induced Cytotoxicity: An Application Guide
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by gut microflora, has garnered significant interest in cancer research for its selective cytotoxic effects on various cancer cell lines while often sparing normal cells.[1][2][3] Understanding the mechanisms and quantifying the extent of LCA-induced cell death is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for cell-based assays to measure LCA-induced cytotoxicity, tailored for researchers, scientists, and professionals in drug development.
Core Mechanisms of LCA-Induced Cytotoxicity
LCA can induce cancer cell death through multiple pathways, including apoptosis (both intrinsic and extrinsic), necrosis, and autophagy.[4][5][6] The specific mechanism can be cell-type dependent. A key initiating event in some cells is the interaction of LCA with the Takeda G-protein coupled receptor 5 (TGR5).[7][8] This interaction can trigger downstream signaling cascades leading to apoptosis.[7] LCA has also been shown to induce endoplasmic reticulum (ER) stress and oxidative stress, contributing to its cytotoxic effects.[5][8]
Key Cell-Based Assays and Protocols
A variety of in vitro assays are essential to fully characterize the cytotoxic effects of LCA. These range from general measurements of cell viability to specific assays for apoptosis, necrosis, and the underlying signaling pathways.
Cell Viability Assays
These assays provide a primary assessment of the effect of LCA on cell proliferation and survival.
a) MTT/XTT Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
LCA Treatment: Prepare serial dilutions of LCA (e.g., 5-100 µM) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the LCA-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the LCA-treated wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
b) Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
Protocol: SRB Assay for Cellular Proliferation
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Measurement: Measure the absorbance at 510 nm.[8]
Apoptosis and Necrosis Assays
These assays help to distinguish between different modes of cell death.
a) Hoechst 33342 and Propidium Iodide (PI) Staining
This fluorescence microscopy-based assay allows for the visualization and quantification of apoptotic (condensed or fragmented nuclei) and necrotic (PI-positive) cells.[5][6]
Protocol: Hoechst 33342 and PI Staining
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with LCA as described above.
-
Staining: After treatment, add Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) directly to the culture medium and incubate for 15-30 minutes at 37°C.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and PI (red).
-
Quantification: Count the number of apoptotic, necrotic, and viable cells in several random fields to determine the percentage of each.
b) Annexin V/PI Flow Cytometry
This flow cytometry-based assay provides a quantitative analysis of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with LCA in 6-well plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Mechanistic Assays
These assays investigate the specific molecular pathways involved in LCA-induced cytotoxicity.
a) Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic process.[9][10]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with LCA.
-
Reagent Addition: After the desired treatment time, add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.[10]
b) Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and other cell death pathways, such as caspases (cleaved forms), PARP, Bcl-2 family proteins, and markers of ER stress (e.g., CHOP, p-eIF2α).[5][9]
Protocol: Western Blotting
-
Protein Extraction: Lyse LCA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following table summarizes representative quantitative data on the cytotoxic effects of LCA on various cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| PC-3 (Prostate Cancer) | Viability Assay | IC50 (24h) | 32.0 µM | [6] |
| DU-145 (Prostate Cancer) | Viability Assay | IC50 (24h) | 30.4 µM | [6] |
| LNCaP (Prostate Cancer) | Caspase-3 Activity | Increased activity | 25-75 µM | [9] |
| 4T1 (Mouse Breast Cancer) | Proliferation Assay | Decreased NRF2 | 0.3 µM | [8] |
| MCF7 (Human Breast Cancer) | Viability Assay | Dose-dependent killing | - | [3] |
| SKBR3 (Human Breast Cancer) | Western Blot | Decreased NRF2 | - | [8] |
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical workflow for investigating LCA-induced cytotoxicity.
Caption: A generalized workflow for assessing LCA-induced cytotoxicity.
LCA-Induced Apoptotic Signaling Pathways
LCA can trigger apoptosis through both extrinsic and intrinsic pathways.
Caption: Key signaling pathways in LCA-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Senescence in Cancer Cell Lines Using Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lithocholic Acid (LCA), a secondary bile acid, for inducing a state of cellular senescence in cancer cell lines. Cellular senescence is a form of irreversible cell cycle arrest that can serve as a potent tumor-suppressive mechanism. Understanding how to induce and analyze this state is crucial for cancer research and the development of novel therapeutic strategies.
While much of the research on LCA has focused on its pro-apoptotic effects, emerging evidence suggests its potential to induce senescence, particularly in triple-negative breast cancer.[1] This document outlines the current understanding of the signaling pathways involved and provides detailed protocols for inducing and characterizing LCA-mediated senescence.
Data Presentation
The following tables summarize quantitative data from studies on the effects of this compound and its derivatives on cancer cell lines. It is important to note that specific concentrations and durations for inducing a purely senescent phenotype with LCA may require empirical determination for each cell line.
Table 1: Effect of this compound Hydroxyamide (LCAHA) on Cell Cycle Distribution in HCT116 Colon Cancer Cells [2]
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | 45 | 35 | 20 |
| LCAHA | 2 | 65 | 20 | 15 |
| LCAHA | 5 | 75 | 15 | 10 |
| LCAHA | 10 | 85 | 10 | 5 |
Note: Data is illustrative and based on the effects of an LCA derivative. Similar cell cycle arrest is a hallmark of senescence.
Table 2: General Concentration Ranges of this compound for Anti-Proliferative Effects in Cancer Cell Lines
| Cancer Cell Line | LCA Concentration Range | Observed Effect | Reference |
| Neuroblastoma (BE(2)-m17, SK-n-SH) | 50 - 200 µM | Apoptosis | [3] |
| Breast Cancer (MCF-7) | 50 - 200 µM | Apoptosis, DNA Damage | [3] |
| Colon Cancer (CaCo-2) | Not specified | Increased MMP-2 secretion | [4] |
| Triple-Negative Breast Cancer | Not specified in abstract | Ferroptosis and Senescence | [1] |
Signaling Pathways
This compound is known to exert its effects through multiple signaling pathways. The induction of senescence is likely a complex process involving the interplay of these pathways.
LCA-Induced Cellular Stress and Senescence Pathway
LCA can induce cellular stress through various mechanisms, including the activation of cell surface receptors like TGR5 and the induction of oxidative stress. This can lead to DNA damage and the activation of tumor suppressor pathways, culminating in cell cycle arrest and a senescent phenotype.
Experimental Protocols
The following are detailed protocols for key experiments to induce and characterize senescence in cancer cell lines using this compound.
Experimental Workflow
Protocol 1: Induction of Senescence with this compound
Objective: To induce a senescent phenotype in a chosen cancer cell line using this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
This compound (LCA), powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in multi-well plates at a density that will result in 50-60% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
LCA Stock Solution Preparation:
-
Prepare a 100 mM stock solution of LCA in sterile DMSO.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
On the day of the experiment, thaw the LCA stock solution.
-
Prepare a range of working concentrations of LCA in complete cell culture medium. Based on available data for LCA derivatives and anti-proliferative effects, a starting range of 10 µM to 200 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest LCA treatment.
-
Remove the old medium from the cells and replace it with the LCA-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for various durations (e.g., 24, 48, 72, 96 hours) to determine the optimal time for senescence induction.
-
Observe the cells daily for morphological changes characteristic of senescence (e.g., enlarged, flattened morphology).
-
-
Endpoint Analysis:
-
After the incubation period, proceed with the desired analysis, such as SA-β-galactosidase staining, cell cycle analysis, or SASP analysis.
-
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.
Materials:
-
Cells treated with LCA as described in Protocol 1
-
PBS
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Washing:
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C (without CO2) overnight. Protect from light.
-
-
Visualization:
-
Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Capture images and quantify the percentage of blue-stained (senescent) cells.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle distribution of LCA-treated cells and identify a G0/G1 phase arrest.
Materials:
-
Cells treated with LCA as described in Protocol 1
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Analysis of the Senescence-Associated Secretory Phenotype (SASP)
Objective: To detect and quantify the secretion of pro-inflammatory cytokines and other factors characteristic of the SASP.
Materials:
-
Conditioned medium from LCA-treated and control cells
-
ELISA kits for specific SASP factors (e.g., IL-6, IL-8)
-
Western blot reagents (antibodies against SASP proteins, secondary antibodies, etc.)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Conditioned Medium Collection:
-
After treating the cells with LCA for the desired duration, replace the medium with serum-free medium and incubate for another 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove any detached cells and debris.
-
Store the conditioned medium at -80°C.
-
-
ELISA:
-
Use commercially available ELISA kits to quantify the concentration of specific SASP factors (e.g., IL-6, IL-8) in the conditioned medium, following the manufacturer's instructions.
-
-
Western Blot:
-
Concentrate the proteins in the conditioned medium using methods such as trichloroacetic acid (TCA) precipitation or centrifugal filter units.
-
Determine the protein concentration of the concentrated samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies against specific SASP proteins.
-
Use a loading control (e.g., Ponceau S staining of the membrane) to ensure equal loading of total protein.
-
Conclusion
The induction of senescence in cancer cells by this compound represents a promising area of research with potential therapeutic applications. The protocols and data presented in these application notes provide a framework for investigating this phenomenon. Researchers are encouraged to optimize the described methods for their specific cancer cell lines of interest to further elucidate the mechanisms of LCA-induced senescence and its implications for cancer therapy.
References
- 1. Cellular senescence in cancer: from mechanism paradoxes to precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hydroxyamide Destabilizes Cyclin D1 and Induces G0/G1 Arrest by Inhibiting Deubiquitinase USP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic bile acid selectively kills neuroblastoma cells, while sparing normal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and sulphated this compound differ in the ability to promote matrix metalloproteinase secretion in the human colon cancer cell line CaCo-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lithocholic Acid in Liver Fibrosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant modulator in the pathogenesis of liver fibrosis. Its role is complex, exhibiting both pro-fibrotic and anti-fibrotic properties depending on the specific cellular context and signaling pathways activated. This dual nature makes LCA a molecule of considerable interest in liver fibrosis research, offering potential therapeutic avenues as well as insights into the disease's progression.
The biological effects of LCA are primarily mediated through its interaction with several key receptors, including the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the Vitamin D Receptor (VDR), and its involvement in the activation of the NLRP3 inflammasome.
-
TGR5 Activation: LCA is a potent agonist of TGR5, which is expressed on various liver cells, including Kupffer cells (the resident macrophages of the liver) and hepatic stellate cells (HSCs). Activation of TGR5 in Kupffer cells has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[1][2][3] This is primarily achieved through a signaling cascade involving the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5]
-
NLRP3 Inflammasome Modulation: In Kupffer cells, LCA can contribute to the activation of the NLRP3 inflammasome, a multi-protein complex that drives inflammation by processing pro-interleukin-1β (pro-IL-1β) into its active form.[6][7] This process typically requires two signals: a priming signal that upregulates the expression of inflammasome components, and an activation signal that triggers its assembly. LCA's role appears to be context-dependent, potentially acting as a second signal in certain conditions.[7]
-
Vitamin D Receptor (VDR) Signaling: LCA is a known ligand for the VDR, a nuclear receptor that plays a crucial role in regulating gene expression. In hepatic stellate cells, the primary fibrogenic cells in the liver, activation of VDR has been demonstrated to have anti-fibrotic effects.[8] This is partly achieved through the inhibition of the pro-fibrotic Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[8][9]
The contrasting effects of LCA underscore the importance of understanding its cell-specific actions and the downstream consequences of receptor activation in the complex microenvironment of the fibrotic liver. Research into LCA's applications in liver fibrosis aims to dissect these pathways to potentially develop targeted therapies that can either harness its anti-inflammatory and anti-fibrotic properties or mitigate its pro-fibrotic potential.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound on markers of liver fibrosis.
Table 1: In Vivo Studies on the Effect of this compound on Liver Fibrosis
| Animal Model | LCA Administration | Duration | Key Fibrosis Marker | Result | Reference |
| C57BL/6 Mice | 1% (w/w) LCA diet | 4 days | Hepatic Hydroxyproline Content | Increased to 194 ± 24 µg/g liver (Control: 104 ± 4 µg/g liver) | [10] |
| C57BL/6 Mice | 1% (w/w) LCA diet | 4 days | Collagen 1a1 mRNA expression | 52-fold increase compared to control | [10] |
| C57BL/6 Mice (CCl4-induced fibrosis) | Gavage with LCA | Not specified | Serum ALT and AST levels | Significantly decreased compared to CCl4-only group | [11] |
| C57BL/6 Mice (CCl4-induced fibrosis) | Gavage with LCA | Not specified | Collagen Volume Fraction (Masson's Trichrome) | Significantly decreased compared to CCl4-only group | [11] |
| HFD-F/CCl4-induced MASH Mice | 10 mg/kg/day allo-LCA | Not specified | Liver Steatosis and Fibrosis | Reversed the development of steatosis and fibrosis | [12] |
Table 2: In Vitro Studies on the Effect of this compound on Fibrosis Markers in Hepatic Stellate Cells
| Cell Line | LCA Concentration | Treatment Duration | Key Fibrosis Marker | Result | Reference |
| LX-2 (human HSC line) | Not specified | Not specified | α-SMA and Collagen I protein expression | Increased expression | [13] |
| Primary human HSCs | Not specified | Not specified | α-SMA and Collagen I expression | Increased expression | [13] |
| LX-2 (human HSC line) | 100 µM | 24 hours | α-SMA and Collagen I protein expression | Increased expression | [14] |
Key Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Hepatic Stellate Cells
This protocol is adapted from established methods for isolating primary hepatic stellate cells (HSCs) from mouse livers.[6][8]
Materials:
-
Collagenase Type IV
-
Pronase E
-
DNase I
-
Nycodenz density gradient medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Perfusion pump and cannulation equipment
-
GentleMACS Dissociator (or similar tissue dissociator)
-
70 µm and 40 µm cell strainers
-
Centrifuge
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse according to approved institutional protocols. Open the abdominal cavity and cannulate the portal vein.
-
Liver Perfusion: Perfuse the liver sequentially with HBSS, followed by a pronase/collagenase solution to digest the extracellular matrix.
-
Liver Dissociation: Carefully dissect the perfused liver, mince it into small pieces, and further dissociate it mechanically using a GentleMACS Dissociator or by gentle pipetting in a solution containing DNase I.
-
Cell Filtration: Filter the cell suspension through 70 µm and 40 µm cell strainers to remove undigested tissue and cell clumps.
-
Density Gradient Centrifugation: Carefully layer the cell suspension onto a Nycodenz density gradient. Centrifuge at 1400 x g for 20 minutes at room temperature with the brake off.
-
HSC Collection: Quiescent HSCs will form a distinct layer at the interface of the Nycodenz and the aqueous phase. Carefully collect this layer.
-
Cell Washing and Plating: Wash the collected HSCs with DMEM and centrifuge to pellet the cells. Resuspend the cells in DMEM with 10% FBS and plate them on collagen-coated culture dishes.
-
Cell Culture: Culture the cells at 37°C in a 5% CO2 incubator. The cells will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over several days in culture.
Protocol 2: In Vitro Treatment of Hepatic Stellate Cells with this compound
This protocol outlines a general procedure for treating cultured HSCs with LCA to study its effects on fibrotic activation.
Materials:
-
Cultured primary HSCs or an HSC cell line (e.g., LX-2)
-
This compound (LCA)
-
Dimethyl sulfoxide (DMSO)
-
DMEM with reduced serum (e.g., 0.5-2% FBS)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed HSCs in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with low-serum DMEM for 12-24 hours. This helps to synchronize the cells and reduce baseline activation.
-
LCA Preparation: Prepare a stock solution of LCA in DMSO. Further dilute the stock solution in low-serum DMEM to achieve the desired final concentrations (e.g., 10-100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the starvation medium and add the LCA-containing medium or the vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested for various analyses, including:
-
Gene expression analysis (qRT-PCR): To measure the mRNA levels of fibrotic markers such as α-SMA (ACTA2) and Collagen Type I (COL1A1).
-
Protein analysis (Western Blot or Immunofluorescence): To assess the protein levels of α-SMA and Collagen I.
-
Cell proliferation assays.
-
Collagen deposition assays.
-
Protocol 3: Sirius Red Staining for Collagen Visualization in Liver Tissue
This protocol is a standard method for staining collagen fibers in paraffin-embedded liver sections.[1][15]
Materials:
-
Paraffin-embedded liver sections (5 µm thick)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Nuclear Staining: Stain the nuclei with Weigert's hematoxylin for 8 minutes.
-
Washing: Wash the slides in running tap water.
-
Collagen Staining: Immerse the slides in Picro-Sirius Red solution for 1 hour.
-
Washing: Wash the slides in two changes of acidified water.
-
Dehydration and Clearing: Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mounting: Mount the coverslips using a permanent mounting medium.
-
Imaging: Visualize the stained sections under a bright-field or polarized light microscope. Collagen fibers will appear red, while other tissue components will be stained yellow by the picric acid. Under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green.
Quantification of Fibrosis:
The percentage of fibrotic area can be quantified using image analysis software such as ImageJ or Fiji.
-
Image Acquisition: Capture images of the stained sections at a consistent magnification.
-
Color Deconvolution: Use the color deconvolution plugin to separate the red (collagen) and yellow (non-collagen) channels.
-
Thresholding: Apply a threshold to the red channel to specifically select the stained collagen fibers.
-
Area Measurement: Measure the area of the thresholded region and the total tissue area.
-
Calculation: Calculate the percentage of fibrotic area as: (Area of red staining / Total tissue area) x 100.
Protocol 4: Hydroxyproline Assay for Quantification of Liver Collagen Content
This assay measures the amount of hydroxyproline, an amino acid abundant in collagen, to quantify the total collagen content in a liver tissue sample.[9][10]
Materials:
-
Liver tissue homogenate
-
Concentrated Hydrochloric Acid (HCl)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
Hydroxyproline standard solution
-
Heating block or oven
-
Spectrophotometer
Procedure:
-
Tissue Hydrolysis: Homogenize a known weight of liver tissue in water. Add an equal volume of concentrated HCl to the homogenate. Hydrolyze the sample at 110-120°C for 3-16 hours to break down the proteins into individual amino acids.
-
Neutralization and Clarification: Neutralize the hydrolysate with NaOH. The sample can be clarified by centrifugation after adding activated charcoal.
-
Oxidation: Add Chloramine-T reagent to an aliquot of the hydrolysate and the hydroxyproline standards. Incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent and incubate at 60-65°C for 15-20 minutes. A chromophore will develop.
-
Spectrophotometry: Cool the samples and measure the absorbance at 550-560 nm.
-
Calculation:
-
Generate a standard curve using the absorbance readings of the hydroxyproline standards.
-
Determine the hydroxyproline concentration in the samples from the standard curve.
-
Calculate the total collagen content using the assumption that hydroxyproline constitutes approximately 13.5% of the total collagen by weight. The following formula can be used:
-
Collagen (mg/g tissue) = (Hydroxyproline concentration (mg/mL) x Volume of hydrolysate (mL)) / (Weight of tissue (g) x 0.135)
-
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow in the study of LCA and liver fibrosis.
References
- 1. Bile Acid Changes Associated With Liver Fibrosis and Steatosis in the Mexican-American Population of South Texas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the G Protein-Coupled Bile Acid Receptor TGR5 in Liver Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of NLRP3 inflammasome-mediated hepatic stellate cell activation: Therapeutic potential for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Vitamin D Receptor/SMAD Genomic Circuit Gates Hepatic Fibrotic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variants underlying vitamin D metabolism and VDR-TGFβ-1-SMAD3 interaction may impact on HCV progression: a study based on dbGaP data from the HALT-C study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-inflammatory effect of gut microbiota and this compound on liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies with Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and in vitro administration of lithocholic acid (LCA), a secondary bile acid known to modulate various cellular signaling pathways. The following protocols and data are intended to facilitate reproducible and accurate in vitro studies.
Dissolution of this compound
This compound is a crystalline solid with poor solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare stock solutions for in vitro experiments. The choice of solvent and the final concentration in cell culture media are critical to avoid solvent-induced cytotoxicity.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, 75 mg/mL | [1][2] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (LCA) powder (FW: 376.58 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out 3.77 mg of LCA powder.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the LCA. Gentle warming at 37°C can aid in dissolution.
-
Once fully dissolved, the 10 mM stock solution can be stored at -20°C for several months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Administration of this compound
For in vitro experiments, the LCA stock solution is further diluted in cell culture medium to achieve the desired final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
Workflow for In Vitro LCA Treatment
Key Signaling Pathways Modulated by this compound
LCA is a potent signaling molecule that interacts with several nuclear and G-protein coupled receptors, thereby influencing a wide range of cellular processes.
Table 2: Receptors and Signaling Pathways Activated by this compound
| Receptor | Receptor Type | Downstream Effects | EC50/Ki | Reference |
| Takeda G-protein-coupled Receptor 5 (TGR5) | G-protein Coupled Receptor | Increased intracellular cAMP, PKA activation | 0.58 µM (EC50) | [3] |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Regulation of bile acid, lipid, and glucose metabolism | 3.8 µM (EC50) | [2] |
| Vitamin D Receptor (VDR) | Nuclear Receptor | Regulation of genes involved in detoxification and calcium homeostasis | 29 µM (Ki) | [2] |
| Pregnane X Receptor (PXR) | Nuclear Receptor | Induction of drug-metabolizing enzymes | - | [2] |
LCA-Induced TGR5 Signaling Pathway
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the effects of this compound.
Cell Viability Assay (CCK-8)
This protocol assesses the effect of LCA on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (LCA) stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of LCA from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest LCA concentration.
-
Remove the medium from the wells and add 100 µL of the prepared LCA working solutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assay (LDH Release)
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (LCA) stock solution (10 mM in DMSO)
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Seed cells and treat with LCA as described in the CCK-8 protocol (steps 1-5). Include a positive control for maximum LDH release (e.g., by adding lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
TGR5 Activation Reporter Gene Assay
This assay measures the activation of the TGR5 receptor by LCA using a luciferase reporter system.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid (containing cAMP response elements)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound (LCA) stock solution (10 mM in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TGR5 expression plasmid, CRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of LCA. Include a vehicle control.
-
Incubate the cells for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
FXR Activation Reporter Gene Assay
This assay measures the activation of the Farnesoid X Receptor (FXR) by LCA.
Materials:
-
HepG2 cells (or other suitable cell line)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid (containing FXR response elements)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound (LCA) stock solution (10 mM in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Follow the same procedure as the TGR5 reporter gene assay (steps 1-2), but use the FXR expression plasmid and FXRE-luciferase reporter plasmid.
-
After 24 hours of transfection, treat the cells with serial dilutions of LCA and a vehicle control.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activities as described for the TGR5 assay.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction.
References
Application Notes and Protocols for Gene Expression Analysis Following Lithocholic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, has emerged as a significant signaling molecule influencing a variety of cellular processes. Initially known for its role in dietary lipid absorption, LCA is now recognized for its ability to modulate gene expression, primarily through the activation of the Vitamin D Receptor (VDR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Understanding the impact of LCA on the transcriptome is crucial for elucidating its role in health and disease, and for exploring its therapeutic potential in areas such as metabolic disorders, inflammation, and cancer.
These application notes provide a comprehensive overview of the key signaling pathways activated by LCA and detailed protocols for analyzing the resultant changes in gene expression. The provided methodologies for RNA sequencing (RNA-Seq) and quantitative reverse transcription PCR (RT-qPCR) offer robust frameworks for researchers to investigate the effects of LCA in their own experimental systems.
Key Signaling Pathways
LCA exerts its effects on gene expression through two primary signaling pathways:
-
Vitamin D Receptor (VDR) Pathway: LCA is a known ligand for VDR, a nuclear receptor that regulates the transcription of numerous target genes. Upon binding LCA, VDR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their expression. This pathway is known to influence genes involved in bile acid metabolism, detoxification, and immune responses. For instance, LCA-activated VDR can induce the expression of CYP3A4, an enzyme involved in the detoxification of bile acids and other xenobiotics.[1]
-
TGR5 Pathway: TGR5 is a cell surface receptor activated by various bile acids, with LCA being one of its most potent agonists.[2] Activation of TGR5 by LCA initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and the subsequent activation of downstream effectors such as Protein Kinase A (PKA) and a cascade involving AKT and mTOR.[3] This pathway is implicated in the regulation of energy homeostasis, inflammation, and cell proliferation. For example, in skeletal muscle cells, LCA-mediated TGR5 activation can promote protein synthesis and muscle growth through the AKT/mTOR pathway.[3]
Diagram of LCA Signaling Pathways
Caption: Overview of LCA signaling through TGR5 and VDR pathways.
Data Presentation: Illustrative Differentially Expressed Genes
While a comprehensive, universally applicable list of differentially expressed genes is dependent on the specific cell type, LCA concentration, and treatment duration, the following table summarizes genes frequently reported in the literature to be modulated by LCA treatment. This table is intended to be representative and should be used as a guide for expected changes.
| Gene | Receptor Pathway | Direction of Change | Reported Fold Change (approx.) | Putative Function |
| CYP3A4 | VDR | Upregulated | 2 - 5 | Detoxification of xenobiotics and bile acids |
| CAMP | VDR | Upregulated | 1.5 - 3 | Antimicrobial peptide |
| IL-8 | VDR | Downregulated | 0.3 - 0.6 | Pro-inflammatory chemokine |
| IFN-γ | VDR | Downregulated | 0.2 - 0.5 | Pro-inflammatory cytokine |
| TNF-α | VDR/TGR5 | Downregulated | 0.4 - 0.7 | Pro-inflammatory cytokine |
| IL-1β | VDR/TGR5 | Downregulated | 0.3 - 0.6 | Pro-inflammatory cytokine |
| IL-6 | VDR/TGR5 | Downregulated | 0.4 - 0.7 | Pro-inflammatory cytokine |
| MYOG | TGR5 | Upregulated | 1.5 - 2.5 | Myogenin, muscle differentiation |
| FBXO32 | TGR5 | Downregulated | 0.5 - 0.8 | Atrogin-1, muscle atrophy |
| IGF-1 | TGR5 | Upregulated | 1.3 - 2.0 | Insulin-like growth factor 1, cell growth |
Experimental Protocols
The following protocols provide a detailed methodology for conducting gene expression analysis following LCA treatment in cultured cells.
Experimental Workflow
Caption: Workflow for gene expression analysis after LCA treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for adherent cell lines such as HepG2 (a human liver cancer cell line commonly used for studying liver metabolism and toxicity).
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
LCA Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
-
LCA Treatment:
-
Once cells reach the desired confluency, aspirate the old medium and replace it with the medium containing the different concentrations of LCA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Protocol 2: RNA Isolation
This protocol utilizes a common TRIzol-based method for total RNA extraction.
-
Cell Lysis:
-
Aspirate the treatment medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent to each well of the 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for RNA-Seq.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
This protocol provides a general overview of the steps involved. It is recommended to use a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and follow the manufacturer's instructions.
-
mRNA Purification:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase.
-
Synthesize the second strand of cDNA using DNA polymerase I.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the cDNA fragments.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Library Amplification:
-
Amplify the adapter-ligated cDNA library by PCR.
-
-
Library Quantification and Sequencing:
-
Quantify the final library and assess its quality.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Protocol 4: RT-qPCR for Validation
This protocol is for the validation of differentially expressed genes identified from the RNA-Seq data.
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Bio-Rad iScript™ cDNA Synthesis Kit) according to the manufacturer's protocol.
-
-
Primer Design:
-
Design gene-specific primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 3 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 10 seconds)
-
Annealing/Extension (e.g., 60°C for 30 seconds)
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
The study of gene expression changes induced by this compound provides valuable insights into its physiological and pathological roles. The activation of VDR and TGR5 signaling pathways by LCA leads to a complex and cell-type-specific transcriptional response. The protocols outlined in these application notes offer a robust framework for researchers to investigate these effects, from initial cell treatment to high-throughput sequencing and validation. By employing these methods, scientists can further unravel the intricate mechanisms by which LCA regulates cellular function and explore its potential as a therapeutic agent.
References
Application Notes and Protocols: Studying the Effect of Lithocholic Acid on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by gut microbiota, has garnered significant attention for its diverse biological activities, including its potent effects on mitochondrial function. Emerging evidence suggests that LCA can induce mitochondrial dysfunction, leading to apoptosis and other cellular responses in various cell types, particularly in cancer cells.[1][2] Understanding the mechanisms by which LCA modulates mitochondrial bioenergetics and redox status is crucial for elucidating its therapeutic potential and toxicological profile.
These application notes provide a comprehensive guide for investigating the impact of LCA on key aspects of mitochondrial function. Detailed protocols for assessing mitochondrial membrane potential, oxygen consumption rate, ATP production, and reactive oxygen species (ROS) generation are presented, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound on Cellular and Mitochondrial Parameters
The following tables summarize the quantitative effects of LCA on various cell lines as reported in the literature. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 (Prostate Cancer) | 32.0 | 24 | [3] |
| DU-145 (Prostate Cancer) | 30.4 | 24 | [3] |
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Cell Line | LCA Concentration (µM) | Observed Effect | Reference |
| Mitochondrial Membrane Potential | PC-3, DU-145 | 1, 3, 10, 30 | Concentration-dependent decrease | [1] |
| Reactive Oxygen Species (ROS) | 4T1 (Breast Cancer) | 0.1, 0.3, 1 | Increased oxidative stress | [4] |
| Mitochondrial Oxidation | Pancreatic Adenocarcinoma Cells | Not specified | Induced total and ATP-linked mitochondrial oxidation | [2] |
Experimental Protocols
Assessment of Mitochondrial Membrane Potential using TMRE Staining
This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potential. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
This compound (LCA)
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em = ~549/575 nm)
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight under standard cell culture conditions.
-
LCA Treatment: Prepare fresh dilutions of LCA in cell culture medium. Remove the old medium from the wells and add the LCA-containing medium. Incubate for the desired time (e.g., 8 hours).[2] Include vehicle-treated (e.g., DMSO) and untreated controls. For a positive control, treat a set of wells with 10 µM FCCP for 10-20 minutes prior to TMRE staining.
-
TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium. A final concentration of 50-200 nM is a good starting point, but should be optimized for the specific cell line.[5][6] Remove the LCA-containing medium and add the TMRE working solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[6]
-
Washing: Gently aspirate the TMRE solution and wash the cells twice with pre-warmed PBS.
-
Imaging/Reading: Add 100 µL of PBS to each well. The plate can be immediately analyzed using a fluorescence microscope or a fluorescence plate reader at an excitation of ~549 nm and an emission of ~575 nm.[5]
-
Data Analysis: Quantify the fluorescence intensity for each condition. A decrease in fluorescence in LCA-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. The Mito Stress Test is employed to assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Cells of interest
-
This compound (LCA)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
LCA Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired concentrations of LCA or vehicle control. Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Execution: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.[7]
-
Data Acquisition: The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors and measurements of the corresponding changes in OCR.
-
Data Analysis: The Seahorse Wave software is used to analyze the data. The key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, and spare respiratory capacity) are calculated from the OCR measurements.[8]
Quantification of Cellular ATP Levels
This protocol describes a luciferase-based assay to quantify intracellular ATP levels. A decrease in ATP levels can be indicative of mitochondrial dysfunction.
Materials:
-
Cells of interest
-
This compound (LCA)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with various concentrations of LCA as described in the TMRE protocol.
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells containing the cells. The reagent lyses the cells to release ATP and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for a short period (typically 10-30 minutes) to allow the luminescent signal to stabilize.[9]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. A decrease in luminescence in LCA-treated cells indicates a reduction in cellular ATP levels.[10]
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound (LCA)
-
DCFH-DA stock solution (in DMSO)
-
H2O2 (positive control)
-
Cell culture medium (serum-free for staining)
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader (Ex/Em = ~485/535 nm)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with LCA as described in previous protocols. A positive control group can be treated with H2O2 (e.g., 100 µM) for 30-60 minutes.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA in serum-free medium. A final concentration of 10-25 µM is a common starting point.[11] Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[12]
-
Washing: Gently remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Imaging/Reading: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or plate reader at an excitation of ~485 nm and an emission of ~535 nm.[13]
-
Data Analysis: An increase in fluorescence intensity in LCA-treated cells compared to the control group indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by LCA and a general experimental workflow for studying its effects on mitochondrial function.
Caption: LCA signaling pathway leading to mitochondrial dysfunction.
Caption: Experimental workflow for studying LCA's mitochondrial effects.
References
- 1. Lithocholic bile acid accumulated in yeast mitochondria orchestrates a development of an anti-aging cellular pattern by causing age-related changes in cellular proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 11. bioquochem.com [bioquochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lithocholic Acid Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays to identify and characterize modulators of lithocholic acid (LCA) signaling pathways. The protocols focus on two primary receptors for LCA: the G protein-coupled receptor TGR5 (GPBAR1) and the nuclear receptor Vitamin D Receptor (VDR).
Introduction to this compound Signaling
This compound (LCA), a secondary bile acid produced by gut microbiota, is now recognized as a crucial signaling molecule that modulates various physiological processes. Its effects are primarily mediated through the activation of TGR5 and VDR.
-
TGR5 (GPBAR1): A cell surface G protein-coupled receptor, TGR5 activation by LCA stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in energy homeostasis, inflammation, and glucose metabolism.
-
VDR (Vitamin D Receptor): A nuclear receptor that, upon binding to LCA, forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to vitamin D response elements (VDREs) on target genes, regulating their transcription. VDR signaling plays a role in calcium homeostasis, immune function, and cell differentiation.
The discovery of modulators of these pathways holds significant therapeutic potential for a range of diseases, including metabolic disorders, inflammatory conditions, and certain cancers.
Data Presentation: Quantitative Analysis of Ligand Potency
The following tables summarize the half-maximal effective concentrations (EC50) of this compound and its derivatives for TGR5 and VDR, providing a basis for comparison of potencies.
Table 1: EC50 Values of Ligands for TGR5
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound (LCA) | CHO-K1 | CRE-Luciferase | 0.53 | [1] |
| Taurothis compound (TLCA) | CHO-K1 | CRE-Luciferase | 0.33 | [2] |
| Deoxycholic Acid (DCA) | CHO-K1 | CRE-Luciferase | 1.0 | [1] |
| Chenodeoxycholic Acid (CDCA) | CHO-K1 | CRE-Luciferase | 4.4 | [1] |
| Cholic Acid (CA) | CHO-K1 | CRE-Luciferase | 7.7 | [1] |
| INT-777 (Synthetic Agonist) | NCI-H716 | GLP-1 Secretion | Not specified | [1] |
| 7-Ethylidene-lithocholic acid (7-ELCA) | Not specified | Not specified | 0.026 | [3] |
Table 2: EC50 Values of Ligands for VDR
| Compound | Assay Type | EC50 | Reference |
| This compound (LCA) | Transactivation Assay | Inactive below 1 µM | [4] |
| 1α,25(OH)2D3 (Calcitriol) | Transactivation Assay | 0.058 nM | [4] |
| Dcha-20 (LCA Derivative) | Transactivation Assay | 0.083 nM | [4] |
| LCA Amide Derivative 6 | Transactivation Assay | 0.10 nM | [4] |
| LCA Amide Derivative 7c | Transactivation Assay | 0.081 nM | [4] |
| LCA Acetate | Not specified | 30x more potent than LCA | [5] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: TGR5 Signaling Pathway upon LCA stimulation.
Caption: VDR Signaling Pathway upon LCA stimulation.
Caption: General High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: High-Throughput Screening for TGR5 Modulators using a cAMP Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay for the quantification of cAMP in cells expressing TGR5.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human TGR5.
-
Assay Plates: 384-well, low-volume, white plates.
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
This compound (LCA) as a reference agonist.
-
Forskolin (optional, for adenylyl cyclase stimulation).
-
Compound library.
-
-
Equipment:
-
Multichannel pipette or automated liquid handler.
-
Plate reader capable of HTRF detection (e.g., with excitation at 320-340 nm and emission at 620 nm and 665 nm).
-
Procedure:
-
Cell Preparation:
-
Culture HEK293-TGR5 or CHO-K1-TGR5 cells to 80-90% confluency.
-
On the day of the assay, harvest cells and resuspend in assay buffer to a density of 0.5 - 1 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of test compound from the library or control (LCA, vehicle) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Prepare the HTRF detection reagents according to the manufacturer's protocol.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
The HTRF signal is typically calculated as the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence, multiplied by 10,000.
-
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Normalize the data to positive (LCA) and negative (vehicle) controls.
-
Calculate the Z'-factor to assess assay quality (a Z'-factor ≥ 0.5 is considered excellent for HTS).
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
For confirmed hits, perform dose-response experiments to determine EC50 or IC50 values.
-
Protocol 2: High-Throughput Screening for VDR Modulators using a Luciferase Reporter Assay
This protocol outlines a cell-based reporter gene assay to screen for modulators of VDR transcriptional activity.
Materials:
-
Cell Line: A human cell line (e.g., HEK293T, HepG2) co-transfected with a VDR expression vector and a luciferase reporter vector containing VDREs. Stable cell lines are recommended for HTS.
-
Assay Plates: 96-well or 384-well white, clear-bottom plates.
-
Reagents:
-
Cell culture medium.
-
LCA or 1α,25(OH)2D3 (Calcitriol) as a reference agonist.
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Compound library.
-
-
Equipment:
-
Luminometer or a plate reader with luminescence detection capabilities.
-
Procedure:
-
Cell Preparation:
-
Seed the VDR reporter cell line into the assay plates at an optimized density and allow them to attach overnight.
-
-
Assay Protocol:
-
Remove the culture medium and add fresh medium containing the test compounds or controls (LCA, Calcitriol, vehicle).
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding the appropriate lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.
-
Add the luciferase substrate to each well.
-
If using a dual-luciferase system, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
For dual-luciferase assays, normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the Z'-factor for the assay.
-
Identify hits and perform dose-response curves to calculate EC50 or IC50 values.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of modulators of this compound signaling through its primary receptors, TGR5 and VDR. These assays are adaptable to automated platforms and provide reliable methods for identifying and characterizing novel compounds with therapeutic potential. Careful optimization of assay conditions and rigorous data analysis are crucial for the success of any HTS campaign.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of lithocholic acid (LCA) in biological matrices. It is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust analytical methods for this secondary bile acid.
This compound, a secondary bile acid formed by the metabolic activity of gut microbiota, is a crucial signaling molecule involved in various physiological and pathological processes.[1] It acts as a ligand for receptors such as the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5, influencing gene expression and cellular functions.[1] Accurate quantification of LCA is therefore essential for understanding its role in health and disease.
Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound and other bile acids are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS, in particular, has become the gold standard due to its high sensitivity, specificity, and resolution.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful platform for the simultaneous analysis of multiple bile acids in complex biological samples.[3] The method typically involves a simple sample preparation step, followed by chromatographic separation and detection by a mass spectrometer.
Sample Preparation: A common and effective method for preparing serum or plasma samples is protein precipitation.[4][5] This involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins, which are then removed by centrifugation.[5][6] For more complex matrices or to achieve higher purity, Solid Phase Extraction (SPE) can be employed.[6]
Internal Standards: The use of isotopically labeled internal standards, such as this compound-d4, is highly recommended to ensure accuracy and reproducibility by correcting for matrix effects and variations in sample processing.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for bile acid analysis. However, due to the low volatility of bile acids, a derivatization step is necessary prior to analysis.[9][10] This process chemically modifies the analyte to increase its volatility.[11] A common approach is a two-step derivatization involving methylation of the carboxylic acid group followed by trimethylsilylation (TMS) of the hydroxyl groups.[9][10]
Analytical Standards
High-purity analytical standards are critical for accurate quantification. Several types of standards are available for this compound analysis:
-
Primary Standards: High-purity (≥98%) this compound is used for the preparation of calibration curves and quality control samples.[7]
-
Isotopically Labeled Standards: Deuterated standards, such as this compound-d4, are used as internal standards to improve the precision and accuracy of quantification.[7][8]
-
Conjugated Bile Acid Standards: Standards for glycine- and taurine-conjugated forms of this compound are also available for comprehensive bile acid profiling.[7]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound using LC-MS/MS and GC-MS.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Serum [2][4]
| Parameter | Specification |
| Sample Volume | 50 - 200 µL |
| Internal Standard | This compound-d4 |
| Sample Preparation | Protein Precipitation with Acetonitrile or Methanol |
| LC Column | C18 Reverse-Phase (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of bile acid isomers |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| LCA MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Specific values instrument dependent) |
| Linear Range | ~1 - 1000 ng/mL |
| LLOQ | 0.1 - 0.5 nM |
Table 2: GC-MS Method Parameters for this compound Quantification [9][13]
| Parameter | Specification |
| Sample Matrix | Stool, Serum |
| Internal Standard | D5-chenodeoxycholic acid or other suitable labeled standard |
| Sample Preparation | Extraction followed by Derivatization |
| Derivatization | Methylation of carboxyl group and Trimethylsilylation (TMS) of hydroxyl groups |
| GC Column | Capillary column (e.g., Rtx-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of derivatized bile acids |
| Ionization Mode | Electron Ionization (EI) |
| MS Detection | Selected Ion Monitoring (SIM) |
| LCA Derivative Ion | m/z (Specific to the derivative formed) |
| Linear Range | 0.25 - 5.00 µmol/g (in stool) |
Experimental Protocols
Protocol 1: Quantification of this compound in Serum by LC-MS/MS
This protocol describes a validated method for the quantification of this compound in human serum using protein precipitation and LC-MS/MS.[2][4][5]
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human serum (calibrators, quality controls, and unknown samples)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d4 in methanol (e.g., 1000 ng/mL).
-
Calibration Curve and QC Samples: Prepare calibration standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations by spiking the appropriate amount of working standard solution into charcoal-stripped serum.[2]
3. Sample Preparation Procedure
-
Pipette 100 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound-d4 internal standard working solution to each tube and vortex briefly.[5]
-
Add 200 µL of cold acetonitrile to each tube for protein precipitation.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[2]
-
Vortex and centrifuge briefly.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use the parameters outlined in Table 1, optimized for your specific instrument.
-
Acquire data in MRM mode for this compound and the internal standard.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (LCA/LCA-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Protocol 2: Quantification of this compound by GC-MS after Derivatization
This protocol outlines the general steps for the analysis of this compound using GC-MS, which requires a derivatization step.[9][10]
1. Materials and Reagents
-
This compound analytical standard
-
Suitable internal standard (e.g., deuterated bile acid)
-
Anhydrous methanol and benzene
-
TMS diazomethane
-
Anhydrous pyridine
-
N-trimethylsilylimidazole (TMSI) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14]
-
High purity nitrogen gas
2. Derivatization Procedure This is a two-step process: methylation followed by silylation.[10]
-
Methylation of the Carboxyl Group:
-
Transfer a known amount of the dried sample extract or standard to a reaction vial.
-
Add 20 µL of methanol and 80 µL of benzene.
-
Add 50 µL of TMS diazomethane.
-
Mix and allow the reaction to proceed at room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Trimethylsilylation of the Hydroxyl Groups:
-
To the dried methylated sample, add 50 µL of anhydrous pyridine and 50 µL of TMSI or MSTFA.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
Inject the derivatized sample into the GC-MS system.
-
Use the parameters outlined in Table 2, optimized for your instrument.
-
Acquire data in SIM mode, monitoring the characteristic ions of the derivatized this compound and internal standard.
4. Data Analysis
-
Similar to the LC-MS/MS method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the this compound in your samples.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound (LCA).
Experimental Workflow for LC-MS/MS Quantification
Caption: Experimental workflow for LCA quantification by LC-MS/MS.
Logical Relationship for GC-MS Derivatization
Caption: Logical workflow for GC-MS derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: The Use of Lithocholic Acid in Gut Microbiome Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the metabolic action of the gut microbiota on primary bile acids, has emerged as a critical signaling molecule in the gut-liver axis.[1][2] Initially considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted roles in regulating host physiology, including modulation of the immune system, maintenance of the gut barrier, and influence on metabolic processes.[1][2] These effects are primarily mediated through its interaction with host receptors such as the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the vitamin D receptor (VDR), and the pregnane X receptor (PXR).[1][3] This document provides detailed application notes and protocols for the use of LCA in various gut microbiome research models, aimed at facilitating further investigation into its therapeutic potential.
Mechanisms of Action of this compound in the Gut
LCA exerts its biological effects through multiple signaling pathways, influencing intestinal homeostasis and the gut microbial ecosystem.
-
TGR5 Activation: LCA is a potent agonist of TGR5, a G-protein-coupled receptor expressed on various cell types, including intestinal epithelial cells, macrophages, and enteric neurons.[1] Activation of TGR5 by LCA can stimulate the secretion of glucagon-like peptide-1 (GLP-1), influencing glucose metabolism and energy expenditure.[1] In immune cells, TGR5 activation can lead to anti-inflammatory responses.[2]
-
VDR Signaling: LCA is a high-affinity ligand for the VDR, a nuclear receptor traditionally associated with calcium homeostasis.[1][4] In the intestine, LCA-mediated VDR activation plays a crucial role in maintaining gut barrier integrity by regulating the expression of tight junction proteins.[4] It also has immunomodulatory functions, including the inhibition of Th1 cell activation.[5][6]
-
PXR and FXR Interaction: LCA can activate PXR, a nuclear receptor involved in xenobiotic detoxification.[7] This activation leads to the expression of enzymes that metabolize and detoxify LCA, representing a protective feedback mechanism.[8] While LCA's interaction with the farnesoid X receptor (FXR) is more complex, some studies suggest it can influence FXR signaling, which is central to bile acid homeostasis.[1]
-
Gut Microbiota Modulation: The relationship between LCA and the gut microbiota is bidirectional. The production of LCA is entirely dependent on specific gut bacteria, primarily from the Clostridium and Eubacterium genera.[9] In turn, LCA can shape the composition of the gut microbiota, although the precise mechanisms are still under investigation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound in different experimental models.
Table 1: In Vivo Effects of this compound in Mouse Models of Colitis
| Model | LCA Administration | Duration | Key Outcomes | Reference |
| DSS-induced colitis | 0.1% LCA in diet | 7 days | Reduced body weight loss, decreased Disease Activity Index (DAI), increased colon length. | [10] |
| DSS-induced colitis | 10 mg/kg, oral gavage | 7 days | Decreased serum levels of TNF-α, IL-6, and IL-1β. | [11][12][13] |
| TNBS-induced colitis | 1 mg/mouse, rectal enema | 3 days | Reduced colonic inflammation scores, decreased MPO activity. | [13] |
Table 2: In Vitro Effects of this compound on Gut Epithelial Barrier Function
| Cell Line | LCA Concentration | Duration | Key Outcomes | Reference |
| Caco-2 | 50 µM | 24 hours | Increased Transepithelial Electrical Resistance (TEER) in TNF-α-treated cells. | [4] |
| Caco-2 | 50 µM | 24 hours | Decreased FITC-Dextran flux in TNF-α-treated cells. | [4] |
| Caco-2 | 10-100 µM | 48 hours | Increased expression of tight junction proteins (ZO-1, Occludin, Claudin-1). | [4] |
| T84 | 100 µM | 24 hours | Rescued barrier disruption induced by a calcium ionophore. | [14] |
Table 3: Immunomodulatory Effects of this compound
| Model System | LCA Concentration | Duration | Key Outcomes | Reference |
| Human CD4+ T cells | 10 µM | 72 hours | Decreased IFN-γ and TNF-α production (Th1 inhibition). | [5][6] |
| Mouse CD4+ T cells | 10 µM | 72 hours | Inhibition of Th17 differentiation. | [15] |
| Jurkat T cells | 10 µM | 24 hours | Inhibition of ERK-1/2 phosphorylation. | [5][6] |
Table 4: Effects of this compound on Gut Microbiota Composition
| Model | LCA Administration | Duration | Key Changes in Gut Microbiota | Reference |
| Pediatric NAFLD patients | N/A (correlation study) | N/A | Positive correlation between fecal LCA and abundance of Eubacterium and Ruminococcaceae. | [9] |
| C57BL/6 Mice | 1% LCA in diet | 96 hours | Alterations in major phyla, though specific changes at the genus level were not detailed in this study. | [16] |
Experimental Protocols
In Vivo Models
1. Protocol for Oral Gavage of this compound in Mice
-
Objective: To administer a precise dose of LCA to mice.
-
Materials:
-
This compound (LCA)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for mice)
-
Syringes
-
Animal balance
-
-
Procedure:
-
Prepare the LCA solution in the chosen vehicle at the desired concentration (e.g., 10 mg/mL). Ensure LCA is fully dissolved or forms a homogenous suspension.
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the LCA solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
2. Protocol for DSS-Induced Colitis and LCA Treatment in Mice
-
Objective: To induce colitis in mice using dextran sulfate sodium (DSS) and evaluate the therapeutic effect of LCA.
-
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Drinking water
-
Animal balance
-
Materials for clinical scoring (e.g., hemoccult test)
-
-
Procedure:
-
Induce colitis by providing mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.[17] Control mice receive regular drinking water.
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Administer LCA via oral gavage (as per protocol 1) or by incorporating it into the diet (e.g., 0.1% w/w) starting from the first day of DSS administration or as a therapeutic intervention after the onset of symptoms.
-
At the end of the experiment, euthanize the mice and collect colon tissue for length measurement, histological analysis, and cytokine measurement.
-
In Vitro Models
3. Protocol for Caco-2 Cell Culture and TEER Measurement
-
Objective: To assess the effect of LCA on the integrity of an in vitro intestinal epithelial barrier.
-
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
This compound
-
TNF-α (or other inflammatory stimuli)
-
TEER meter with chopstick electrodes
-
-
Procedure:
-
Culture Caco-2 cells in T-75 flasks and subculture when they reach 80-90% confluency.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
Before the experiment, measure the baseline TEER of the monolayers.
-
Pre-treat the cells with various concentrations of LCA (e.g., 10-100 µM) in fresh medium for a specified period (e.g., 24 hours).
-
Introduce an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) to the basolateral compartment to induce barrier dysfunction.
-
Measure TEER at different time points after treatment.
-
Calculate the net TEER by subtracting the resistance of a blank insert from the measured resistance and multiplying by the surface area of the insert (Ω·cm²).
-
4. Protocol for Western Blot Analysis of Tight Junction Proteins
-
Objective: To quantify the expression of tight junction proteins in intestinal epithelial cells after LCA treatment.
-
Materials:
-
Caco-2 cells cultured on Transwell® inserts (as in protocol 3)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against ZO-1, Occludin, Claudin-1
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
After treatment with LCA and/or inflammatory stimuli, wash the Caco-2 monolayers with ice-cold PBS.
-
Lyse the cells directly on the insert with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Analytical Methods
5. Protocol for Quantification of this compound in Fecal Samples by LC-MS/MS
-
Objective: To measure the concentration of LCA in mouse or human fecal samples.
-
Materials:
-
Fecal samples
-
Internal standard (e.g., deuterated LCA)
-
Methanol
-
LC-MS/MS system
-
-
Procedure:
-
Lyophilize and weigh a portion of the fecal sample.
-
Homogenize the fecal sample in a solvent mixture (e.g., methanol/water) containing the internal standard.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and, if necessary, perform solid-phase extraction for cleanup.
-
Analyze the sample using a validated LC-MS/MS method with a suitable C18 column and a mobile phase gradient.
-
Quantify LCA based on a standard curve generated with known concentrations of LCA and the internal standard.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound (LCA) through host receptors TGR5, VDR, and PXR, leading to various cellular outcomes.
Caption: Experimental workflow for inducing DSS colitis in mice and evaluating the therapeutic effects of this compound.
References
- 1. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 2. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Gut Microbiota-Derived this compound, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protective effect of this compound on the intestinal epithelial barrier is mediated by the vitamin D receptor via a SIRT1/Nrf2 and NF-κB dependent mechanism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Disease-Associated Gut Microbiota Reduces the Profile of Secondary Bile Acids in Pediatric Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Cortical Inflammation is Increased in a DSS-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gut Epithelial Barrier Function is Impacted by Hyperglycemia and Secondary Bile Acids in Vitro: Possible Rescuing Effects of Specific Pectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Bile acids in immunity: Bidirectional mediators between the host and the microbiota [frontiersin.org]
- 16. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Stable Isotope Tracing of Lithocholic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in various physiological and pathophysiological processes.[1][2][3] Initially considered a toxic byproduct of cholesterol metabolism, recent studies have unveiled its role in modulating inflammatory responses, immune cell differentiation, and metabolic homeostasis through interactions with receptors such as the Vitamin D Receptor (VDR), Takeda G-protein-coupled receptor 5 (TGR5), and Pregnane X Receptor (PXR). Dysregulation of LCA metabolism is implicated in inflammatory bowel disease, nonalcoholic fatty liver disease, and certain cancers, highlighting the importance of understanding its metabolic fate.[1][2][3]
Stable isotope tracing offers a powerful approach to dynamically investigate the metabolic pathways of LCA in vivo and in vitro. By introducing a labeled precursor, such as ¹³C- or deuterium-labeled LCA, researchers can track its conversion into various downstream metabolites, providing quantitative insights into metabolic fluxes and pathway activities. This application note provides detailed protocols for conducting stable isotope tracing studies of LCA metabolism using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of this compound
LCA undergoes extensive metabolism in the liver to mitigate its potential toxicity and facilitate its elimination. The primary metabolic pathways include:
-
Conjugation: LCA is conjugated with the amino acids glycine or taurine to form glycothis compound (GLCA) and taurothis compound (TLCA), respectively. This process increases the water solubility of LCA, aiding in its transport and excretion.[2]
-
Sulfation: The addition of a sulfate group, primarily at the 3-hydroxyl position, is a major detoxification pathway for LCA in humans.[4]
-
Hydroxylation: Cytochrome P450 enzymes, such as CYP3A4, can hydroxylate LCA at various positions (e.g., 6α, 6β, 7β) to produce more hydrophilic and less toxic bile acids.[2]
-
Oxidation: LCA can be oxidized to form 3-keto-LCA.[2]
-
Glucuronidation: LCA can also be conjugated with glucuronic acid, another mechanism to increase its water solubility and facilitate excretion.[5]
These metabolic transformations are crucial for maintaining bile acid homeostasis and preventing LCA-induced cellular damage.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing of LCA Metabolism in Primary Hepatocytes
This protocol describes the use of ¹³C-labeled LCA to trace its metabolism in a primary hepatocyte cell culture model.
Materials:
-
Primary hepatocytes (human or rodent)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium (e.g., William's E Medium)
-
[U-¹³C]-Lithocholic Acid (or other appropriate labeled LCA)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
LC-MS grade water and acetonitrile
-
Internal standards (e.g., deuterated LCA, GLCA, TLCA)
Procedure:
-
Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a desired density and allow them to adhere and form a monolayer.[6]
-
Pre-incubation: Once the cells are confluent, replace the medium with fresh culture medium and incubate for 2-4 hours to allow the cells to equilibrate.
-
Labeling: Prepare the labeling medium by supplementing the culture medium with a known concentration of [U-¹³C]-LCA (e.g., 10 µM). Remove the pre-incubation medium and add the labeling medium to the cells.
-
Time-course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.
-
Medium: Transfer an aliquot of the medium to a new tube and store at -80°C.
-
Cell Lysate:
-
Aspirate the remaining medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
-
Sample Preparation for LC-MS/MS:
-
To an aliquot of the cell medium or cell lysate supernatant, add a known concentration of the internal standard mixture.
-
Vortex to mix.
-
Centrifuge to pellet any remaining debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the separation and detection of LCA and its expected ¹³C-labeled metabolites.
Protocol 2: In Vivo Stable Isotope Tracing of LCA Metabolism in a Rodent Model
This protocol outlines an in vivo experiment to trace the metabolic fate of deuterated LCA in rats.
Materials:
-
Sprague-Dawley rats
-
Deuterated this compound (e.g., LCA-d4)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Materials for blood collection (e.g., EDTA tubes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate rats to individual metabolic cages for several days before the experiment.
-
Tracer Administration: Administer a single oral gavage of deuterated LCA at a specific dose (e.g., 50 mg/kg) dissolved in the vehicle.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at various time points post-administration (e.g., 0, 1, 4, 8, 24, 48 hours). Process the blood to obtain plasma and store at -80°C.
-
Urine and Feces: Collect urine and feces at regular intervals (e.g., every 24 hours) for the duration of the study. Store samples at -80°C.
-
Tissue: At the end of the study, anesthetize the animals and collect liver tissue. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Sample Preparation for LC-MS/MS:
-
Plasma/Urine: Perform protein precipitation by adding ice-cold acetonitrile containing internal standards to the sample. Vortex, centrifuge, and transfer the supernatant for analysis.
-
Feces/Liver: Homogenize the tissue in an appropriate solvent (e.g., methanol/water). Add internal standards, vortex, and centrifuge. The supernatant can be further purified using solid-phase extraction (SPE) if necessary before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples to identify and quantify the administered deuterated LCA and its metabolites.
Data Presentation
Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Illustrative Isotopic Enrichment of LCA Metabolites in Primary Hepatocytes after Incubation with [U-¹³C]-LCA (10 µM)
| Time (hours) | [U-¹³C]-LCA Enrichment (%) | [U-¹³C]-GLCA Enrichment (%) | [U-¹³C]-TLCA Enrichment (%) | [U-¹³C]-3-keto-LCA Enrichment (%) |
| 1 | 95.2 ± 2.1 | 15.8 ± 1.5 | 8.3 ± 0.9 | 5.1 ± 0.6 |
| 4 | 88.7 ± 3.5 | 45.3 ± 4.2 | 25.1 ± 2.8 | 12.6 ± 1.3 |
| 8 | 75.1 ± 5.6 | 68.9 ± 6.1 | 42.7 ± 3.9 | 20.4 ± 2.1 |
| 24 | 42.6 ± 4.9 | 85.4 ± 7.8 | 65.2 ± 5.7 | 35.8 ± 3.2 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LCA | 375.3 | 375.3 | 25 |
| GLCA | 432.3 | 74.0 | 30 |
| TLCA | 482.3 | 79.9 | 45 |
| 3-keto-LCA | 373.3 | 329.3 | 28 |
| LCA-Sulfate | 455.2 | 375.3 | 35 |
| LCA-d4 (IS) | 379.3 | 379.3 | 25 |
| GLCA-d4 (IS) | 436.3 | 74.0 | 30 |
| TLCA-d4 (IS) | 486.3 | 79.9 | 45 |
Note: These are example MRM transitions and should be optimized for the specific instrument used. The analysis is typically performed in negative ion mode.[7][8]
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Key signaling pathways activated by this compound.
Caption: General workflow for stable isotope tracing of LCA metabolism.
References
- 1. Detoxification of this compound, a toxic bile acid: relevance to drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of 24-northis compound in the rat: formation of hydroxyl- and carboxyl-linked glucuronides and effect on bile flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 7. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lithocholic Acid Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of lithocholic acid (LCA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: this compound (LCA) is a secondary bile acid characterized by a rigid steroidal backbone and a single hydroxyl group, making it highly hydrophobic. Its limited solubility in water, reported to be as low as 0.38 mg/L at 25°C, poses significant challenges for its use in in vitro and in vivo experimental settings.[1]
Q2: What are the common organic solvents used to dissolve this compound?
A2: LCA is readily soluble in several organic solvents. Commonly used solvents and their approximate solubilities are:
It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.
Q3: Can I directly dissolve this compound in an aqueous buffer like PBS?
A3: Direct dissolution of LCA in aqueous buffers is generally not recommended due to its very low solubility. To achieve a working concentration in a buffer such as Phosphate-Buffered Saline (PBS), it is advised to first dissolve the LCA in an organic solvent like DMF or DMSO and then dilute this stock solution into the buffer.[2] For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve an LCA solubility of approximately 0.5 mg/mL.[2][3] Aqueous solutions of LCA are not stable and should ideally be used within a day.[2]
Q4: Are there more water-soluble forms of this compound available?
A4: Yes, salt forms and conjugated forms of LCA exhibit significantly improved water solubility. For example, this compound 3-sulfate (sodium salt) has a solubility of approximately 5 mg/mL in water.[6][7] Glycothis compound (sodium salt), a glycine-conjugated form, also shows enhanced solubility in aqueous buffer systems compared to the parent LCA.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media
Symptoms:
-
The solution becomes cloudy or turbid immediately after adding the LCA stock solution to the aqueous medium.
-
Visible particulate matter or crystals form over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Exceeding Solubility Limit | The final concentration of LCA in your aqueous medium may be too high. Refer to the solubility data table below and ensure your final concentration is below the solubility limit for the chosen solvent system. |
| Rapid pH Change | The addition of an acidic LCA solution to a neutral or alkaline buffer can cause it to precipitate. Consider adjusting the pH of the final solution. |
| Solvent Incompatibility | The organic solvent from your stock solution may not be fully miscible with your aqueous medium at the ratio used, causing the LCA to crash out of solution. Try using a co-solvent system or a different solubilization method. |
| Low Temperature | Solubility can decrease at lower temperatures. Ensure your aqueous medium is at room temperature or 37°C before adding the LCA stock solution. Gentle warming in a water bath can aid dissolution. |
| Slow Dissolution Rate | The LCA may not have fully dissolved in the organic solvent before dilution. Ensure the stock solution is clear before diluting. Sonication of the stock solution can aid in complete dissolution.[4][5] |
Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected biological activity.
-
Signs of cellular toxicity not attributable to the expected biological effect of LCA.
Possible Causes and Solutions:
| Possible Cause | Solution |
| LCA Precipitation | Precipitated LCA can lead to inconsistent local concentrations and may be cytotoxic. Visually inspect your culture plates for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation. |
| Organic Solvent Toxicity | The final concentration of the organic solvent (e.g., DMSO, DMF) in your cell culture medium may be too high and causing cellular stress or death. Ensure the final solvent concentration is at a level known to be tolerated by your specific cell line (typically <0.5%). |
| Formation of Insoluble Complexes | LCA may interact with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes. Consider using a serum-free medium for the duration of the LCA treatment if compatible with your experimental design. |
| Adsorption to Plasticware | Due to its hydrophobic nature, LCA can adsorb to the surface of plastic labware, reducing its effective concentration in the medium. Using low-adhesion plasticware or pre-treating the wells with a blocking agent may help. |
Data Presentation: Solubility of this compound and its Derivatives
| Compound | Solvent/System | Approximate Solubility (mg/mL) | Reference(s) |
| This compound | Water (25°C) | 0.00038 | [1] |
| DMSO | 20 - 75 | [2][3][4][5][6] | |
| DMF | 30 | [2][3] | |
| Ethanol | 19 - 47 | [4][6] | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | [2][3] | |
| This compound 3-sulfate (sodium salt) | Water | 5 | [6][7] |
| Methanol | 1 | [6][7] | |
| Glycothis compound (sodium salt) | DMSO | 20 | [5] |
| Ethanol | 12 | [5] | |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 | [5] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of a working solution of LCA in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of LCA into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve a high concentration stock solution (e.g., 20 mg/mL in DMSO).
-
Vortex thoroughly until the LCA is completely dissolved. The solution should be clear. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Warm the PBS to room temperature or 37°C.
-
While vortexing the PBS, slowly add the LCA stock solution to the buffer to achieve the desired final concentration.
-
Important: Do not add the buffer to the stock solution. The slow addition of the stock to the vortexing buffer helps to prevent precipitation.
-
-
Final Preparation and Use:
-
Vortex the final solution for another 30 seconds.
-
Visually inspect for any signs of precipitation.
-
Use the freshly prepared solution immediately. It is not recommended to store aqueous solutions of LCA for more than one day.[2]
-
Protocol 2: Preparation of LCA-Cyclodextrin Inclusion Complexes
This method enhances the aqueous solubility of LCA by encapsulating it within the hydrophobic cavity of a cyclodextrin molecule.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
Procedure:
-
Dissolve Cyclodextrin:
-
In a flask, dissolve the desired molar excess of β-cyclodextrin or HP-β-CD in deionized water with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.
-
-
Dissolve this compound:
-
In a separate container, dissolve the LCA in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the ethanolic solution of LCA dropwise to the stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal and Product Isolation:
-
Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Alternatively, freeze the solution and lyophilize using a freeze-dryer to obtain a solid powder of the LCA-cyclodextrin complex.
-
-
Reconstitution:
-
The resulting powder can be dissolved in aqueous buffers at a higher concentration than LCA alone. Determine the final concentration of LCA in the complex before use in experiments.
-
Protocol 3: Formulation of LCA-loaded Polymeric Micelles
This protocol describes a co-solvent evaporation method for encapsulating LCA within polymeric micelles, which can improve its stability and solubility in aqueous environments.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-b-PCL)
-
Organic solvent (e.g., acetone or acetonitrile)
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution of Polymer and LCA:
-
Dissolve a specific amount of the amphiphilic block copolymer and LCA in the chosen organic solvent.
-
-
Micelle Formation:
-
Slowly add deionized water dropwise to the organic solution while stirring. This will induce the self-assembly of the polymer into micelles, with the hydrophobic LCA being encapsulated in the core.
-
-
Solvent Removal:
-
Continue stirring the solution for several hours to allow the organic solvent to evaporate.
-
-
Purification by Dialysis:
-
Transfer the micellar solution to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water, to remove any remaining organic solvent and non-encapsulated LCA.
-
-
Characterization and Use:
-
The resulting solution contains LCA-loaded polymeric micelles. The size and drug-loading efficiency of the micelles should be characterized before use in experiments. These micelles can be directly used in aqueous-based assays.
-
Visualizations
Signaling Pathways of this compound
Caption: LCA signaling through VDR and PXR nuclear receptors.
Experimental Workflow for LCA Solubilization
Caption: Decision workflow for solubilizing this compound.
Troubleshooting Logic for LCA Precipitation
Caption: Troubleshooting flowchart for LCA precipitation issues.
References
- 1. This compound | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | Bile acid | Choleretics | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating Lithocholic Acid-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of lithocholic acid (LCA)-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (LCA)-induced hepatotoxicity in mice?
A1: LCA-induced hepatotoxicity is primarily characterized by direct toxicity to hepatocytes and bile duct epithelial cells (cholangiocytes)[1][2][3]. This is distinct from other models of cholestasis, such as bile duct ligation (BDL), where neutrophil-mediated inflammation is the main driver of injury[1]. While LCA feeding does induce an inflammatory response with neutrophil recruitment, studies have shown that this is likely a secondary event following the initial bile acid-induced necrosis[1][3]. The hydrophobic nature of LCA leads to its precipitation in cholangioles, causing bile duct obstruction, bile infarcts, and a destructive cholangitis[1][2].
Q2: I am not observing significant liver injury (e.g., elevated ALT/AST) in my LCA-fed mice. What could be the issue?
A2: Several factors could contribute to a lack of significant hepatotoxicity. Consider the following troubleshooting steps:
-
Mouse Strain: Different mouse strains can exhibit varying susceptibility to LCA-induced liver injury[2]. C57BL/6 and Swiss Albino mice are commonly used and have been shown to develop a cholestatic phenotype[1][2].
-
LCA Concentration in Diet: A 1% (w/w) LCA-supplemented diet is frequently reported to induce significant liver injury within 48-96 hours[1][2][3]. A lower concentration, such as 0.5%, may not be sufficient to induce a cholestatic phenotype[2].
-
Duration of Feeding: Significant increases in plasma ALT levels are typically observed after 48 to 72 hours of feeding a 1% LCA diet[1][3]. Ensure the feeding duration is adequate.
-
Diet Composition: The LCA should be thoroughly mixed into the control diet to ensure consistent intake.
-
Animal Health Status: Pre-existing health conditions in the animals could potentially alter their response to LCA.
Q3: My animals are showing excessive toxicity and mortality with the 1% LCA diet. What can I do?
A3: Prolonged feeding of a 1% LCA diet can be poorly tolerated by mice[2]. If you are experiencing high mortality, consider the following adjustments:
-
Reduce the Duration: Limit the LCA feeding period to the minimum time required to observe the desired level of injury, typically 48-72 hours.
-
Lower the Dose: While a 1% diet is standard, you could test a slightly lower concentration (e.g., 0.75%) to reduce the severity of the toxicity while still inducing a measurable injury.
-
Monitor Animal Welfare Closely: Implement a robust monitoring plan, including daily body weight measurements and clinical scoring, to identify animals that require early euthanasia.
Q4: How can I mitigate LCA-induced hepatotoxicity in my experimental model?
A4: Several therapeutic strategies have been explored to mitigate LCA-induced liver injury. These often involve targeting bile acid homeostasis and inflammation:
-
Activation of Nuclear Receptors:
-
Farnesoid X Receptor (FXR): Activation of FXR can protect against cholestatic liver injury. For example, glycyrrhetinic acid (GA) has been shown to upregulate FXR and its target genes (BSEP, MRP3, MRP4), which are involved in bile acid efflux, thereby reducing hepatic bile acid accumulation[4][5][6].
-
Pregnane X Receptor (PXR): PXR activation can induce the expression of detoxification enzymes like CYP3A11 and SULT2A1, which help in the metabolism and clearance of toxic bile acids[4][6][7].
-
-
Inhibition of Inflammatory Signaling:
-
TLR/NF-κB Pathway: LCA can activate the Toll-like receptor (TLR) signaling pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., CCL2, CXCL2)[4][5][6]. Agents like glycyrrhetinic acid have been shown to inhibit this pathway[4][5][6].
-
JNK/STAT3 Pathway: The JNK/STAT3 signaling pathway has also been implicated in LCA-induced cholestatic liver injury[8].
-
-
Herbal Extracts and Natural Compounds:
-
Glycyrrhetinic Acid (GA): A metabolite of glycyrrhizin from licorice, GA has demonstrated hepatoprotective effects by upregulating FXR and inhibiting the TLR/NF-κB pathway[4][5][6].
-
Artemisinin: This compound has been shown to prevent severe hepatotoxicity and cholestasis induced by LCA, potentially by ameliorating the downregulation of genes involved in bile acid transport[9].
-
Troubleshooting Guides
Guide 1: Inconsistent Histopathological Findings
| Problem | Possible Cause | Troubleshooting Step |
| Variable degrees of necrosis and inflammation across animals in the same group. | Uneven consumption of the LCA-supplemented diet. | Ensure the LCA is homogeneously mixed into the powdered diet. Consider using a gel-based diet for more consistent intake. |
| Individual animal variation in susceptibility. | Increase the number of animals per group to ensure statistical power and account for biological variability. | |
| Difficulty in identifying specific features like bile infarcts or destructive cholangitis. | Improper tissue fixation or sectioning. | Use 4% paraformaldehyde for fixation and ensure liver samples are properly embedded and sectioned at 5-μm thickness for clear visualization[4][5]. |
| Inexperience with cholestatic liver pathology. | Consult with a veterinary pathologist experienced in liver diseases to review the slides. |
Guide 2: Unexpected Results in Gene or Protein Expression Analysis
| Problem | Possible Cause | Troubleshooting Step |
| No significant change in the expression of expected target genes (e.g., inflammatory cytokines, bile acid transporters). | Timing of sample collection is not optimal. | The expression of inflammatory genes and bile acid transporters can change dynamically. Collect tissues at multiple time points (e.g., 24, 48, 72, 96 hours) to capture the peak expression changes[1]. |
| RNA or protein degradation. | Ensure rapid harvesting of liver tissue and immediate snap-freezing in liquid nitrogen or storage in an RNA stabilization solution to preserve sample integrity. | |
| High variability in expression levels within the same group. | Inconsistent tissue sampling. | Always collect the same lobe of the liver for analysis to minimize regional differences in gene and protein expression. |
Experimental Protocols
Protocol 1: Induction of LCA Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used[1][4][5].
-
Diet Preparation: Prepare a diet containing 1% (w/w) this compound mixed into a standard control diet[1][2]. Ensure thorough and uniform mixing.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment, with free access to food and water.
-
LCA Administration: Provide the 1% LCA-supplemented diet ad libitum for a period of 48 to 96 hours[1][3]. A control group should receive the standard diet without LCA.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Sample Collection: At the end of the experimental period, euthanize the mice. Collect blood via cardiac puncture for biochemical analysis (ALT, AST, ALP, Total Bilirubin, Total Bile Acids). Perfuse the liver with saline and collect tissue samples for histology, RNA, and protein analysis.
Protocol 2: Treatment with a Protective Agent (Example: Glycyrrhetinic Acid)
-
Animal Groups:
-
Vehicle Control Group
-
LCA Model Group
-
LCA + Protective Agent Group
-
-
Protective Agent Preparation: Dissolve the protective agent in a suitable vehicle. For example, Glycyrrhetinic Acid (GA) can be dissolved in corn oil containing 2% DMSO[6].
-
Pre-treatment (if applicable): Some protocols involve pre-treatment with the protective agent for several days before LCA administration. For instance, GA (50 mg/kg) can be administered intraperitoneally once daily for 3 days prior to and during LCA treatment[5][6].
-
LCA Induction: Induce hepatotoxicity as described in Protocol 1. For intraperitoneal LCA administration, a dose of 125 mg/kg twice daily for 4 days can be used[4][6][8].
-
Continued Treatment: Continue the administration of the protective agent throughout the LCA induction period.
-
Sample Collection and Analysis: Collect and analyze samples as described in Protocol 1.
Quantitative Data Summary
Table 1: Typical Biochemical Markers of Liver Injury in LCA-Fed Mice
| Parameter | Control Group (Typical Range) | LCA-Treated Group (Typical Fold Increase) | Reference(s) |
| ALT (U/L) | 20 - 50 | 5 - 15 fold | [4][6][8] |
| AST (U/L) | 50 - 150 | 3 - 10 fold | [4][6][8] |
| ALP (U/L) | 40 - 120 | 2 - 5 fold | [4][6][8] |
| Total Bilirubin (mg/dL) | 0.1 - 0.5 | 3 - 8 fold | [4][6] |
| Total Bile Acids (μmol/L) | 5 - 20 | 10 - 30 fold | [4][6][8] |
Table 2: Example of Protective Effects of Glycyrrhetinic Acid (GA) on Plasma Biochemistry
| Parameter | LCA Group | LCA + GA Group (% decrease vs. LCA) | Reference(s) |
| ALT | Markedly Increased | ~70% | [4][6] |
| AST | Markedly Increased | ~95% | [4][6] |
| ALP | Markedly Increased | ~55% | [4][6] |
| Total Bilirubin | Markedly Increased | ~60% | [4][6] |
| Total Bile Acids | Markedly Increased | ~90% | [4][6] |
Visualizations
Caption: Experimental workflow for inducing and assessing LCA hepatotoxicity.
Caption: Signaling pathways in LCA hepatotoxicity and mitigation.
References
- 1. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound feeding results in direct hepato-toxicity independent of neutrophil function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on this compound-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 5. Hepatoprotective Effects of Glycyrrhetinic Acid on this compound-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Lithocholic Acid (LCA) In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments involving lithocholic acid (LCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in vivo?
A1: this compound (LCA) is a hydrophobic secondary bile acid formed in the intestine by the bacterial 7α-dehydroxylation of chenodeoxycholic acid.[1][2] It is known to be the most potent endogenous chemical causing liver toxicity.[3] In vivo studies are conducted to understand its role in cholestatic liver injury, carcinogenesis, and its function as a signaling molecule that activates nuclear receptors like the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR).[1][4][5][6]
Q2: What is a typical starting dose for LCA in mouse studies?
A2: The dose of LCA is critical as it can induce significant hepatotoxicity. Studies in mice have shown that dietary concentrations as low as 0.03% can cause liver toxicity.[7] A common dose used to induce a cholestatic phenotype is a 1% (w/w) LCA-supplemented diet.[4][8] However, a 0.5% supplemented diet was found to be insufficient to induce this phenotype in one study.[4] For oral gavage, dosages have ranged from 125 to 250 mg/kg in mice.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental goals.[7]
Q3: How should I prepare and administer LCA for in vivo studies?
A3: LCA has very low solubility in water (0.38 mg/L at 25°C).[9]
-
Dietary Admixture: The most common method is to mix LCA into the rodent chow. Diets containing 0.5% to 1% LCA have been used to study hepatotoxicity.[4][10]
-
Oral Gavage: For gavage, LCA can be suspended in vehicles like corn oil.[1]
-
Intraperitoneal (i.p.) Injection: For i.p. administration, a solution can be prepared, for example, by dissolving LCA in DMSO and then diluting it with PEG300, Tween 80, and water.[1] A dose of 0.125 mg/g administered twice a day for 4 days via i.p. injection has been reported.[1]
Q4: What are the primary signaling pathways activated by LCA?
A4: LCA functions as a ligand for several nuclear receptors. It directly binds and activates the Vitamin D Receptor (VDR), which can induce the expression of detoxification enzymes like CYP3A.[1][11] LCA also activates the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR) at micromolar concentrations, which play roles in bile acid homeostasis and detoxification.[1][6][12] Additionally, LCA can activate the G protein-coupled receptor TGR5, which is involved in regulating glucose metabolism and inflammation.[2][12]
Q5: What are the expected signs of LCA-induced toxicity in rodents?
A5: LCA is a known hepatotoxin.[8][13] In vivo, administration of LCA can lead to intrahepatic cholestasis, characterized by reduced bile flow and accumulation of bile components in the liver and blood.[1] Histological signs include bile infarcts, destructive cholangitis (inflammation of the bile ducts), and single-cell necroses in the liver.[4][8] Biochemical indicators include a dose-dependent increase in serum Alanine Aminotransferase (ALT) activity.[7]
Troubleshooting Guide
Q: My animals are experiencing severe weight loss and mortality shortly after starting an LCA-supplemented diet. What should I do?
A: This indicates severe toxicity.
-
Reduce the Dose: LCA shows a steep dose-response curve for toxicity.[7] The lowest concentration reported to cause a significant increase in serum ALT in mice is 0.03% in the diet.[7] Consider starting with a lower dose and titrating up.
-
Check Animal Strain: Different mouse strains can have varying susceptibility to LCA-induced liver injury, although one study found a comparable cholestatic phenotype across Swiss albino, FVB/N, C57/Bl6, and 129 SV strains when fed a 1% LCA diet.[4]
-
Duration of Exposure: Shorten the duration of the experiment. Significant liver injury and neutrophil recruitment can be observed within 24-96 hours of feeding a 1% LCA diet.[8]
Q: I am not observing the expected biological effect (e.g., target gene induction, cholestasis) at my current dose. What could be the issue?
A: This suggests the dose is too low or there is an issue with bioavailability.
-
Increase the Dose: If no toxicity is observed, a higher dose may be necessary. For example, a 0.5% LCA diet did not produce a cholestatic phenotype in one mouse study, whereas a 1% diet did.[4]
-
Verify Formulation and Administration: Ensure the LCA is thoroughly and evenly mixed into the diet for consistent intake. If using gavage or injection, confirm that the LCA is properly dissolved or suspended and is not precipitating out of the vehicle.
-
Assess Bioavailability: If possible, measure LCA concentrations in plasma, liver, or bile to confirm systemic exposure. After feeding a 1% LCA diet for 48-96 hours, biliary concentrations of taurothis compound (TLCA) can rise to approximately 10 mM.[8]
Q: My LCA solution for injection is cloudy and appears to be precipitating. How can I improve its solubility?
A: LCA is poorly soluble in aqueous solutions.[14]
-
Use Organic Solvents: For stock solutions, use organic solvents like DMSO (solubility ~75 mg/mL), ethanol (~20 mg/mL), or dimethylformamide (DMF) (~30 mg/ml).[1][14]
-
Co-solvent Systems for In Vivo Use: For aqueous-based injections, first dissolve LCA in a minimal amount of an organic solvent like DMSO, then dilute with an appropriate vehicle containing co-solvents such as PEG300 and a surfactant like Tween 80.[1] A common recommendation is to prepare the final aqueous solution immediately before use to prevent precipitation.[14]
Data Presentation
Table 1: In Vivo Dosage and Effects of this compound in Rodents
| Animal Model | Administration Route | Dosage | Duration | Key Findings & Toxic Effects | Reference(s) |
| Male Wistar Rats | Dietary Admixture | 0.5% or 1% in diet | 2 weeks | LCA was less hepatotoxic and cholestatic compared to deoxycholic acid (DCA). | [10] |
| Male Mice (various strains) | Dietary Admixture | 1% (w/w) in diet | 1 - 4 days | Induced bile infarcts, destructive cholangitis, and periductal fibrosis. | [4] |
| Male C57BL/6 Mice | Dietary Admixture | 1% in diet | 24 - 96 hours | Caused extensive hepatic damage, hepatocellular necrosis, and neutrophil recruitment. | [8] |
| Rats | Oral Gavage | 250 - 500 mg/kg | 103 weeks | Long-term toxicity study. | [9] |
| Mice | Oral Gavage | 125 - 250 mg/kg | 103 weeks | Long-term toxicity study. | [9] |
| Mice | Intraperitoneal (i.p.) | 0.125 mg/g | Twice daily for 4 days | Used to study in vivo activation of nuclear receptors. | [1] |
| Male C57BL/6J Mice | Dietary Admixture | 0.01% - 0.3% in diet | 7 days | Dose-dependent increase in serum ALT; lowest toxic dose was 0.03%. | [7] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| Water | 0.38 mg/L (at 25°C) | [9] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL; 75 mg/mL | [1][14] |
| Ethanol | ~20 mg/mL | [14] |
| Dimethylformamide (DMF) | ~30 mg/mL | [14] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [14] |
Experimental Protocols
Protocol: Induction of Cholestatic Liver Injury in Mice via LCA-Supplemented Diet
This protocol is a generalized methodology based on common practices in the literature.[4][8]
-
Animals: Use 8-10 week old male mice (e.g., C57BL/6).[8] House animals with a 12-hour light/dark cycle and provide ad libitum access to water.[4] Allow for at least one week of acclimatization before starting the experiment.
-
Diet Preparation:
-
Thoroughly mix powdered this compound into a standard rodent powdered diet to achieve the desired final concentration (e.g., 1% w/w).
-
To ensure even distribution, consider using a geometric dilution method or dissolving the LCA in a volatile solvent (like ethanol), mixing it with a portion of the diet, allowing the solvent to evaporate completely, and then mixing this pre-mix with the remaining diet.
-
Prepare a control diet using the same procedure but without the addition of LCA.
-
-
Dosing and Administration:
-
In-Life Monitoring:
-
Monitor animal body weight and food consumption daily.
-
Observe animals for clinical signs of toxicity, such as lethargy, ruffled fur, or jaundice.
-
-
Endpoint Analysis (Sample Collection):
-
At the end of the experimental period, euthanize the animals according to approved institutional protocols.
-
Collect blood via cardiac puncture for serum analysis. Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C.
-
Perfuse the liver with saline and collect the entire organ. Weigh the liver.
-
Take sections of the liver for:
-
Histology: Fix in 10% neutral buffered formalin for 24-48 hours, then process for paraffin embedding and Hematoxylin and Eosin (H&E) staining.
-
Gene Expression Analysis: Snap-freeze in liquid nitrogen and store at -80°C for subsequent RNA extraction.
-
Biochemical Analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
-
-
Data Analysis:
-
Serum Analysis: Measure serum levels of ALT and AST as markers of hepatocellular injury.
-
Histopathology: Have a trained pathologist evaluate H&E stained liver sections for evidence of necrosis, inflammation, and bile duct injury.[4]
-
Gene Expression: Perform qRT-PCR on liver tissue to analyze the expression of genes involved in inflammation, fibrosis, and bile acid metabolism.
-
Visualizations
LCA In Vivo Experimental Workflow
Simplified LCA Signaling Pathways
References
- 1. selleckchem.com [selleckchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting inconsistent results in lithocholic acid experiments
Welcome to the technical support center for lithocholic acid (LCA) experimentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and challenges in their experiments involving LCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (LCA) is a secondary bile acid produced by the metabolic activity of gut microbiota.[1][2] It is a potent signaling molecule that interacts with several receptors, including the G protein-coupled bile acid receptor 1 (TGR5) and nuclear receptors like the vitamin D receptor (VDR) and pregnane X receptor (PXR).[3][4][5] Its ability to modulate various cellular pathways, including those involved in metabolism, inflammation, and cell death, makes it a subject of interest in diverse research fields.[2][6]
Q2: What are the main receptors that LCA interacts with?
LCA is a potent natural agonist for TGR5.[3][4] It also activates the nuclear receptors VDR and PXR, often at higher concentrations.[4][5] Additionally, LCA can influence the farnesoid X receptor (FXR) signaling pathway.[7][8]
Q3: Is LCA toxic to cells?
LCA can exhibit cytotoxicity, particularly at higher concentrations.[9][10] The cytotoxic effects are often cell-type dependent. For instance, some studies report that LCA selectively induces apoptosis in cancer cells while sparing normal cells, whereas other studies show broader cytotoxic effects.[11][12][13]
Q4: How should I prepare and store LCA solutions?
LCA is a crystalline solid with poor solubility in aqueous buffers.[14] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[14] For cell culture experiments, it is recommended to first dissolve LCA in an organic solvent and then dilute it with the aqueous buffer of choice.[14] Aqueous solutions of LCA are not stable and should ideally be prepared fresh for each experiment.[14]
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
Q5: My cell viability assays with LCA are showing highly variable results between experiments. What could be the cause?
Several factors can contribute to inconsistent cytotoxicity results:
-
LCA Solubility and Precipitation: Due to its low aqueous solubility, LCA can precipitate in cell culture media, especially at higher concentrations and over longer incubation times. This leads to inconsistent effective concentrations.
-
Troubleshooting: Visually inspect your culture plates for any signs of precipitation. Prepare fresh LCA dilutions for each experiment and consider using a vehicle control with the same concentration of the organic solvent used to dissolve the LCA.[14]
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to LCA-induced cytotoxicity.[10][11]
-
Troubleshooting: If you are switching between cell lines, it is crucial to perform a dose-response curve for each new cell line to determine its specific sensitivity to LCA.
-
-
Purity and Stability of LCA: The purity of the LCA can affect its biological activity. Impurities or degradation products may have their own cytotoxic effects.[15]
-
Assay Type and Timing: The choice of viability assay (e.g., MTT, MTS, LDH release) and the timing of the measurement can influence the results. Some assays measure metabolic activity, while others measure membrane integrity.
-
Troubleshooting: Ensure you are using the most appropriate assay for your experimental question and that the incubation time with LCA is consistent across all experiments.
-
Table 1: Variability in LCA-Induced Cytotoxicity
| Cell Line | Assay | LCA Concentration | Observed Effect | Reference |
| Human Nephroblastoma (WT CLS1) | RealTime-Glo MT Cell Viability | 100 µM - 400 µM | Dose-dependent decrease in viability | [16] |
| Human Prostate Cancer (PC-3) | Hoechst 33342/Propidium Iodide | 50 µM | Induction of apoptosis and necrosis | [12][13] |
| Human Prostate Cancer (DU-145) | Hoechst 33342/Propidium Iodide | 50 µM | Induction of apoptosis and necrosis | [13] |
| Human Fibroblasts | Mitochondrial Dehydrogenase Activity | 1 µM - 20 µM | Significant dose-dependent decrease in activity | [9] |
| Rat Liver Cells | Cell Growth | Not specified | Enhanced growth | [10] |
Variability in Receptor Activation and Signaling
Q6: I am seeing inconsistent activation of TGR5 or VDR in my reporter assays. What should I investigate?
Inconsistent receptor activation can stem from several sources:
-
Ligand Concentration and Bioavailability: As with cytotoxicity assays, the effective concentration of LCA available to the receptors can be variable due to solubility issues.
-
Troubleshooting: Ensure complete solubilization of LCA in your assay buffer. Perform dose-response experiments to determine the optimal concentration range for receptor activation.
-
-
Receptor Expression Levels: The level of TGR5 or VDR expression can vary between cell lines and even between passages of the same cell line.
-
Troubleshooting: Use a cell line with stable and validated expression of the target receptor. Consider performing qPCR or Western blotting to confirm receptor expression levels in your experimental system.
-
-
EC50 Value Variability: Reported EC50 values for LCA can vary depending on the assay system and experimental conditions.
-
Troubleshooting: It is advisable to determine the EC50 for your specific experimental setup rather than relying solely on literature values.
-
Table 2: Reported EC50 Values for LCA Receptor Activation
| Receptor | Assay Type | Reported EC50 | Reference |
| TGR5 | cAMP production | 0.53 µM | [4] |
| FXR | Not specified | 3.8 µM | [7] |
| VDR | VDR-SRC1 interaction | Inactive (as agonist) | [17] |
| VDR (LCA Gluc II conjugate) | VDR-SRC1 interaction | 6.52 ± 2.60 µM | [17] |
| VDR (LCA Amide Derivative 7c) | Transactivation Assay | 0.081 nM | [18] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
LCA Treatment: Prepare serial dilutions of LCA in cell culture medium from a stock solution (e.g., in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Remove the old medium and add the LCA-containing medium to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
General Protocol for Caspase-Glo 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the cell viability protocol.
-
Incubation: Incubate the plate for the desired time period.[16]
-
Reagent Addition: Add the Caspase-Glo 3/7 Reagent directly to the wells.[16]
-
Incubation: Incubate at room temperature for 30-60 minutes.[16]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as relative luminescence units or as a fold change compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways affected by LCA and a general experimental workflow.
Caption: TGR5 signaling pathway activated by LCA.
Caption: VDR-mediated signaling by LCA.
Caption: Simplified pathway of LCA-induced apoptosis.
Caption: General experimental workflow for LCA studies.
References
- 1. This compound promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 3. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extrahepatic deposition and cytotoxicity of this compound: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Enhancement of growth of rat liver cell cultures by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Optimization and Impurity Control Strategy for this compound Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Amides as Potent Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Effects of Lithocholic Acid in Cell Culture
Welcome to the technical support center for researchers utilizing lithocholic acid (LCA) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LCA) and what are its primary molecular targets?
This compound is a hydrophobic secondary bile acid produced by the metabolic activity of gut microbiota.[1][2][3] In cell culture, it is primarily known to be a potent natural agonist for the G-protein coupled receptor TGR5 (also known as GPBAR1).[4][5] However, LCA can also interact with several nuclear receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR), though often with lower affinity.[4][6][7]
Q2: What are the common off-target effects of LCA in cell culture?
The primary off-target effect of LCA is cytotoxicity, which can be concentration-dependent and vary significantly between cell lines.[8][9] Other off-target effects include the induction of endoplasmic reticulum (ER) stress, apoptosis, and autophagy.[1][10][11] These effects can be independent of its primary receptor, TGR5, and may be mediated through its interactions with other receptors like VDR and PXR, or through direct effects on cellular membranes and mitochondrial function.[1][4]
Q3: At what concentrations does LCA typically show off-target effects?
The concentration at which LCA exhibits off-target effects is highly dependent on the cell type and the duration of exposure. Generally, concentrations above 10 µM are more likely to induce cytotoxicity and other off-target responses.[5] For specific activation of TGR5, much lower concentrations are often effective.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment while minimizing off-target effects.
Q4: How can I be sure the observed effects in my experiment are due to TGR5 activation and not off-target effects?
To confirm that the observed cellular response is mediated by TGR5, it is essential to include proper controls in your experimental design. This can include using a TGR5 antagonist in conjunction with LCA treatment to see if the effect is blocked.[12][13] Additionally, using siRNA to knock down TGR5 expression can also validate its role in the observed phenotype. Comparing results from cells with and without TGR5 expression can help differentiate between on-target and off-target effects.
Q5: What is the purpose of serum starvation before LCA treatment?
Serum starvation is a common technique used to synchronize cells in the same phase of the cell cycle, typically G0/G1.[14][15] This synchronization reduces variability in cellular responses that can arise from cells being in different proliferative states. By arresting cell growth, serum starvation can help to more clearly elucidate the specific signaling events initiated by LCA treatment, independent of cell cycle progression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death or unexpected cytotoxicity. | The concentration of LCA is too high for the specific cell line. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the cytotoxic threshold of LCA for your cells. Start with a broad range of concentrations and narrow down to find the optimal non-toxic concentration for your desired effect.[5] |
| The solvent (e.g., DMSO) used to dissolve LCA is at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is below the toxicity level for your cells (typically <0.1% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments.[16] | |
| Inconsistent or variable results between experiments. | Cells are in different phases of the cell cycle, leading to varied responses to LCA. | Synchronize the cells by serum starvation for 16-24 hours before LCA treatment. This will arrest the majority of cells in the G0/G1 phase, leading to a more uniform response.[14][15] |
| The specific batch of Fetal Bovine Serum (FBS) may contain endogenous bile acids that interfere with the experiment. | Test different batches of FBS or consider using charcoal-stripped FBS to remove lipophilic molecules. If possible for your cell line, transitioning to a serum-free or chemically defined medium can provide a more controlled experimental environment.[17] | |
| Observed effect may not be TGR5-specific. | LCA is activating other receptors (VDR, PXR) or inducing off-target cellular stress. | Use a TGR5-specific antagonist (e.g., SBI-115) alongside LCA treatment. If the effect is abolished, it is likely TGR5-mediated.[12][13] Alternatively, use siRNA to knockdown TGR5 expression and observe if the LCA-induced effect is diminished. |
| The observed phenotype is due to ER stress or apoptosis induced by LCA. | Monitor markers of ER stress (e.g., CHOP, p-eIF2α) and apoptosis (e.g., cleaved caspase-3) at your working concentration of LCA. If these markers are significantly upregulated, consider using a lower concentration of LCA or inhibitors of these pathways as controls.[1][10] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Receptor Activation
| Receptor | Cell Line/System | Effective Concentration (EC50) | Reference(s) |
| TGR5 | Various | 0.53 µM | [4] |
| FXR | - | 3.8 µM | [16] |
| VDR | - | ~30 µM (activation) | [16] |
| PXR | - | 30-100 µM (activation) | [4] |
Table 2: Cytotoxic Concentrations (IC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference(s) |
| PC-3 | Prostate Cancer | 32.0 µM | [1] |
| DU-145 | Prostate Cancer | 30.4 µM | [1] |
| HCT-116 | Colon Cancer | LD50: >25 µM | [8] |
| Multiple Myeloma (KMS-11) | Multiple Myeloma | LD50: 8.5 ± 0.5 µM (for a derivative) | [18] |
| C2C12 | Mouse Myoblast | Toxic at 40-100 µM | [5] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound
Objective: To determine the concentration range of LCA that is non-toxic to the target cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
LCA Preparation: Prepare a stock solution of LCA in DMSO. Serially dilute the stock solution in a complete cell culture medium to create a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of LCA or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 or 48 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, XTT, or LDH release assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each LCA concentration. Plot the data to determine the IC50 value and the concentration range that does not significantly impact cell viability.
Protocol 2: Serum Starvation for Cell Synchronization Prior to LCA Treatment
Objective: To synchronize cells in the G0/G1 phase of the cell cycle to reduce experimental variability.
Methodology:
-
Cell Growth: Grow cells to approximately 70-80% confluency in a complete medium containing 10% FBS.
-
Washing: Gently aspirate the complete medium and wash the cells once with a serum-free medium or phosphate-buffered saline (PBS).
-
Starvation: Add a low-serum medium (e.g., 0.5-1% FBS) or serum-free medium to the cells.
-
Incubation: Incubate the cells for 16-24 hours. The optimal starvation time may vary depending on the cell line and should be determined empirically.[14][15]
-
LCA Treatment: After the starvation period, replace the low-serum/serum-free medium with your experimental medium containing the desired concentration of LCA.
Protocol 3: Use of a TGR5 Antagonist to Confirm On-Target Effects
Objective: To verify that the observed cellular response to LCA is mediated through the TGR5 receptor.
Methodology:
-
Cell Seeding: Seed cells as you would for your primary experiment.
-
Antagonist Pre-treatment: Pre-incubate one set of cells with a TGR5 antagonist (e.g., SBI-115) at an effective concentration for 1-2 hours before adding LCA.[12][13]
-
LCA Treatment: Add LCA to both the antagonist-treated and non-treated cells. Include appropriate controls: vehicle only, LCA only, and antagonist only.
-
Incubation and Analysis: Incubate for the desired experimental duration and then perform your downstream analysis (e.g., qPCR for target gene expression, Western blot for protein phosphorylation).
-
Interpretation: If the effect of LCA is significantly diminished or abolished in the presence of the TGR5 antagonist, it strongly suggests that the response is TGR5-dependent.
Visualizations
Caption: Overview of this compound Signaling Pathways.
Caption: Troubleshooting Workflow for LCA Experiments.
References
- 1. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Lithocholic Acid in Experimental Solutions
Welcome to the technical support center for lithocholic acid (LCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and reliability of LCA in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended.[1] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of LCA.[2]
Q2: I am observing precipitation when I add my LCA stock solution to my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of LCA. To mitigate this, first dissolve the LCA in an organic solvent like DMSO to create a concentrated stock solution.[3] When preparing your final working solution, dilute the stock solution slowly into your cell culture medium while gently vortexing. Ensure the final concentration of the organic solvent is low (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[3] Performing a dose-response experiment for your specific cell line to determine the optimal, non-toxic solvent concentration is recommended.
Q3: How should I store my solid this compound and its stock solutions?
A3: Solid, crystalline LCA is stable for at least four years when stored at -20°C.[1][4] For stock solutions, it is best to prepare aliquots in an organic solvent like DMSO and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3] Aqueous solutions of LCA are not recommended for storage and should be prepared fresh for each experiment.[1][4]
Q4: Is this compound sensitive to light or temperature?
Q5: What is the recommended pH for working with this compound?
A5: The stability of LCA can be influenced by pH. While the free acid form of LCA is poorly soluble in water, its conjugated forms are more soluble in acidic pH solutions.[6][7] For cell culture experiments, the pH of the medium should be maintained in the physiological range of 7.2-7.4 for optimal cell health.[8] It is important to note that changes in the pH of the culture medium can affect not only the stability of LCA but also its biological activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect of LCA Treatment
-
Possible Cause: Degradation of LCA due to improper storage or handling.
-
Possible Cause: Sub-optimal concentration of LCA for the specific cell type or assay.
-
Solution: Perform a dose-response experiment to determine the optimal working concentration of LCA for your experimental model.[3]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period for observing the desired effect.[3]
-
-
Possible Cause: Batch-to-batch variability of the LCA compound.
-
Solution: Qualify each new batch of LCA to ensure consistency in your experiments.[3]
-
Issue 2: High Background Cytotoxicity in Control Groups
-
Possible Cause: Toxicity from the organic solvent (e.g., DMSO) used to dissolve the LCA.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[9] Run a vehicle control with the same concentration of solvent as in your experimental wells.
-
-
Possible Cause: Poor initial health of the cells.
-
Solution: Before starting the experiment, confirm that your cells are healthy, have high viability (>95%), and are in the exponential growth phase.[9]
-
-
Possible Cause: Contamination (bacterial, fungal, or mycoplasma).
-
Solution: Visually inspect cultures for any signs of contamination and perform routine mycoplasma testing.[9]
-
Issue 3: Precipitation or Aggregation of LCA in Aqueous Solutions
-
Possible Cause: Low aqueous solubility of LCA.
-
Possible Cause: Aggregation of LCA molecules.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a tightly sealed container. | [1][4] |
| Organic Stock Solution (e.g., in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][3] |
| Organic Stock Solution (e.g., in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | [2][3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | Prepare fresh before each use. | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 376.57 g/mol )
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh out 3.77 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
To facilitate dissolution, gently vortex the tube and, if necessary, place it in an ultrasonic bath for a short period or warm it at 37°C for 10 minutes.[3][5]
-
Once the LCA is fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
-
Protocol 2: General Protocol for Treating Cells with this compound
-
Cell Seeding: Culture your cells of interest to the desired confluency in the appropriate culture vessels.
-
Preparation of Working Solution:
-
Thaw an aliquot of the LCA stock solution (from Protocol 1) at room temperature.
-
Prepare a series of dilutions of the LCA stock solution in your complete cell culture medium to achieve the final desired concentrations.
-
Crucially , ensure the final DMSO concentration is consistent across all treatments and the vehicle control, and that it is below the toxic level for your cells (typically ≤ 0.1%).[3]
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Replace it with the medium containing the different concentrations of LCA or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis: After incubation, proceed with your intended analysis, such as a cell viability assay, gene expression analysis, or protein analysis.
Visualizations
Caption: this compound (LCA) signaling pathways.
Caption: Recommended experimental workflow for using this compound.
Caption: Logical troubleshooting steps for inconsistent LCA experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. A bile acid-induced aggregation transition and rheological properties in its mixtures with alkyltrimethylammonium hydroxide - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Aggregation behavior of bile salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low Levels of Lithocholic Acid
Welcome to the technical support center for the quantification of low levels of lithocholic acid (LCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low levels of this compound?
Quantifying low levels of this compound (LCA) presents several analytical challenges. Due to its hydrophobic nature and structural similarity to other bile acids, chromatographic separation can be difficult. The presence of isobaric and isomeric compounds necessitates high-resolution separation techniques.[1] Furthermore, LCA is often present at very low concentrations in biological samples, requiring highly sensitive detection methods.[1]
A significant hurdle is the "matrix effect" from complex biological samples like plasma, serum, and tissue.[2][3] Endogenous substances such as phospholipids and triglycerides can co-elute with LCA, leading to ion suppression or enhancement in mass spectrometry and compromising the accuracy and reproducibility of quantification.[4][5] Additionally, the inherent hydrophobicity of LCA can lead to carryover in the analytical system.[6]
Q2: Which analytical technique is most suitable for quantifying low levels of LCA?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the sensitive and specific quantification of bile acids, including LCA.[6][7] This technique offers the high sensitivity needed to detect low endogenous concentrations and the specificity to differentiate LCA from other structurally similar bile acids.[7][8] The use of a triple quadrupole mass spectrometer is common for targeted quantification.[1][9]
Q3: Why is an internal standard crucial for accurate LCA quantification?
The use of a stable isotope-labeled internal standard (e.g., this compound-D4) is critical for accurate quantification.[10] Internal standards help to correct for variability during sample preparation, such as extraction efficiency, and for matrix effects during LC-MS/MS analysis.[1] By mimicking the chemical behavior of the analyte, the internal standard allows for more precise and accurate measurement of the endogenous LCA concentration.
Troubleshooting Guide
Issue 1: Poor Sensitivity or Inability to Detect Low Levels of LCA
Possible Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of LCA.
-
Recommendation: Optimize your extraction procedure. For plasma or serum, a simple protein precipitation with a solvent like acetonitrile or methanol is often a good starting point.[10][11] For more complex matrices like tissue, a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to effectively remove interferences.[12]
-
-
Matrix Effects: Co-eluting matrix components can suppress the LCA signal.
-
Inefficient Ionization: LCA may not be ionizing efficiently in the mass spectrometer source.
-
Consider Derivatization: For extremely low concentrations, chemical derivatization can significantly enhance the detection sensitivity of carboxylic acids like LCA in ESI-MS.[13][14] Reagents like 2-picolylamine can increase detection responses by several fold.[13]
Issue 2: High Variability and Poor Reproducibility in Results
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual extraction steps can introduce variability.
-
Recommendation: Use an automated sample preparation system if available. If not, ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. The use of a suitable internal standard is crucial to mitigate this variability.[1]
-
-
Matrix Interferences: Inconsistent matrix effects across different samples can lead to variability.[2]
-
Recommendation: Evaluate the matrix effect for your specific assay. This can be done by comparing the slope of a calibration curve in a clean solvent to that in a matrix extract.[6] If significant matrix effects are present, further optimization of the sample cleanup and/or chromatographic separation is needed.
-
-
Carryover: The hydrophobic nature of LCA can cause it to adhere to the analytical column and injection system, leading to carryover between injections.[6]
-
Recommendation: Optimize the wash solvent for the autosampler, potentially using a stronger organic solvent. Ensure the column is adequately flushed with a high percentage of organic solvent at the end of each run to remove any retained LCA.[2]
-
Issue 3: Inaccurate Quantification and Poor Recovery
Possible Causes & Solutions:
-
Inappropriate Calibration Curve: Using a calibration curve prepared in a neat solvent without accounting for matrix effects can lead to inaccurate quantification.[6]
-
Poor Extraction Recovery: The chosen extraction method may not be efficiently recovering LCA from the sample matrix.
-
Recommendation: Perform a recovery experiment by spiking a known amount of LCA into a blank matrix sample before and after extraction. The peak area ratio of the pre-spiked to the post-spiked sample will give you the extraction recovery.[4] If recovery is low, consider alternative extraction solvents or methods.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and lower limits of quantification (LLOQ) for this compound from various studies.
Table 1: Reported Concentrations of this compound in Human Plasma/Serum
| Condition | Concentration (nM) | Reference |
| Healthy Controls | 32 ± 3 | [15] |
| Alzheimer's Disease Patients | 50 ± 6 | [15] |
| Mild Cognitive Impairment Patients | 41 ± 4 | [15] |
Table 2: Lower Limits of Quantification (LLOQ) for this compound in LC-MS/MS Methods
| Matrix | LLOQ (ng/mL) | LLOQ (µM) | Reference |
| Plasma | - | 0.05 | [2] |
| Serum | 1 | - | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for LCA Analysis from Serum (Protein Precipitation)
This protocol is a simplified method suitable for high-throughput analysis.[10][11]
Materials:
-
Serum samples
-
Internal standard working solution (e.g., this compound-D4 in methanol)
-
Acetonitrile or Methanol (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50-200 µL of serum into a microcentrifuge tube.[10][11]
-
Add a corresponding volume of the internal standard working solution and briefly vortex.[10]
-
Add 4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.[2][10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in a suitable mobile phase.[2][12]
Protocol 2: Sample Preparation for LCA Analysis from Liver Tissue (Homogenization and Extraction)
This protocol is designed for the extraction of bile acids from solid tissue.[16]
Materials:
-
Frozen liver tissue (~50 mg)
-
Homogenization tubes with silica beads
-
Cold extraction solvent (e.g., Isopropanol)
-
Internal standard working solution
-
Tissue homogenizer
-
Centrifuge
-
Vacuum centrifuge or nitrogen evaporator
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue and place it in a homogenization tube.[16]
-
Add 1.5 mL of cold extraction solvent.
-
Spike the sample with the internal standard solution.[16]
-
Homogenize the tissue using a tissue homogenizer.
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge or under a stream of nitrogen.[12][16]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[16]
Visualizations
Caption: General experimental workflow for LCA quantification.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Bile acid analysis [sciex.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Reproducibility and Sensitivity Analysis of Bile Acids [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developing an Enzyme-Assisted Derivatization Method for Analysis of C27 Bile Alcohols and Acids by Electrospray Ionization-Mass Spectrometry | MDPI [mdpi.com]
- 15. Bile acid quantification of 20 plasma metabolites identifies this compound as a putative biomarker in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LC-MS/MS for Lithocholic Acid Analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with lithocholic acid (LCA) analysis via LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound analysis, positive or negative ESI?
A1: For the analysis of this compound and other bile acids, negative ion electrospray ionization (ESI-) is generally recommended.[1][2][3] This is because bile acids possess a carboxylic acid group that readily deprotonates to form a [M-H]⁻ ion, leading to higher sensitivity and more stable signals compared to positive ion mode.[1][3][4] While positive ion mode can be used, it often results in in-source water losses and lower sensitivity.[1]
Q2: What are the typical MRM transitions for this compound and its common conjugates?
A2: Multiple reaction monitoring (MRM) is crucial for selective and sensitive quantification. The precursor ion in negative mode is [M-H]⁻. For unconjugated bile acids like this compound, fragmentation can be limited, so monitoring the pseudo-MRM transition (precursor ion to precursor ion) is a common strategy to enhance sensitivity.[1][2] For conjugated forms, the loss of the glycine or taurine moiety provides a specific fragment ion.
Table 1: Commonly Used MRM Transitions for this compound and its Conjugates (Negative Ion Mode)
| Compound Name | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | LCA | 375.3 | 375.3 | Pseudo-MRM for improved sensitivity.[1][2] |
| Glycothis compound | GLCA | 432.3 | 74.0 | Corresponds to the glycine fragment. |
| Taurothis compound | TLCA | 482.3 | 80.0 / 124.1 | Corresponds to the taurine fragment.[1] |
| Sulfated this compound | SLCA | 455.2 | 375.3 / 80.0 | Loss of the sulfate group. |
Note: Collision energies should be optimized for your specific instrument to achieve the best sensitivity.[5][6]
Q3: What type of analytical column is most suitable for separating this compound and its isomers?
A3: A reverse-phase C18 column is the most common choice for bile acid analysis.[1][7][8] Ethylene-bridged hybrid (BEH) C18 and high-strength silica (HSS) T3 columns are also effective.[9][10] The key challenge is separating the various structural isomers of bile acids.[8][11] Optimization of the mobile phase gradient and temperature is critical to achieve baseline separation.[5][8]
Q4: How can I minimize matrix effects when analyzing this compound in serum or plasma?
A4: Matrix effects, often caused by phospholipids and triglycerides, are a significant challenge in bioanalysis.[8][12] Several strategies can mitigate these effects:
-
Effective Sample Preparation: A simple protein precipitation is a good starting point, but for cleaner samples, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13]
-
Chromatographic Separation: Use a guard column to protect your analytical column from contaminants.[14][15] Implementing a divert valve to send the initial, unretained components (including many phospholipids) to waste can also help.[8]
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., this compound-d4) is crucial to compensate for matrix-induced ion suppression or enhancement and to ensure accurate quantification.[12][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Sample solvent incompatibility.
-
Solution: Ensure your sample is reconstituted in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions.[15] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent wash, following the manufacturer's guidelines.[15] Regularly replacing your guard column can prevent contamination of the analytical column.[14][15]
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH. The addition of a small amount of a weak acid like formic acid or a buffer like ammonium acetate can improve peak shape for acidic compounds like this compound.[7][9]
Logical Troubleshooting Flow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Low Sensitivity or No Signal for this compound
-
Possible Cause: Incorrect ionization mode.
-
Solution: Confirm you are operating in negative ion mode (ESI-), as this provides the best sensitivity for bile acids.[1][2]
-
Possible Cause: Suboptimal MS parameters.
-
Solution: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas temperatures) and compound-specific parameters like collision energy for your specific instrument.[2][12]
-
Possible Cause: Mobile phase composition suppressing ionization.
-
Solution: While acidic modifiers are often used, high concentrations can sometimes suppress ionization in negative mode.[9][10] Experiment with lower concentrations of formic acid or consider using a mobile phase with a volatile buffer like ammonium acetate.[9]
Problem 3: Retention Time Drifting Between Injections
-
Possible Cause: Insufficient column equilibration.
-
Solution: Increase the post-run equilibration time to ensure the column returns to the initial mobile phase conditions before the next injection. A minimum of 5-10 column volumes is a good starting point.[15]
-
Possible Cause: Column contamination with lipids.
-
Solution: Accumulation of lipids from biological samples can alter the stationary phase chemistry and cause retention time shifts.[14] Implement a column wash step at the end of your gradient with a high percentage of a strong organic solvent like isopropanol or acetone to elute strongly retained lipids.[14]
Experimental Workflow for Sample Analysis
Caption: General workflow for this compound analysis.
Experimental Protocols
Protocol 1: Serum/Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and effective method for preparing serum or plasma samples for LC-MS/MS analysis of this compound.[7][16]
Materials:
-
Serum or plasma samples
-
Isotope-labeled internal standard (e.g., this compound-d4) working solution
-
LC-MS grade acetonitrile (ACN), chilled at 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge
-
Nitrogen evaporator (optional, but recommended)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Procedure:
-
Aliquoting: Pipette 100 µL of serum/plasma sample into a 1.5 mL microcentrifuge tube.[16]
-
Internal Standard Spiking: Add 10-20 µL of the internal standard working solution to each sample. Vortex briefly.
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile (a 1:3 or 1:4 ratio of sample to solvent is common).[13]
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[16]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >13,000 x g) for 10 minutes at 4°C.[7][16]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[16]
-
Evaporation (Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[16] This step concentrates the sample and removes the organic solvent.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the reconstitution solvent.[16] Vortex thoroughly.
-
Final Centrifugation: Centrifuge briefly to pellet any remaining particulates.
-
Analysis: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.[16]
Table 2: Example LC Gradient and MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B) |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | ~2.5 - 3.5 kV |
| Desolvation Gas Flow | 800 - 1000 L/hr[2] |
| Desolvation Temp. | 500 - 600 °C[2] |
| Cone Gas Flow | 50 - 150 L/hr[2] |
| Source Temperature | ~150 °C[2] |
Note: These are example parameters and must be optimized for your specific instrumentation and application.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile acid analysis [sciex.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Lithocholic Acid-Induced Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lithocholic acid (LCA) and primary cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic to primary cells?
A1: this compound (LCA) is a hydrophobic secondary bile acid produced in the intestine through the bacterial metabolism of primary bile acids.[1] Due to its detergent-like properties, LCA can disrupt cell membranes, leading to cytotoxicity. Its toxicity is particularly relevant in conditions of cholestasis, where bile flow is impaired, causing an accumulation of bile acids in the liver.[2]
Q2: What are the primary mechanisms of LCA-induced cytotoxicity in primary cells?
A2: LCA induces cytotoxicity through several interconnected mechanisms:
-
Farnesoid X Receptor (FXR) Antagonism: LCA can act as an antagonist to the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis. By inhibiting FXR, LCA disrupts the expression of genes involved in bile acid transport and detoxification.[3]
-
Endoplasmic Reticulum (ER) Stress: LCA can induce the unfolded protein response (UPR) by causing an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, leading to ER stress and apoptosis.[4]
-
Mitochondrial Dysfunction: LCA can impair mitochondrial function, leading to the release of pro-apoptotic factors and a decrease in cellular ATP production.
-
Oxidative Stress: LCA treatment can increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[4]
-
Autophagy Modulation: LCA can induce autophagy; however, this process appears to be a protective response initially, and its inhibition can exacerbate LCA's toxic effects.[4]
Q3: What are the typical signs of LCA-induced cytotoxicity in primary cell cultures?
A3: Common morphological and biochemical indicators of LCA cytotoxicity include:
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
Increased membrane permeability, which can be assessed using dyes like propidium iodide.
-
Nuclear condensation and fragmentation, characteristic of apoptosis, observable with nuclear stains like Hoechst 33342.
-
Decreased metabolic activity, measurable by assays such as the MTT or MTS assay.
-
Activation of caspases, key enzymes in the apoptotic cascade.
Q4: What concentrations of LCA are typically cytotoxic to primary cells?
A4: The cytotoxic concentration of LCA can vary depending on the primary cell type and the duration of exposure. For instance, in cultured human fibroblasts, a significant decrease in mitochondrial dehydrogenase activity was observed at LCA concentrations ranging from 1 to 20 micromol/L after just one hour of exposure. It's crucial to perform a dose-response experiment for your specific primary cell model to determine the optimal concentration for your study.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low LCA concentrations.
| Possible Cause | Troubleshooting Suggestion |
| Primary cells are highly sensitive. | Perform a detailed dose-response and time-course experiment to determine the precise IC50 of LCA for your specific primary cell type. Start with very low concentrations (e.g., 1-10 µM) and shorter incubation times. |
| Culture conditions are suboptimal. | Ensure that the culture medium, serum, and supplements are fresh and of high quality. Check for any signs of contamination. Maintain optimal CO2 levels and humidity in the incubator. |
| LCA solution is not properly prepared or stored. | Prepare fresh LCA solutions for each experiment. Ensure complete solubilization, as precipitates can lead to inconsistent concentrations. Store stock solutions at the recommended temperature and protect from light. |
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
| Possible Cause | Troubleshooting Suggestion |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to achieve a uniform cell density across the plate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan crystals in MTT assay. | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Refer to the detailed MTT assay protocol below. |
| Variability in incubation times. | Standardize all incubation times for cell treatment, reagent addition, and signal detection across all experiments. |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxic effects of LCA and the protective effects of various compounds. Please note that much of the available quantitative data comes from studies on cancer cell lines, which may not be directly transferable to all primary cells. It is always recommended to perform your own dose-response experiments.
Table 1: Cytotoxicity of this compound (LCA) in Various Cell Types
| Cell Type | Assay | IC50 Value | Exposure Time |
| PC-3 (prostate cancer) | Cell Viability | 32.0 µM | 24 hours[4] |
| DU-145 (prostate cancer) | Cell Viability | 30.4 µM | 24 hours[4] |
Table 2: Protective Effects of Compounds Against LCA-Induced Cytotoxicity
| Compound | Mechanism of Action | Cell Type | Protective Effect |
| GW4064 | FXR Agonist | Primary human hepatocytes | Pre-treatment with GW4064 can protect against cholestatic liver injury by inducing the expression of genes involved in bile acid transport.[5] |
| α-Tocotrienol | Antioxidant | PC-3 (prostate cancer) | Significantly inhibited the toxicity of LCA.[4] |
| Ursodeoxycholic acid (UDCA) | Hydrophilic bile acid | Mouse hepatocytes | Can protect hepatocytes from Fas-L-induced apoptosis.[6] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
LCA Treatment: Treat the cells with various concentrations of LCA and/or protective compounds. Include untreated and vehicle-only controls.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Hoechst 33342 Staining for Apoptosis
This protocol uses a fluorescent dye to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Grow and treat primary cells on coverslips or in imaging-compatible plates.
-
Staining: After treatment, wash the cells with PBS and incubate with Hoechst 33342 solution (1 µg/mL in PBS or culture medium) for 10-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with a UV excitation filter (around 350 nm) and a blue emission filter (around 460 nm). Apoptotic cells will display condensed and brightly stained nuclei.
Western Blot for ER Stress Markers
This protocol detects the expression of key proteins involved in the ER stress pathway.
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, phosphorylated-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involved in this compound (LCA) induced cytotoxicity.
Caption: General experimental workflow for studying LCA cytotoxicity and its reduction.
Caption: A logical workflow for troubleshooting common issues in LCA cytotoxicity experiments.
References
- 1. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lithocholic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to improve the bioavailability of lithocholic acid (LCA). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound (LCA) are its low aqueous solubility and potential for rapid metabolism and efflux back into the intestinal lumen. LCA is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2] Additionally, once absorbed, LCA can be subject to conjugation (e.g., with glycine or taurine) and sulfation in the liver, which facilitates its elimination.[3]
Q2: What are the key formulation strategies to enhance the bioavailability of LCA?
A2: The main formulation strategies focus on improving the solubility and permeability of LCA. These include:
-
Nanoformulations: Encapsulating LCA into nanocarriers such as micelles, nanoparticles, or liposomes can enhance its solubility and provide a controlled release profile.[1][4][5] The amphiphilic nature of LCA and its derivatives makes them suitable for self-assembly into such nanostructures.
-
Prodrugs and Chemical Conjugation: Modifying the chemical structure of LCA to create prodrugs or conjugates can improve its physicochemical properties, such as solubility and permeability.[6] These modifications are often designed to be cleaved in vivo to release the active LCA.
-
Solid Dispersions: Creating solid dispersions of LCA with a hydrophilic carrier can improve its dissolution rate and extent.
Q3: How can I assess the in vitro permeability of my LCA formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8][9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The transport of your LCA formulation from the apical (intestinal lumen) to the basolateral (blood) side is measured.
Q4: What in vivo models are suitable for evaluating the oral bioavailability of LCA formulations?
A4: Rodent models, particularly rats and mice, are commonly used for in vivo pharmacokinetic and bioavailability studies of bile acids and their formulations.[12][13] These studies typically involve oral administration of the LCA formulation, followed by serial blood sampling to determine the plasma concentration-time profile of LCA.
Troubleshooting Guides
Caco-2 Permeability Assay for LCA Formulations
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Apparent Permeability (Papp) for a promising formulation | 1. Poor solubility of the formulation in the transport buffer. 2. Adsorption of the hydrophobic LCA formulation to the plastic wells.[14] 3. Efflux transporter activity (e.g., P-glycoprotein) pumping the compound back into the apical side. 4. Low integrity of the Caco-2 monolayer (leaky monolayer). | 1. Ensure the formulation is fully dissolved in the transport medium. Consider using a co-solvent like DMSO (typically <1%) if necessary, and always include a solvent control.[7] 2. To mitigate non-specific binding, consider adding bovine serum albumin (BSA) to the basolateral compartment.[15] 3. Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[9] 4. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[10] A significant drop in TEER may indicate compromised monolayer integrity. You can also measure the flux of a paracellular marker like Lucifer Yellow.[7] |
| High variability in Papp values between wells/experiments | 1. Inconsistent cell seeding density. 2. Variation in the age of Caco-2 monolayers (days post-seeding).[11] 3. Inconsistent formulation preparation. 4. Mycoplasma contamination affecting cell health. | 1. Ensure a consistent and optimized cell seeding density for uniform monolayer formation. 2. Use Caco-2 monolayers at a consistent age (e.g., 21 days post-seeding) for all experiments.[8][9] 3. Prepare fresh formulations for each experiment using a standardized and validated protocol. 4. Regularly test cell cultures for mycoplasma contamination. |
| Cell Toxicity Observed | 1. The concentration of LCA or formulation components is too high. 2. The solvent used to dissolve the formulation is at a toxic concentration. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration of your formulation on Caco-2 cells.[6] 2. If using a co-solvent like DMSO, ensure the final concentration is well below the toxic level (typically <1%).[2] |
In Vivo Bioavailability Studies in Rodents
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or undetectable plasma concentrations of LCA | 1. Insufficient dose administered. 2. Rapid metabolism or clearance of LCA. 3. Poor absorption from the GI tract. 4. Analytical method not sensitive enough. | 1. Consider a dose-ranging study to find an appropriate dose that yields measurable plasma concentrations. 2. Analyze plasma samples for major LCA metabolites (e.g., glucuronide or sulfate conjugates) to understand its metabolic fate. 3. Re-evaluate the formulation strategy to further enhance solubility and permeability. 4. Optimize the LC-MS/MS method for higher sensitivity (e.g., improve extraction recovery, optimize ionization parameters).[16][17][18][19][20] |
| High inter-animal variability in pharmacokinetic parameters | 1. Inconsistent oral gavage technique leading to variable dosing. 2. Differences in food intake (fed vs. fasted state) affecting GI physiology and absorption. 3. Genetic variability within the animal strain. | 1. Ensure all personnel are properly trained in oral gavage techniques to deliver the dose accurately. 2. Standardize the feeding conditions (e.g., overnight fasting before dosing) for all animals in the study. 3. Use a sufficient number of animals per group to account for biological variability and obtain statistically meaningful data. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles (Self-Assembly Method)
This protocol describes a general method for preparing LCA-loaded nanoparticles through the self-assembly of an LCA-drug conjugate. This can be adapted for preparing nanoparticles of LCA itself by using a suitable derivative.
Materials:
-
This compound derivative (e.g., LCA conjugated to a hydrophilic polymer or another molecule to induce amphiphilicity)
-
Organic solvent (e.g., Dimethylformamide - DMF)[21]
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[21]
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolution: Dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent like DMF.
-
Self-Assembly: Add the organic solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS). The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to facilitate rapid nanoprecipitation and self-assembly.
-
Stirring: Allow the mixture to stir at room temperature for 2-4 hours to ensure the formation of stable nanoparticles and evaporation of the organic solvent.
-
Purification: Transfer the nanoparticle suspension to a dialysis bag and dialyze against the aqueous buffer for 24-48 hours with frequent changes of the buffer to remove the remaining organic solvent and any un-assembled molecules.
-
Characterization:
-
Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the nanoparticles using DLS.
-
Morphology: Visualize the shape and size of the nanoparticles using TEM.
-
Drug Loading (if applicable): If encapsulating a drug, quantify the amount of drug loaded into the nanoparticles using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) after separating the nanoparticles from the free drug.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with supplements)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 25 mM HEPES, pH 7.4)
-
LCA formulation and control solution
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for LCA quantification
-
TEER meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the transport experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the LCA formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
-
Monolayer Integrity Post-Experiment: After the experiment, measure the TEER again to check for any damage to the monolayer. You can also measure the flux of Lucifer Yellow to assess paracellular transport.
-
Sample Analysis: Quantify the concentration of LCA in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of LCA transported to the basolateral side versus time.
-
Calculate Papp using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux (µg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the apical chamber (µg/mL)
-
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
LCA formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: Administer the LCA formulation or vehicle control to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of LCA in the plasma samples using a validated LC-MS/MS method.[16][17][18][19][20]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of LCA versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
-
-
Bioavailability Calculation: To determine the absolute oral bioavailability, a separate group of rats should receive an intravenous (IV) dose of LCA. The oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Table 1: Physicochemical Properties of Different this compound Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LCA Solution | N/A | N/A | N/A |
| LCA Nanoparticles | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
| LCA-Prodrug Micelles | Data to be filled by the researcher | Data to be filled by the researcher | Data to be filled by the researcher |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |
| LCA Solution | Data to be filled by the researcher | Data to be filled by the researcher |
| LCA Nanoparticles | Data to be filled by the researcher | Data to be filled by the researcher |
| LCA-Prodrug Micelles | Data to be filled by the researcher | Data to be filled by the researcher |
Table 3: Pharmacokinetic Parameters of an Oral this compound Derivative (Dcha-20) in Rats [12]
| Parameter | Male Rats | Female Rats |
| Dose (mg/kg) | 3.0 | 3.0 |
| Cmax (ng/mL) | Not Reported | Not Reported |
| Tmax (h) | Not Reported | Not Reported |
| AUC (µg·h/mL) | 0.99 ± 0.11 | 0.55 ± 0.08 |
| Oral Bioavailability (%) | 4.5 | 12.8 |
Note: This data is for a derivative of LCA and serves as an example. Researchers should generate their own data for their specific formulations.
Visualizations
Caption: Experimental workflow for developing and evaluating LCA formulations with enhanced bioavailability.
Caption: Simplified pathway of oral LCA absorption and disposition.
References
- 1. Micro-Nano formulation of bile-gut delivery: rheological, stability and cell survival, basal and maximum respiration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Oleate Preparative Synthesis and Its Formulation with this compound as a Preventive Antiviral: In Vitro and In Vivo Assays Against HSV-1 as a Viral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Deoxycholic Acid Modulates Cell-Junction Gene Expression and Increases Intestinal Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 17. aragen.com [aragen.com]
- 18. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIMETAS [mimetas.com]
Technical Support Center: Troubleshooting Lithocholic Acid-Induced ER Stress in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithocholic acid (LCA)-induced endoplasmic reticulum (ER) stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (LCA)-induced ER stress?
A1: this compound, a secondary bile acid, induces ER stress by causing an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Key pathways activated by LCA include the PERK, IRE1α, and ATF6 pathways, leading to downstream events such as the phosphorylation of eIF2α and JNK, and the induction of the pro-apoptotic factor CHOP.[1][2][3][4] The hydrophobicity of LCA is a significant determinant of its ability to induce ER stress and subsequent cytotoxicity.[5]
Q2: What are the typical concentrations and exposure times for inducing ER stress with LCA?
A2: The optimal concentration and duration of LCA exposure are cell-type dependent. For instance, in PC-3 and DU-145 prostate cancer cells, ER stress markers are observed at concentrations ranging from 3 to 50 µM for 24 hours.[1][2][3] Overtly cytotoxic concentrations that induce significant ER stress in these cell lines are around 30 to 50 µM, with effects visible as early as 1 to 8 hours.[2][6] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Which markers should I use to confirm LCA-induced ER stress?
A3: A combination of markers should be assessed to confirm the activation of the UPR. Recommended markers include:
-
Phosphorylation of PERK (p-PERK): An early indicator of PERK pathway activation.
-
Phosphorylation of eIF2α (p-eIF2α): A downstream target of PERK that leads to a general shutdown of protein synthesis.[1][4]
-
Phosphorylation of IRE1α (p-IRE1α): Indicates the activation of the IRE1α pathway.
-
Splicing of XBP1 mRNA: A specific downstream event of IRE1α activation.
-
Phosphorylation of JNK (p-JNK): JNK is activated downstream of the IRE1α pathway.[1][4]
-
Increased expression of CHOP (GADD153): A transcription factor induced during prolonged or severe ER stress, often associated with apoptosis.[1][3][5]
-
Increased expression of GRP78 (BiP): An ER chaperone protein that is upregulated during ER stress.[5]
Q4: My cells are dying too quickly after LCA treatment. How can I troubleshoot this?
A4: Rapid cell death can obscure the observation of specific ER stress signaling events. Consider the following adjustments:
-
Lower the LCA Concentration: Perform a dose-response curve to find a concentration that induces ER stress markers without causing excessive immediate cytotoxicity. Sub-cytotoxic concentrations (e.g., 3-10 µM in PC-3 and DU-145 cells) can still induce ER stress markers over a 24-hour period.[2][3]
-
Shorten the Exposure Time: Analyze ER stress markers at earlier time points (e.g., 1, 4, 8 hours) before widespread cell death occurs.[2][6]
-
Use a Recovery Period: Treat cells with LCA for a short period, then wash it out and allow the cells to recover in fresh media. This can help distinguish between early signaling events and downstream cytotoxicity.
Q5: I am not observing a consistent induction of ER stress markers. What could be the issue?
A5: Inconsistent results can arise from several factors:
-
Cell Line Variability: Different cell lines have varying sensitivities to LCA. Ensure you are using an appropriate cell model and have optimized the conditions.[2]
-
LCA Preparation and Storage: Ensure that your LCA is fully dissolved. A stock solution in DMSO is commonly used. Store the stock solution properly to avoid degradation.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Confluency: Plate cells at a consistent density. Over-confluent or sparse cultures can respond differently to stressors.
-
Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls for ER stress induction (e.g., tunicamycin or thapsigargin) to validate your assay.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal for phosphorylated proteins | - Antibody non-specificity- Inadequate blocking- High antibody concentration | - Use a highly specific and validated antibody.- Optimize blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat dry milk).- Titrate the primary antibody to the optimal concentration. |
| No or weak signal for ER stress markers | - Insufficient LCA concentration or exposure time- Cell line is resistant to LCA- Inefficient protein extraction or detection | - Perform a dose-response and time-course experiment to find optimal conditions.[2][6]- Test a different cell line known to be sensitive to LCA (e.g., PC-3, DU-145, HepG2).[2][5]- Ensure complete cell lysis and use protease and phosphatase inhibitors. Optimize western blot transfer and antibody incubation conditions. |
| Inconsistent CHOP induction | - CHOP expression can be transient and decline after peaking.- Excessive cell death at high LCA concentrations can lead to lower CHOP levels in the remaining viable cells.[3] | - Perform a detailed time-course experiment to capture the peak of CHOP expression.[3]- Correlate CHOP expression with viability assays at each time point and concentration. |
| Difficulty in detecting spliced XBP1 | - Inefficient RNA extraction or RT-PCR- Low abundance of spliced XBP1 | - Use a high-quality RNA extraction kit and optimize your RT-PCR conditions.- Include a positive control for ER stress (e.g., tunicamycin) known to strongly induce XBP1 splicing.- Use primers specifically designed to distinguish between the spliced and unspliced forms of XBP1. |
Data Presentation
Table 1: Effective Concentrations of this compound for Inducing ER Stress in Various Cell Lines
| Cell Line | Concentration Range (µM) | Exposure Time (hours) | Key Observed Effects | Reference |
| PC-3 (Prostate Cancer) | 3 - 50 | 1 - 24 | Increased p-eIF2α, p-JNK, CHOP | [2][3] |
| DU-145 (Prostate Cancer) | 3 - 50 | 1 - 24 | Increased p-eIF2α, p-JNK, CHOP | [2][3] |
| HepG2 (Hepatocellular Carcinoma) | ~100 | 24 | Increased GRP78 and CHOP mRNA | [5] |
| Placental Trophoblasts | 20 | Not Specified | Increased IRE1α and BiP | [8] |
Table 2: IC50 Values for this compound-Induced Cytotoxicity
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| PC-3 | 32.0 | 24 | [2] |
| DU-145 | 30.4 | 24 | [2] |
Experimental Protocols
Western Blotting for ER Stress Markers
-
Cell Treatment: Plate cells at a desired density and allow them to attach overnight. Treat cells with various concentrations of LCA or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, eIF2α, p-JNK, JNK, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-PCR for XBP1 Splicing
-
RNA Extraction: Following cell treatment with LCA, extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA. These primers will amplify different sized products for the unspliced and spliced forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the bands corresponding to unspliced and spliced XBP1.
Signaling Pathway and Workflow Diagrams
Caption: LCA-induced ER stress signaling pathways.
Caption: Troubleshooting workflow for LCA experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing lithocholic acid
Welcome to the technical support center for lithocholic acid (LCA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of LCA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound (LCA) is a secondary bile acid formed in the intestine by the bacterial 7α-dehydroxylation of chenodeoxycholic acid.[1][2][3] In research, LCA is widely used to investigate:
-
Bile acid toxicity and cholestatic liver injury: LCA is known to be hepatotoxic and can induce cholestasis, making it a valuable tool for studying the pathogenesis of liver diseases.[3][4][5][6]
-
Nuclear receptor signaling: LCA is an agonist for several nuclear receptors, including the Vitamin D Receptor (VDR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR), and is used to study their roles in metabolic regulation and detoxification.[1][4][7]
-
Cancer biology: It has been investigated for its potential role in promoting tumorigenesis and its selective cytotoxicity towards certain cancer cells.[7][8]
-
Gut-liver axis: LCA plays a role in the communication between the gut microbiome and the liver.[3][8][9]
-
Anti-aging research: Preliminary studies suggest potential anti-aging effects in model organisms like yeast and fruit flies.[8][10]
Q2: What are the main safety hazards associated with this compound?
This compound should be handled with care as it is considered hazardous. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[12] Always review the complete Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
Q3: How should I properly store this compound?
-
Solid Form: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[14] For long-term storage, it is recommended to store it at -20°C, where it can be stable for several years.[15][16][17]
-
Stock Solutions: Stock solutions prepared in organic solvents like DMSO or ethanol can be stored at -20°C for several months or even up to a year at -80°C.[15][17][18] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[17][18]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[12][16][19] Prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
Problem 1: My this compound won't dissolve.
-
Cause: this compound has poor solubility in water and aqueous buffers.[12][20]
-
Solution:
-
First, dissolve the LCA in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[12]
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[15]
-
For experiments in aqueous media, you can then dilute the stock solution with the aqueous buffer of your choice. Be aware that the solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[12]
-
Always prepare fresh aqueous solutions and do not store them for more than a day.[12][16][19]
-
Problem 2: I'm observing unexpected cytotoxicity in my cell culture experiments.
-
Cause: this compound is known to be cytotoxic, especially at higher concentrations.[3][4][8] The observed toxicity could be due to the concentration used or the sensitivity of the cell line.
-
Solution:
-
Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.
-
Check the literature: Review published studies that have used LCA in similar cell lines to get a starting point for appropriate concentrations. For example, in HL-1 cells, concentrations of 50 and 100 µM have been used to study its effects on apoptosis.[15]
-
Ensure proper dissolution: Poorly dissolved LCA can lead to localized high concentrations, causing cell death. Ensure your stock solution is fully dissolved before diluting it in your culture medium.
-
Consider the vehicle control: The organic solvent used to dissolve LCA (e.g., DMSO) can also be toxic to cells at certain concentrations. Ensure you have a vehicle control group in your experiment with the same final concentration of the solvent as in your LCA-treated groups.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | > 13 mg/mL to 75 mg/mL | [15][17] |
| Ethanol | ~20 mg/mL to ≥26.6 mg/mL (with ultrasonic) | [12][15] |
| Dimethylformamide (DMF) | ~30 mg/mL | [12] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [12] |
| Water | 18.83 µg/L (25 °C) | [21] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 2 years | [16] |
| Stock Solution in Organic Solvent | -20°C | Several months | [15] |
| Stock Solution in Organic Solvent | -80°C | Up to 1 year | [17] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [12][16][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and a 100 µM working solution in cell culture medium.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight of LCA = 376.57 g/mol ). For 1 mL of 10 mM stock, you will need 3.7657 mg. b. Weigh the calculated amount of LCA powder and place it in a sterile vial. c. Add the appropriate volume of sterile DMSO to the vial. d. Vortex the solution until the LCA is completely dissolved. If necessary, warm the vial to 37°C for a few minutes or place it in a sonicator bath to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (100 µM): a. Thaw one aliquot of the 10 mM LCA stock solution. b. In a sterile tube, add the required volume of sterile cell culture medium. c. Add the appropriate volume of the 10 mM stock solution to the cell culture medium to achieve a final concentration of 100 µM (e.g., for 1 mL of working solution, add 10 µL of the 10 mM stock to 990 µL of medium). d. Mix the working solution thoroughly by gentle inversion or pipetting. e. Use the freshly prepared working solution for your experiment immediately.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Cholestasis
This protocol is a representative example for inducing cholestatic liver injury in mice and is based on methodologies described in the literature.[22][23]
Materials:
-
This compound powder
-
Corn oil
-
Male C57BL/6 mice (or other suitable strain)
-
Gavage needles
-
Standard mouse diet
Procedure:
-
Preparation of LCA-supplemented Diet or Oil Suspension:
-
Dietary Admixture: For chronic studies, LCA can be mixed into the standard mouse diet at a specified concentration (e.g., 1% w/w).[22] This requires specialized equipment for homogenous mixing.
-
Oil Suspension for Gavage: For more acute studies, prepare a suspension of LCA in corn oil. For example, to achieve a dose of 0.125 mg/g, you would prepare a suspension at a concentration that allows for a reasonable gavage volume (e.g., 10 ml/kg).[23]
-
-
Animal Acclimatization and Grouping: a. Allow mice to acclimatize to the housing conditions for at least one week. b. Randomly divide the mice into experimental groups (e.g., vehicle control group, LCA-treated group).
-
Administration:
-
Monitoring and Sample Collection: a. Monitor the animals daily for any signs of distress or toxicity. b. At the end of the experimental period, euthanize the mice according to approved institutional protocols. c. Collect blood and liver tissue samples for subsequent biochemical and histological analysis.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [chembk.com]
- 3. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound: Chemical synthesis and Biological Functions_Chemicalbook [chemicalbook.com]
- 9. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 10. Mechanisms through which this compound delays yeast chronological aging under caloric restriction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 14. cphi-online.com [cphi-online.com]
- 15. apexbt.com [apexbt.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. This compound | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound CAS#: 434-13-9 [m.chemicalbook.com]
- 22. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on this compound-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
Technical Support Center: Interpreting Unexpected Phenotypes in LCA-Treated Organisms
This guide is intended for researchers, scientists, and drug development professionals who are using Lithocholic Acid (LCA) in their experiments and have encountered unexpected phenotypes. This resource provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to help interpret these findings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (LCA)?
A1: this compound is a secondary bile acid formed by the metabolism of gut microbiota.[1] It is known to have complex signaling roles. Its primary mechanisms of action are:
-
TGR5 (GPBAR1) Agonist: LCA is the most potent natural agonist for the G protein-coupled bile acid receptor 1 (TGR5).[2][3] Activation of TGR5 is involved in various metabolic processes, including skeletal muscle regeneration and energy metabolism.[1][4]
-
Farnesoid X Receptor (FXR) Interaction: While some studies suggest LCA can activate FXR at certain concentrations, it is often considered an FXR antagonist.[4][5] This interaction is crucial in the regulation of bile acid synthesis and metabolism.[6]
-
Other Receptors: LCA can also activate other nuclear receptors, such as the vitamin D receptor (VDR) and pregnane X receptor (PXR), which are involved in detoxification pathways.[5][7][8]
Q2: What are some commonly observed unexpected phenotypes in LCA-treated organisms?
A2: While LCA has therapeutic potential, its administration can lead to significant and sometimes unexpected adverse effects. The most prominent of these is hepatotoxicity.[8][9] Key unexpected phenotypes include:
-
Hepatotoxicity and Cholestasis: Administration of LCA to rodents can cause intrahepatic cholestasis, a condition where bile flow from the liver is reduced or blocked.[5][9] This can lead to the accumulation of toxic bile constituents in the liver, resulting in bile infarcts, liver cell necrosis, and destructive cholangitis.[9][10][11]
-
Disruption of Lipid Homeostasis: LCA exposure in mice has been shown to disrupt phospholipid and sphingolipid homeostasis, leading to a decrease in serum lysophosphatidylcholine (LPC) and an increase in hepatic ceramide levels, which can induce apoptosis.[12]
-
Inflammation: While LCA can have anti-inflammatory effects in some contexts, its hepatotoxicity is often associated with a significant inflammatory response, including neutrophil recruitment to the liver.[9][13]
-
Variable Effects Based on Dose: The observed phenotype can be highly dependent on the dose administered. Low doses may have signaling functions, while higher doses are directly toxic.[14][15]
Q3: Could the observed phenotype be due to off-target effects of LCA?
A3: Yes. An "off-target" effect occurs when a compound interacts with molecules other than its intended biological target, leading to unexpected adverse or therapeutic effects.[16][17] Given that LCA interacts with multiple receptors (TGR5, FXR, VDR, PXR), an unexpected phenotype could arise from:
-
Activation of a lesser-known or novel receptor.
-
Exaggerated pharmacological response at one of its known targets ("on-target" toxicity).[17][18]
-
Disruption of cellular processes due to its physicochemical properties, such as its detergent-like action at high concentrations.[7]
-
Alterations in the gut microbiome, which in turn affects the metabolism of other substances.[4]
Q4: How can I differentiate between an on-target and an off-target effect of LCA?
A4: Differentiating between on-target and off-target effects is a critical step in understanding your results.[19] A logical approach involves a series of experiments to isolate the mechanism:
-
Use of Knockout (KO) Models: Administer LCA to animals lacking the primary target receptor (e.g., Tgr5⁻/⁻ or Fxr⁻/⁻ mice). If the unexpected phenotype disappears in the KO model, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.
-
Selective Antagonists: Co-administer LCA with a selective antagonist for one of its known receptors. If the antagonist blocks the observed phenotype, this points to an on-target effect mediated by that specific receptor.
-
Dose-Response Analysis: A thorough dose-response study can help determine if the effect is pharmacological (occurring at lower, receptor-saturating concentrations) or toxicological (occurring at higher concentrations).[20]
-
Structural Analogs: Test structural analogs of LCA that have different affinities for its known receptors. If an analog that does not bind to TGR5 still produces the phenotype, it suggests an off-target mechanism.
Section 2: Troubleshooting Guide for Unexpected Phenotypes
This section addresses specific unexpected results you might encounter during your experiments with LCA.
Issue 1: Unexpected Hepatotoxicity (Elevated ALT/AST, Jaundice)
You've administered LCA and observe a significant increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), possibly accompanied by physical signs like jaundice.
-
Possible Cause 1: Direct Hepatocellular Toxicity.
-
Explanation: At high concentrations, LCA can act as a detergent, disrupting cell membranes and causing direct necrosis of hepatocytes.[13] This is a form of chemical-based toxicity.[16]
-
Troubleshooting Step: Perform an in vitro cytotoxicity assay using primary hepatocytes or a relevant liver cell line (e.g., HepG2). This will help determine the concentration at which LCA is directly toxic to liver cells. (See Protocol 1 ).
-
-
Possible Cause 2: Intrahepatic Cholestasis.
-
Explanation: LCA is known to cause cholestasis, leading to the accumulation of cytotoxic bile acids in the liver.[9][12] This can result in inflammation and "bile infarcts" (areas of necrosis due to blocked bile flow).[11] The pattern of liver injury may be cholestatic (high Alkaline Phosphatase - ALP) or mixed hepatocellular/cholestatic.[10][21]
-
Troubleshooting Step:
-
Measure serum levels of ALP and total bilirubin in addition to ALT/AST to characterize the injury pattern.[22][23] (See Table 2 ).
-
Perform histological analysis of the liver tissue to look for evidence of cholestasis, such as bile duct proliferation, bile plugs, and inflammatory infiltrates. (See Protocol 2 ).
-
Quantify the bile acid pool in both serum and liver tissue to confirm the accumulation of LCA and other hydrophobic bile acids. (See Protocol 3 ).
-
-
Issue 2: Inconsistent or Highly Variable Results Between Animals
You observe a high degree of variability in the phenotype of interest (e.g., metabolic changes, tumor growth) among animals in the same LCA treatment group.
-
Possible Cause 1: Differences in Gut Microbiota.
-
Explanation: LCA is a secondary bile acid produced by gut bacteria.[1] The composition of the gut microbiota can vary significantly between individual animals, even within the same facility.[24] This can affect the endogenous levels of LCA and how the administered LCA is further metabolized, leading to variable responses.[25]
-
Troubleshooting Step:
-
Consider co-housing animals or using littermate controls to normalize the microbiome as much as possible.
-
Perform 16S rRNA sequencing on fecal samples to analyze the gut microbiome composition and correlate it with the observed phenotypes.
-
For definitive studies, consider using germ-free or gnotobiotic animal models.
-
-
-
Possible Cause 2: Issues with Compound Formulation and Administration.
-
Explanation: LCA is highly hydrophobic, which can make it difficult to solubilize for administration, potentially leading to inconsistent dosing.[5] The stability of the formulation can also be a factor.
-
Troubleshooting Step:
-
Verify the purity and stability of your LCA compound using analytical methods like HPLC.
-
Ensure your vehicle and formulation method (e.g., suspension in corn oil, use of DMSO/Tween/saline) achieves a stable and homogenous mixture.[5]
-
Validate your administration route (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery.
-
-
Section 3: Data Presentation and Key Parameters
Table 1: Recommended LCA Dosing in Preclinical Mouse Models
Note: These are starting points. The optimal dose must be determined empirically for each specific model and experimental question. Hepatotoxicity is a known risk, especially at higher doses or with prolonged administration.
| Administration Route | Dosing Range | Study Duration | Common Application | Reference(s) |
| Dietary Admixture | 0.03% - 1% (w/w) | 1 - 7 days | Cholestasis / Liver Injury Models | [9][11][14][15] |
| Intraperitoneal (i.p.) | 10 mg/kg - 125 mg/kg | Acute / Sub-acute | Signaling / Fibrosis Models | [5][26] |
| Oral Gavage | 10 mg/kg - 50 mg/kg | Daily | Metabolic / Signaling Studies | [26] |
Table 2: Interpreting Liver Function Tests in LCA-Treated Animals
Based on diagnostic criteria for Drug-Induced Liver Injury (DILI). ULN = Upper Limit of Normal.
| Parameter | Indication | Pattern of Injury | Interpretation in LCA Context | Reference(s) |
| ALT / AST | Hepatocellular Injury | Hepatocellular (ALT ≥ 5x ULN) | Suggests direct damage to hepatocytes. | [22][23] |
| ALP | Cholestasis / Biliary Injury | Cholestatic (ALP ≥ 2x ULN) | Suggests impaired bile flow or damage to bile ducts. | [22][23] |
| Total Bilirubin | Impaired Liver Excretion | Both | Elevation alongside ALT/AST (Hy's Law) indicates severe injury. | [21][22] |
| R-Ratio* | Injury Pattern | R > 5: HepatocellularR = 2-5: MixedR < 2: Cholestatic | Helps classify the primary type of liver damage induced by LCA. | [21] |
*R-Ratio = (ALT value / ALT ULN) / (ALP value / ALP ULN)
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which LCA is directly toxic to liver cells.
Methodology:
-
Cell Culture: Plate primary hepatocytes or HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
LCA Preparation: Prepare a stock solution of LCA in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of LCA or vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cells are non-viable).
Protocol 2: Histological Analysis of Liver Tissue (H&E Staining)
Objective: To visually assess liver morphology for signs of injury and cholestasis.
Methodology:
-
Tissue Harvest: Euthanize the animal and immediately perfuse the liver with cold PBS to remove blood.
-
Fixation: Excise a section of the liver (typically the left lateral lobe) and place it in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin, which stains cell nuclei blue/purple.
-
Rinse and differentiate in acid-alcohol.
-
Stain with Eosin, which stains cytoplasm and extracellular matrix pink/red.
-
-
Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. Look for key features such as hepatocyte necrosis, inflammatory cell infiltration (especially neutrophils), bile plugs within canaliculi, and signs of bile duct proliferation or damage.[10][11]
Protocol 3: Quantification of Serum and Liver Bile Acids (LC-MS/MS)
Objective: To measure the concentrations of LCA and other bile acids in circulation and within the liver.
Methodology:
-
Sample Collection:
-
Serum: Collect blood via cardiac puncture, allow it to clot, and centrifuge to separate the serum.
-
Liver: Flash-freeze a pre-weighed section of liver tissue in liquid nitrogen.
-
-
Extraction:
-
Serum: Perform a protein precipitation and liquid-liquid or solid-phase extraction. Typically, this involves adding a solvent like acetonitrile or methanol containing internal standards.
-
Liver: Homogenize the frozen tissue in a suitable solvent (e.g., methanol). Centrifuge to pellet debris and collect the supernatant for extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample onto a liquid chromatography (LC) system, typically using a C18 reverse-phase column, to separate the different bile acid species.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific parent-daughter ion transitions are monitored for each bile acid and internal standard to ensure specificity and sensitivity.
-
-
Quantification: Generate a standard curve using known concentrations of bile acid standards. Quantify the bile acid concentrations in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Section 5: Mandatory Visualizations
References
- 1. This compound promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: Chemical synthesis and Biological Functions_Chemicalbook [chemicalbook.com]
- 9. This compound FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholestatic models induced by this compound and α‑naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]
- 15. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug-Induced Liver Injury: Pattern Recognition and Future Directions [gutnliver.org]
- 22. myadlm.org [myadlm.org]
- 23. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ursodeoxycholic Acid vs. Lithocholic Acid in Intestinal Inflammation: A Comparative Guide
In the landscape of inflammatory bowel disease (IBD) research, the role of bile acids has emerged as a critical area of investigation. Among these, ursodeoxycholic acid (UDCA), a secondary bile acid used in treating cholestatic liver diseases, and its microbial metabolite, lithocholic acid (LCA), have garnered significant attention for their potential therapeutic effects on intestinal inflammation.[1][2][3][4][5] This guide provides a detailed comparison of UDCA and LCA in preclinical models of intestinal inflammation, presenting key experimental data, methodologies, and the underlying signaling pathways.
Contrasting Roles in Intestinal Inflammation
While both UDCA and LCA demonstrate anti-inflammatory properties, their efficacy and mechanisms of action diverge. A pivotal finding is that the therapeutic impact of UDCA in the colon is largely dependent on its conversion to LCA by the gut microbiota.[1][2][3][5] Studies using a non-metabolizable analog of UDCA failed to show protection against inflammation, whereas LCA administration proved to be more potent than UDCA in mitigating experimental colitis.[1][2][3][5]
However, the role of LCA is complex, with some studies suggesting it can be detrimental to the intestinal barrier at high concentrations.[6][7] This underscores the importance of concentration and context in determining the ultimate effect of LCA on gut health.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from key preclinical studies comparing the effects of UDCA and LCA in the dextran sodium sulfate (DSS) mouse model of colitis.
Table 1: Effect on Disease Activity Index (DAI) and Histological Score
| Treatment Group | Disease Activity Index (DAI) | Histological Score | Reference |
| Control | Baseline | Low | [8][9] |
| DSS | Increased | High | [1][8][9] |
| DSS + UDCA | Significantly Reduced | Reduced | [1][8][9] |
| DSS + LCA | More Significantly Reduced | More Reduced than UDCA | [1][8][9] |
Table 2: Modulation of Pro-inflammatory Cytokines
| Cytokine | Cell/Tissue Model | Effect of UDCA | Effect of LCA | Reference |
| TNF-α | T84 cells, Mouse Colon | Attenuated Release | More Potent Inhibition | [1][2][3] |
| IL-6 | T84 cells, Mouse Colon | Attenuated Release | More Potent Inhibition | [1][2][3] |
| IL-1β | T84 cells, Mouse Colon | Attenuated Release | More Potent Inhibition | [1][2][3] |
| IFN-γ | T84 cells, Mouse Colon | Attenuated Release | More Potent Inhibition | [1][2][3] |
Table 3: Impact on Intestinal Barrier Function
| Parameter | Model | Effect of UDCA | Effect of LCA | Reference |
| Epithelial Permeability (FITC-dextran uptake) | DSS Mouse Model | Reduced | Reduced | [8][9] |
| Epithelial Apoptosis (Caspase-3 cleavage) | DSS Mouse Model, Cytokine-induced injury model | Inhibited | Inhibited | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DSS-Induced Colitis Mouse Model
-
Animals: C57BL/6 mice are typically used.
-
Induction of Colitis: Mice are administered 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for a specified period, usually 5-7 days, to induce acute colitis.[8][9]
-
Treatment: UDCA or LCA (e.g., 30 mg/kg) is administered daily via intraperitoneal injection or other appropriate routes.[2]
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated based on a combination of weight loss, stool consistency, and the presence of blood in the stool.[8][9]
-
Histological Analysis: Colonic tissues are collected, fixed in formalin, paraffin-embedded, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed based on the severity of inflammation, ulceration, and tissue damage.[8][9]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[9]
-
In Vitro Cytokine Release Assay
-
Cell Line: T84 human colonic epithelial cells are commonly used.[1]
-
Culture: Cells are grown to confluence on multi-well plates.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as poly(inosinic:cytidylic) acid [poly(I:C)], in the presence or absence of UDCA or LCA for 24 hours.[1]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA).[1][2][3]
Intestinal Permeability Assay
-
In Vivo Measurement: Mice are orally gavaged with fluorescein isothiocyanate-dextran (FITC-dextran).[8][9]
-
Sample Collection: After a set time, blood is collected, and the concentration of FITC-dextran in the serum is measured using a fluorometer.
-
Interpretation: Increased serum FITC-dextran levels indicate compromised intestinal barrier function.[8][9]
Signaling Pathways and Mechanisms of Action
The protective effects of UDCA and LCA in the intestine are mediated by distinct signaling pathways.
UDCA Signaling Pathway
UDCA has been shown to promote intestinal epithelial cell migration and wound healing through a pathway involving the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[10][11][12] This mechanism is crucial for restoring the integrity of the intestinal barrier following injury.[10][11][12]
Caption: UDCA promotes intestinal epithelial restitution via the EGFR/ERK/COX-2 pathway.
LCA Signaling Pathway
LCA's anti-inflammatory effects are mediated through the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Vitamin D Receptor (VDR).[13][14][15] Activation of PXR inhibits the Toll-like receptor 4 (TLR4)-mediated NF-κB/NLRP3 inflammasome pathway, leading to a reduction in pro-inflammatory cytokine production.[14] LCA also interacts with the G protein-coupled bile acid receptor 1 (TGR5).[13][15]
Caption: LCA mitigates inflammation by activating PXR and VDR, inhibiting the TLR4/NF-κB/NLRP3 pathway.
Experimental Workflow: DSS-Induced Colitis Model
The following diagram illustrates the typical workflow for evaluating the efficacy of UDCA and LCA in the DSS-induced colitis model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. Ursodeoxycholic acid and this compound exert anti-inflammatory actions in the colon [ouci.dntb.gov.ua]
- 5. Ursodeoxycholic acid and this compound exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The secondary bile acids, ursodeoxycholic acid and this compound, protect against intestinal inflammation by inhibition of epithelial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The secondary bile acids, ursodeoxycholic acid and this compound, protect against intestinal inflammation by inhibition of epithelial apoptosis - ProQuest [proquest.com]
- 10. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid protects against intestinal barrier breakdown by promoting enterocyte migration via EGFR- and COX-2-dependent mechanisms. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 14. This compound ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of this compound on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Farnesoid X Receptor (FXR) Activation by Different Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of the Farnesoid X Receptor (FXR) by various physiological bile acids. The information presented is supported by experimental data to aid in research and drug development endeavors related to metabolic and liver diseases.
Introduction to FXR and Bile Acid Signaling
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. It is primarily expressed in the liver and intestine, where it functions as a sensor for bile acids. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a pivotal role in maintaining metabolic equilibrium.
Comparative Activation of FXR by Bile Acids
The activation of FXR by different bile acids varies significantly, primarily due to differences in their chemical structure which affect their binding affinity and efficacy. The primary bile acids, synthesized in the liver, are chenodeoxycholic acid (CDCA) and cholic acid (CA). Intestinal bacteria metabolize these into secondary bile acids, namely lithocholic acid (LCA) from CDCA, and deoxycholic acid (DCA) from CA.
Experimental data consistently demonstrates that chenodeoxycholic acid (CDCA) is the most potent endogenous agonist for FXR.[1][2][3][4] Other bile acids, such as DCA and LCA, also activate FXR, but generally with lower potency, while CA is considered a weak agonist.[3][5] Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, is reported to be a very weak FXR agonist and may even act as a partial antagonist.[1] The general order of potency for FXR activation by major bile acids is: CDCA > DCA > LCA > CA .[3][5]
Quantitative Analysis of FXR Activation
The following table summarizes the half-maximal effective concentrations (EC50) of various bile acids for FXR activation as determined by different in vitro assays. Lower EC50 values indicate higher potency.
| Bile Acid | Assay Type | EC50 (µM) | Reference(s) |
| Chenodeoxycholic acid (CDCA) | Luciferase Reporter Assay | 10 - 50 | [1] |
| FRET Assay | 3.5 | [1] | |
| Deoxycholic acid (DCA) | Luciferase Reporter Assay | ~50 | [1] |
| This compound (LCA) | Luciferase Reporter Assay | ~50 | [1] |
| Cholic acid (CA) | Luciferase Reporter Assay | Weak activator | [3] |
Note: EC50 values can vary depending on the specific cell line, reporter construct, and experimental conditions used.
FXR Signaling Pathway
The activation of FXR by bile acids initiates a cascade of transcriptional events that regulate various metabolic pathways. A simplified representation of the FXR signaling pathway is depicted below. Upon ligand binding, FXR heterodimerizes with RXR and binds to FXREs on target genes. This leads to the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback loop. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to also suppress CYP7A1 expression.[5][6]
Figure 1: Simplified FXR signaling pathway.
Experimental Protocols
Accurate assessment of FXR activation is crucial for research and drug discovery. The luciferase reporter assay is a widely used method for this purpose.
Luciferase Reporter Assay for FXR Activation
This assay quantifies the ability of a compound to activate FXR by measuring the expression of a reporter gene (luciferase) under the control of an FXRE.
Materials:
-
HepG2 cells (or other suitable cell line)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium and reagents
-
Transfection reagent
-
Test bile acids and control compounds
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture: Maintain HepG2 cells in appropriate culture conditions.
-
Transfection: Co-transfect HepG2 cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test bile acids (e.g., CDCA, DCA, LCA, CA) and a known FXR agonist as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 hours) to allow for FXR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the bile acid and determine the EC50 value.
Figure 2: Workflow for a typical FXR luciferase reporter assay.
Conclusion
The activation of FXR by bile acids is a key regulatory mechanism in metabolic homeostasis. Chenodeoxycholic acid (CDCA) stands out as the most potent natural agonist. Understanding the differential activation of FXR by various bile acids is fundamental for the development of selective FXR modulators for therapeutic intervention in diseases such as non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndrome. The provided experimental protocols and data serve as a valuable resource for researchers in this field.
References
- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lithocholic Acid's Anti-Aging Effects Across Model Organisms
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-aging properties of Lithocholic Acid (LCA), a secondary bile acid produced by gut microbiota, across various model organisms. The findings are contrasted with established anti-aging compounds, Rapamycin and Metformin, to offer a clear perspective on LCA's potential as a geroprotective agent. All data presented is supported by experimental evidence from peer-reviewed studies.
Introduction to this compound (LCA)
This compound is a cholesterol-derived bioactive lipid that has recently emerged as a molecule of interest in aging research.[1] Initially recognized for its role in lipid digestion, LCA is now understood to be a signaling molecule with systemic effects.[2] Studies have shown that LCA levels increase in the serum of mice under calorie restriction (CR), a well-established intervention for promoting longevity.[3][4] This has led to the hypothesis that LCA may act as a CR mimetic, conferring the health and lifespan benefits of CR without the need to limit caloric intake.[4][5] This guide validates these anti-aging effects by comparing its performance in yeast, nematodes, fruit flies, and mice.
Quantitative Comparison of Lifespan Extension
The efficacy of LCA in extending lifespan varies across different species. The following tables summarize the quantitative outcomes of LCA administration in key model organisms and compare its effects to Rapamycin and Metformin.
Table 1: Effects of this compound (LCA) on Lifespan in Model Organisms
| Model Organism | Dosage / Condition | Mean Lifespan Extension | Maximum Lifespan Extension | Key Healthspan Improvements | Citations |
| S. cerevisiae (Yeast) | Varies | Chronological Lifespan Extended | Not specified | Enhanced resistance to oxidative and thermal stress | [6] |
| C. elegans (Nematode) | Not specified | ~22.7% (from 22 to 27 days) | Not specified | Improved pharyngeal pumping, increased oxidative stress resistance | [7][8] |
| D. melanogaster (Fruit Fly) | 50 µmol/L | +12 days (mean) | +11 days | Not specified | [2][9] |
| D. melanogaster (Fruit Fly) | Not specified | ~10.6% (males), ~7.7% (females) | Not specified | Improved oxidative stress resistance | [7][8] |
| M. musculus (Mice) | Not specified | Not statistically significant | Not statistically significant | Improved muscle regeneration, grip strength, running capacity; alleviated insulin resistance | [3][4][8][10] |
Table 2: Comparative Lifespan Effects of LCA, Rapamycin, and Metformin
| Compound | Model Organism | Mean Lifespan Extension | Mechanism of Action | Citations |
| This compound | C. elegans, D. melanogaster | ~8-23% | AMPK Activation | [7][8][10] |
| Rapamycin | Yeast, C. elegans, D. melanogaster, M. musculus | Up to 26% in mice | mTOR Inhibition | [11][12][13] |
| Metformin | C. elegans | Variable / Heterogeneous | AMPK Activation | [14][15][16] |
| Metformin | M. musculus | Not statistically significant (in meta-analysis) | AMPK Activation | [14][17] |
Signaling Pathways and Molecular Mechanisms
LCA's anti-aging effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that plays a central role in cellular metabolism and longevity.[3][10] In contrast, Rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), another key nutrient-sensing pathway.[11][12]
LCA-Mediated AMPK Activation Workflow
The diagram below illustrates the proposed workflow for validating LCA's effect on AMPK signaling and subsequent physiological outcomes.
References
- 1. Mechanisms underlying the anti-aging and anti-tumor effects of lithocholic bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves the Survival of Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. New Study: A Bile Acid May Mimic Rejuvenating Effects of Calorie Restriction [nmn.com]
- 5. Mechanisms through which this compound delays yeast chronological aging under caloric restriction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical genetic screen identifies this compound as an anti-aging compound that extends yeast chronological life span in a TOR-independent manner, by modulating housekeeping longevity assurance processes | Aging [aging-us.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound phenocopies anti-ageing effects of calorie restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. vitadao.medium.com [vitadao.medium.com]
- 12. Anti-Aging Drug Rapamycin Extends Life as Much as Dieting, New Study Shows [nad.com]
- 13. gethealthspan.com [gethealthspan.com]
- 14. Metformin has heterogeneous effects on model organism lifespans and is beneficial when started at an early age in Caenorhabditis elegans: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan [frontiersin.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Lithocholic Acid Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of lithocholic acid (LCA) metabolism, a critical consideration in drug development and toxicology. LCA, a secondary bile acid, is known for its potential hepatotoxicity, and its metabolic fate varies significantly among species. Understanding these differences is paramount for the accurate extrapolation of preclinical safety data to humans. This document summarizes key metabolic pathways, presents quantitative data where available, details relevant experimental protocols, and visualizes the involved signaling networks.
Executive Summary
This compound undergoes three primary metabolic detoxification pathways: hydroxylation, sulfation, and glucuronidation. The predominance of these pathways exhibits marked species-specificity. Humans and mice rely heavily on sulfation as a primary detoxification route, rendering them more resistant to LCA toxicity. In contrast, other species, such as rats, predominantly utilize hydroxylation. Glucuronidation also contributes to LCA elimination, with notable inter-species variability in the activity of the involved enzymes. These metabolic differences are underpinned by variations in the expression and activity of key enzymes and are regulated by a complex network of nuclear receptors, including the Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Farnesoid X Receptor (FXR), which also show species-dependent ligand specificities.
Data Presentation: Comparative Enzyme Kinetics and Metabolite Profiles
The following tables summarize the available quantitative data on LCA metabolism. It is important to note that direct comparative studies with uniform experimental conditions across all species are limited. Therefore, the presented data has been compiled from various sources and should be interpreted with consideration of the different experimental setups.
Table 1: Enzyme Kinetic Parameters for this compound Metabolism
| Species | Enzyme | Reaction | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Human | CYP3A4 | 3-Oxidation | 26 | 304 | [1] |
| SULT2A1 | Sulfation | ≤1 | Not Reported | [2] | |
| UGT2A1 | Glucuronidation | 102.2 - 2400 | Not Reported | [3] | |
| UGT2A2 | Glucuronidation | 100 - 400 | Not Reported | [3] | |
| Rat | CYP Enzymes (CYP3A, CYP2C, CYP2D1) | 6β-Hydroxylation | Not Reported | Not Reported | [4] |
| Mouse | SULT2A1 | Sulfation | Not Reported | Not Reported | [5] |
Table 2: Predominant this compound Metabolites and Conjugation Patterns
| Species | Primary Detoxification Pathway | Major Metabolites | Predominant Conjugation | Source |
| Human | Sulfation, Hydroxylation | This compound sulfate, 3-dehydro-LCA, 1β-hydroxy-LCA, 6α-hydroxy-LCA | Glycine | [6] |
| Rat | Hydroxylation | Murideoxycholic acid (MDCA) | Taurine | [4][6] |
| Mouse | Sulfation, Hydroxylation | This compound sulfate, Muricholic acids (MCAs) | Taurine | [5][6] |
| Dog | Hydroxylation | Not specified | Taurine | [6] |
| Monkey (Rhesus) | Hydroxylation | Not specified | Not specified | [7] |
| Rabbit, Baboon | Low Sulfation Capacity | (Less efficient detoxification) | Not specified |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize LCA metabolism.
In Vitro Metabolism in Liver Microsomes (General Protocol)
This protocol can be adapted for liver microsomes from different species to assess hydroxylation and glucuronidation.
-
Incubation Mixture:
-
Liver microsomes (e.g., 0.2-0.5 mg/mL protein)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (substrate, concentration range to cover expected Km)
-
For Hydroxylation: NADPH regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
For Glucuronidation: UDPGA (e.g., 1-5 mM) and alamethicin (to permeabilize the microsomal membrane, e.g., 50 µg/mg protein)
-
MgCl₂ (e.g., 5-10 mM)
-
-
Procedure:
-
Pre-incubate microsomes, buffer, and substrate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the cofactor (NADPH regenerating system or UDPGA).
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
In Vitro Sulfation Assay using Cytosol or Recombinant SULT2A1
-
Incubation Mixture:
-
Liver cytosol (e.g., 0.1-0.5 mg/mL protein) or recombinant SULT2A1
-
Phosphate or Tris-HCl buffer (e.g., 50-100 mM, pH 7.4)
-
This compound (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS; cofactor, e.g., 20-50 µM)
-
MgCl₂ (e.g., 2.5-5 mM)
-
-
Procedure:
-
Follow a similar procedure as for microsomal incubations, initiating the reaction with PAPS.
-
Terminate the reaction and process the samples for LC-MS/MS analysis to quantify the formation of this compound sulfate.
-
LC-MS/MS Analysis of Bile Acids
-
Chromatography:
-
A reverse-phase C18 column is typically used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed to separate the different bile acid species.[1]
-
-
Mass Spectrometry:
-
A tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acids.
-
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1]
-
Signaling Pathways and Their Regulation
The metabolism of LCA is intricately linked to the activation of nuclear receptors that function as sensors for bile acids and xenobiotics. These receptors modulate the expression of genes involved in LCA detoxification and transport.
Key Nuclear Receptors in LCA Metabolism
-
Pregnane X Receptor (PXR): A key regulator of xenobiotic metabolism, PXR is activated by LCA in some species. This activation leads to the induction of CYP3A enzymes, which are involved in LCA hydroxylation. There are significant species differences in PXR ligand specificity; for instance, the prototypical mouse PXR agonist, pregnenolone-16α-carbonitrile (PCN), does not activate human PXR, while rifampicin is a potent activator of human PXR but not mouse PXR.[8]
-
Vitamin D Receptor (VDR): LCA and its derivatives are known to activate VDR.[9] This activation can induce the expression of CYP3A4, providing a feed-forward mechanism for LCA detoxification.[10] The sensitivity of VDR to LCA also appears to vary across species, with mammalian VDRs showing greater activation compared to those from non-mammalian species.[10]
-
Farnesoid X Receptor (FXR): While chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, LCA can also activate this receptor, albeit with lower potency. FXR plays a central role in bile acid homeostasis by regulating bile acid synthesis and transport. The microbial metabolite of LCA, 3-oxo-LCA, is a potent FXR agonist.
G-Protein Coupled Bile Acid Receptor 1 (GPBAR1 or TGR5)
LCA is the most potent endogenous ligand for TGR5, a cell surface receptor.[11] Activation of TGR5 by LCA triggers downstream signaling cascades involving cAMP and protein kinase A (PKA), which can influence a variety of cellular processes, including inflammation and glucose metabolism.[12] This signaling pathway appears to be conserved across several species.
Visualization of Metabolic and Signaling Pathways
Below are diagrams generated using the DOT language to visualize the key pathways involved in LCA metabolism and its regulation.
Caption: Major metabolic pathways of this compound in humans and rats.
Caption: Simplified signaling pathways activated by this compound.
Conclusion
The metabolism of this compound is a complex interplay of multiple enzymatic pathways and regulatory networks that exhibit profound species differences. Humans and mice share a reliance on sulfation for detoxification, while rats primarily utilize hydroxylation. These differences have significant implications for the translation of preclinical findings to human clinical trials. A thorough understanding of the species-specific metabolic profiles of LCA is essential for selecting appropriate animal models and for accurately assessing the risk of drug-induced liver injury in humans. Further research is warranted to obtain more comprehensive quantitative kinetic data for LCA metabolism in a wider range of preclinical species.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Biotransformation of this compound by rat hepatic microsomes: metabolite analysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative formation of this compound from chenodeoxycholic and ursodeoxycholic acids in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective activation of vitamin D receptor by this compound acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evolution of promiscuous nuclear hormone receptors: LXR, FXR, VDR, PXR, and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rakuno.repo.nii.ac.jp [rakuno.repo.nii.ac.jp]
- 12. This compound promotes skeletal muscle regeneration through the TGR5 receptor: this compound promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TGR5 Agonists in Metabolic Research: Lithocholic Acid vs. Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and improves glucose homeostasis.[2][3] This guide provides an objective comparison of the endogenous TGR5 agonist, Lithocholic acid (LCA), with other prominent synthetic TGR5 agonists, supported by experimental data to aid researchers in selecting appropriate tools for their metabolic studies.
In Vitro Potency: A Head-to-Head Comparison
The potency of TGR5 agonists is typically determined by their half-maximal effective concentration (EC50) in in vitro assays that measure the production of cyclic AMP (cAMP), a key second messenger in the TGR5 signaling pathway. This compound is recognized as one of the most potent endogenous agonists for TGR5.[2][4][5]
| Agonist | Type | EC50 (µM) | Source(s) |
| This compound (LCA) | Endogenous Bile Acid | 0.53 | [2][4][6] |
| Taurothis compound (TLCA) | Endogenous Bile Acid | 0.33 | [2][6] |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | 1.01 | [6] |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | 4.43 | [6] |
| Cholic Acid (CA) | Endogenous Bile Acid | 7.72 | [6] |
| INT-777 | Semi-synthetic Bile Acid Analog | 0.82 | [2][7] |
| Oleanolic Acid | Natural Triterpenoid | Weak Agonist | [3] |
| Betulinic Acid | Natural Triterpenoid | Potent Agonist | [4] |
Metabolic Effects in Preclinical Models: A Comparative Overview
The therapeutic potential of TGR5 agonists is primarily evaluated through in vivo studies, often utilizing diet-induced obese (DIO) mouse models. These studies assess key metabolic parameters to determine the efficacy of the compounds.
| Parameter | This compound (LCA) | INT-777 | Other Synthetic Agonists (e.g., Compound 18, RDX8940) | Source(s) |
| GLP-1 Secretion | Stimulates GLP-1 release from enteroendocrine L-cells. | Potently induces GLP-1 secretion in vivo. | Robustly induce GLP-1 secretion. | [2][3][8] |
| Glucose Tolerance | Improves glucose tolerance. | Significantly improves glucose tolerance in DIO and db/db mice. | Ameliorate glucose intolerance. | [3] |
| Insulin Sensitivity | Enhances insulin sensitivity. | Improves insulin sensitivity in liver and muscle. | Improve insulin resistance. | [3] |
| Body Weight | Can lead to modest weight loss with chronic administration. | Reduces weight gain on a high-fat diet. | Can lead to weight loss. | [3][9] |
| Hepatic Steatosis | Can reduce liver lipid deposition. | Decreases liver steatosis, fibrosis, and plasma liver enzymes. | RDX8940 decreases liver weight and hepatic triglyceride and cholesterol levels. | [3] |
| Gallbladder Filling | Induces gallbladder filling. | A known side effect is increased gallbladder filling. | A common on-target side effect for many TGR5 agonists. | [3][9] |
Signaling Pathways and Experimental Workflow
The activation of TGR5 initiates a cascade of intracellular events that mediate its metabolic effects. A typical experimental workflow to evaluate a novel TGR5 agonist involves a series of in vitro and in vivo assays.
TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 couples to the Gαs protein, activating adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus to regulate the transcription of target genes, including proglucagon, the precursor to GLP-1.
Caption: TGR5 signaling cascade leading to metabolic effects.
Experimental Workflow for Evaluating TGR5 Agonists
The evaluation of a potential TGR5 agonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Workflow for TGR5 agonist evaluation.
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This protocol is a standard method to assess the effect of a TGR5 agonist on glucose metabolism in a preclinical model of type 2 diabetes.
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[3]
-
Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. TGR5 Agonist Administration:
-
The TGR5 agonist (e.g., this compound, INT-777) is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Administer the compound or vehicle via oral gavage at a specified dose (e.g., 10-30 mg/kg).[10]
-
For acute studies, the OGTT is performed 30-60 minutes after a single dose. For chronic studies, mice are dosed daily for several weeks.
3. Oral Glucose Tolerance Test (OGTT) Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[11]
-
Record the baseline body weight.
-
Obtain a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose using a glucometer.[10][11]
-
Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.[10][11]
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10][12]
-
Measure blood glucose levels at each time point.
-
The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
4. Data Analysis:
-
Compare the blood glucose levels and AUC between the vehicle-treated and agonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in the glucose excursion and AUC in the agonist-treated group indicates improved glucose tolerance.
Conclusion
Both the endogenous bile acid this compound and various synthetic agonists are valuable tools for investigating the role of TGR5 in metabolic diseases. While LCA serves as a potent natural ligand, synthetic agonists like INT-777 often offer improved selectivity and pharmacokinetic properties.[2] However, a common challenge with systemic TGR5 activation is the on-target side effect of gallbladder filling, which can lead to cholestasis.[3][9] Future research directions include the development of gut-restricted TGR5 agonists that can elicit the beneficial metabolic effects on GLP-1 secretion without systemic side effects. The choice of agonist for a particular study will depend on the specific research question, with careful consideration of the compound's potency, selectivity, and potential off-target effects. This guide provides a foundational comparison to inform such decisions in the dynamic field of metabolic research.
References
- 1. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving glucose and lipids metabolism: drug development based on bile acid related targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. L-cell differentiation is induced by bile acids through GPBAR1 and paracrine GLP-1 and serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 11. mmpc.org [mmpc.org]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
The Cytotoxic Divide: A Comparative Analysis of Primary and Secondary Bile Acids
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic effects of bile acids is paramount. This guide provides a comprehensive comparison of the cytotoxic profiles of primary and secondary bile acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Bile acids, amphipathic steroid molecules synthesized from cholesterol in the liver, are crucial for lipid digestion and absorption. Primary bile acids, namely cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in hepatocytes. Upon secretion into the intestine, they are metabolized by gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA). While essential for physiological functions, an accumulation of bile acids, particularly the secondary forms, can lead to cellular damage and death, a critical consideration in cholestatic liver diseases and certain cancers.
Comparative Cytotoxicity: A Quantitative Overview
Experimental evidence consistently demonstrates that secondary bile acids exhibit greater cytotoxicity than their primary counterparts. This difference is largely attributed to their increased hydrophobicity, which enhances their ability to disrupt cellular membranes.[1][2] The following table summarizes quantitative data from various in vitro studies, illustrating the comparative cytotoxic effects of primary and secondary bile acids on different cell types.
| Bile Acid | Type | Cell Line | Assay | Concentration | % Cell Viability/Effect | Reference |
| Cholic Acid (CA) | Primary | Rat Hepatocytes | Neutral Red & Formazan Formation | 10-1000 µM | Less toxic than CDCA and DCA | [3] |
| Colon Cancer Cells | Cytotoxicity Assay | Not specified | Non-toxic over the studied range | |||
| Chenodeoxycholic Acid (CDCA) | Primary | Rat Hepatocytes | Neutral Red & Formazan Formation | 10-1000 µM | More toxic than CA | [3] |
| Human Hepatocytes | LDH Leakage | 100-500 µM | Concentration-dependent increase in LDH leakage | [4] | ||
| Deoxycholic Acid (DCA) | Secondary | Rat Hepatocytes | Neutral Red & Formazan Formation | 10-1000 µM | More toxic than CA | [3] |
| Rat Hepatocytes | LDH Release | 1 mM | Significant cellular lysis | [5] | ||
| This compound (LCA) | Secondary | Colon Cancer Cells | Cytotoxicity Assay | Not specified | Most toxic among tested bile acids | |
| Rat Hepatocytes | LDH Leakage | Not specified | Synergistic cell killing with UDCA | [6] |
Mechanisms of Bile Acid-Induced Cell Death
The cytotoxic effects of bile acids are primarily mediated through the induction of apoptosis (programmed cell death) and, at higher concentrations, necrosis.[1] Apoptosis is triggered via two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
Hydrophobic bile acids can activate death receptors such as Fas and TRAIL-R2 (DR5) on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8, which in turn initiates a cascade of effector caspases, ultimately leading to cell death. Concurrently, these bile acids can directly target mitochondria, causing mitochondrial membrane depolarization, the release of cytochrome c, and the activation of caspase-9, which also converges on the activation of effector caspases.
Signaling Pathways of Bile Acid-Induced Apoptosis
The intricate signaling cascades involved in bile acid-induced apoptosis are depicted below.
Caption: Bile acid-induced apoptosis signaling pathways.
Experimental Protocols
To aid in the design and execution of cytotoxicity studies, detailed methodologies for key assays are provided below.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxicity of bile acids.
Caption: General workflow for bile acid cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of primary and secondary bile acids. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Principle: The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes).
-
Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Preparation: Culture and treat cells with bile acids for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
The evidence strongly indicates that secondary bile acids, particularly DCA and LCA, are more potent inducers of cytotoxicity than their primary precursors, CA and CDCA. This heightened toxicity is linked to their increased hydrophobicity and their ability to trigger apoptosis through both extrinsic and intrinsic signaling pathways. For researchers in drug development and liver pathology, a thorough understanding of these differences and the application of robust experimental methodologies are essential for accurately assessing the safety and efficacy of novel therapeutic agents and for elucidating the mechanisms of bile acid-related diseases.
References
- 1. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative hepatotoxicity of cholic acid, deoxycholic acid and this compound in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of combined bile acids on hepatocyte viability: cytoprotection or synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lithocholic Acid and Its Synthetic Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the naturally occurring bile acid, lithocholic acid (LCA), and its synthetic derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and structure-activity relationships of these compounds.
This compound (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant signaling molecule with diverse physiological and pharmacological effects.[1] Its ability to modulate various cellular targets, including nuclear receptors and G protein-coupled receptors, has spurred the development of numerous synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides a head-to-head comparison of LCA and its derivatives, focusing on their bioactivity, underlying mechanisms, and the experimental evidence that defines their potential as therapeutic agents.
Comparative Bioactivity of this compound and Derivatives
The biological activities of this compound and its synthetic derivatives are diverse, ranging from antibacterial and anti-inflammatory effects to the modulation of key metabolic and immune pathways.[4][5] Modifications to the core LCA structure have yielded compounds with enhanced or novel functionalities.
Receptor Modulation
LCA and its derivatives are known to interact with several key receptors, including the farnesoid X receptor (FXR), Takeda G protein-coupled receptor 5 (TGR5), and the vitamin D receptor (VDR), playing crucial roles in metabolic and inflammatory signaling.[6][7]
TGR5 Activation:
The TGR5 receptor is a promising target for the treatment of metabolic disorders.[8] Synthetic modifications of the LCA side chain have led to the development of derivatives with altered hydrophilicity and TGR5 agonistic activity. For instance, the introduction of a polar oxygen atom into the side chain can improve hydrophilic properties without compromising potency.[3]
| Compound | Structure | EC50 (µM) for TGR5 Activation | Reference |
| This compound (LCA) | Natural bile acid | 13.57 | [9] |
| Compound 1a (22-oxo-24-carboxylic acid-LCA) | Synthetic derivative with modified side chain | 4.688 | [9] |
| Compound 1b (22-oxo-24,25-diol-LCA) | Synthetic derivative with modified side chain | 21.45 | [9] |
FXR Modulation:
FXR is a key regulator of bile acid, lipid, and glucose metabolism.[6] The structure-activity relationship for FXR activation is sensitive to the stereochemistry and substitution pattern on the steroid nucleus. Bulky substituents at the beta-position of the cholanoid structure tend to decrease FXR activation.[6][10]
| Compound | Modification | Effect on FXR Activation | Reference |
| This compound (LCA) | 3α-hydroxy | Agonist | [6] |
| 3β- or 12β-hydroxy epimers of DCA | Epimerization of hydroxyl groups | Decreased activity compared to DCA | [6] |
| 7-alkyl substituted CDCA derivatives | Alkylation at the 7β-position | Diminished activation | [6] |
Antibacterial Activity
Modifications at the C-3 and/or C-24 positions of the LCA scaffold have been explored to develop derivatives with antibacterial properties.[4]
| Compound | Modification | Target Bacteria | MIC (mM) | Reference |
| This compound (LCA) | - | S. aureus (ATCC 12692) | >1.2 | [4] |
| 3α-formyloxy-5β-cholan-24-oic acid (LA-06) | Formyloxy group at C-3 | S. aureus (ATCC 12692) | 0.0395 | [4] |
| 3α-formyloxy-5β-cholan-24-oic acid (LA-06) | Formyloxy group at C-3 | E. coli (Ec 27) | 0.0790 | [4] |
| 3α-formyloxy-5β-cholan-24-oic acid (LA-06) | Formyloxy group at C-3 | B. cereus | 0.0790 | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of LCA and its derivatives are mediated through complex signaling networks. Understanding these pathways is crucial for rational drug design and development.
TGR5 Signaling Pathway
Activation of TGR5 by LCA or its derivatives leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus and induces the expression of target genes involved in glucose homeostasis and energy expenditure.[11]
Caption: TGR5 signaling pathway initiated by LCA or its derivatives.
Metabolic Pathway of this compound
LCA is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) through the action of gut microbiota. Further metabolism in the liver can lead to the formation of various derivatives, including amidated and sulfated forms.
Caption: Metabolic pathway of this compound formation and derivatization.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
TGR5 Luciferase Reporter Assay
This assay is used to quantify the agonistic activity of compounds on the TGR5 receptor.
Materials:
-
HEK293T cells
-
pCRE-Luc reporter plasmid (luciferase gene under the control of a cAMP response element)
-
pRL-TK plasmid (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well white, clear-bottom assay plates
-
LCA and synthetic derivatives
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the pCRE-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing various concentrations of LCA or its synthetic derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control. Plot the fold induction against the compound concentration to determine the EC50 value.[12]
MTS Cell Viability Assay
This colorimetric assay determines the effect of compounds on cell viability.
Materials:
-
Target cell line (e.g., HEK293T)
-
96-well clear assay plates
-
Cell culture medium
-
LCA and synthetic derivatives
-
MTS reagent (containing a tetrazolium salt)
-
Phenazine methosulfate (PMS) solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of LCA or its derivatives for a specified period (e.g., 24-48 hours).
-
MTS Reagent Addition: Add a mixture of MTS and PMS solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.[2][8]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
LCA and synthetic derivatives
-
Spectrophotometer
-
Incubator
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of each compound in the wells of a 96-well plate using MHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel LCA derivatives.
Caption: A generalized workflow for the development of LCA derivatives.
This guide provides a foundational comparison of this compound and its synthetic derivatives, highlighting the potential for targeted modifications to enhance their therapeutic properties. The presented data and protocols offer a valuable resource for researchers in the field of bile acid signaling and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Indigo Biosciences Human G Protein-Coupled Bile Acid Receptor (TGR5) Reporter | Fisher Scientific [fishersci.com]
- 8. broadpharm.com [broadpharm.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Synergistic Effect of this compound with Gentamicin against Gram-Positive Bacteria but Not against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the role of gut bacteria in lithocholic acid production through gnotobiotic models
A Comparative Guide for Researchers
The secondary bile acid, lithocholic acid (LCA), a product of gut microbial metabolism, is increasingly recognized for its potent signaling activities influencing host physiology and pathophysiology. Validating the specific bacterial contributions to LCA production is crucial for understanding its role in health and disease and for the development of microbiota-targeted therapeutics. Gnotobiotic models, which allow for the colonization of germ-free animals with known microbial communities, offer a powerful and controlled system for dissecting these intricate host-microbe interactions. This guide provides a comparative overview of gnotobiotic models used to validate the role of gut bacteria in LCA production, supported by experimental data and detailed protocols.
Bacterial Contribution to LCA and its Metabolites: A Comparative Analysis
Gnotobiotic studies have been instrumental in identifying specific bacterial species and the enzymatic machinery responsible for the conversion of the primary bile acid chenodeoxycholic acid (CDCA) into LCA and its derivatives.[1] The key transformation is the 7α-dehydroxylation of CDCA, a multi-step process carried out by a select group of gut anaerobes.[1]
A pivotal study utilizing gnotobiotic mice demonstrated the direct role of Eggerthella lenta in the metabolism of LCA.[2] Germ-free C57BL/6 mice were colonized with either a wild-type E. lenta strain possessing a 3α-hydroxysteroid dehydrogenase (3α-HSDH) or a mutant strain lacking this enzyme.[2] When fed a diet supplemented with LCA, mice colonized with the 3α-HSDH-positive strain exhibited significantly higher levels of the LCA metabolite, 3-oxoLCA, in their cecal contents compared to mice with the deficient strain.[2]
Furthermore, co-colonization studies in gnotobiotic mice have revealed the synergistic interactions between different bacterial species in producing LCA metabolites.[2] For instance, when E. lenta was co-colonized with bacteria possessing 3β-HSDH activity, such as Bacteroides fragilis, there was an enhanced production of both 3-oxoLCA and its isomer, isothis compound (isoLCA).[2]
Other research has implicated members of the Prevotellaceae family and Clostridium species in LCA metabolism.[3][4] Studies using gnotobiotic mouse models have shown a correlation between the abundance of Prevotellaceae and colonic LCA levels in the context of intestinal inflammation.[3] Similarly, the bacterium Extibacter muris has been shown to produce LCA in gnotobiotic mice colonized with a simplified microbial community.[5][6][7]
The following table summarizes quantitative data from key gnotobiotic studies, highlighting the impact of specific bacterial colonization on LCA and its metabolite levels.
| Gnotobiotic Model | Bacterial Colonization | Diet | Sample Type | Metabolite | Concentration (Mean) | Reference |
| Germ-free C57BL/6 Mice | Eggerthella lenta DSM 2243 (3α-HSDH+) | Chow + 0.3% LCA | Cecal Contents | 3-oxoLCA | 34 pmol/mg wet mass | [2] |
| Germ-free C57BL/6 Mice | Eggerthella lenta DSM 15644 (3α-HSDH-) | Chow + 0.3% LCA | Cecal Contents | 3-oxoLCA | 6 pmol/mg wet mass | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of gnotobiotic studies. Below are representative protocols for key experiments.
Gnotobiotic Mouse Colonization and Husbandry
-
Animal Model: Germ-free (GF) C57BL/6 mice are maintained in sterile flexible-film isolators.[2] All food, water, and bedding are autoclaved to ensure sterility.
-
Bacterial Culture: The bacterial species of interest (e.g., Eggerthella lenta) are cultured under anaerobic conditions in appropriate media.
-
Colonization: GF mice are orally gavaged with a single dose of the bacterial culture (typically 108-109 colony-forming units).[2] Colonization is confirmed by culturing fecal samples and/or by 16S rRNA gene sequencing.
-
Dietary Intervention: Following a period of stable colonization (e.g., 2 weeks), mice may be switched to a specialized diet, such as chow supplemented with a specific bile acid (e.g., 0.3% w/w LCA).[2]
Bile Acid Analysis
-
Sample Collection: Cecal contents, feces, or liver tissue are collected at the end of the experiment and immediately frozen.
-
Extraction: Bile acids are extracted from the samples using a solvent-based method (e.g., methanol or acetonitrile).
-
Quantification: The concentrations of LCA and its metabolites are determined using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).[2][3]
Signaling Pathways and Experimental Workflows
The biological effects of LCA are mediated through various host signaling pathways. Gnotobiotic models provide a clean system to study how microbial production of LCA modulates these pathways.
LCA Metabolism and Signaling
LCA is a potent agonist for several host receptors, including the G-protein coupled bile acid receptor 5 (TGR5), the vitamin D receptor (VDR), and the pregnane X receptor (PXR).[8][9] Activation of these receptors can influence inflammation, metabolism, and cell proliferation.[1][10] For example, LCA has been shown to exert anti-inflammatory effects through the TGR5-mediated downregulation of the NF-κB signaling pathway.[1] Conversely, in the context of colitis, LCA has been implicated in promoting inflammation via the sphingosine-1-phosphate receptor 2 (S1PR2)/NF-κB p65 signaling pathway.[3]
Caption: Microbial conversion of CDCA to LCA and its subsequent signaling.
Gnotobiotic Experimental Workflow
The workflow for a typical gnotobiotic experiment to study LCA production involves several key steps, from the preparation of germ-free animals to the final analysis of bile acid profiles and host responses.
Caption: Standard workflow for gnotobiotic experiments on LCA production.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Gut bacteria Prevotellaceae related this compound metabolism promotes colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The gut bacterium Extibacter muris produces secondary bile acids and influences liver physiology in gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gut bacterium Extibacter muris produces secondary bile acids and influences liver physiology in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Effect of this compound on the Gut-Liver Axis [frontiersin.org]
- 10. dovepress.com [dovepress.com]
Replicating Key Findings on Lithocholic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key mechanisms of action of lithocholic acid (LCA) and its alternatives, supported by experimental data and detailed protocols. The information is intended to assist researchers in replicating and building upon important findings in the field of bile acid signaling.
This compound, a secondary bile acid produced by the gut microbiota, has emerged as a significant signaling molecule, exerting its effects through various receptors and pathways. Its actions range from regulating bile acid homeostasis and protecting against liver toxicity to inducing apoptosis in cancer cells. Understanding the nuances of its mechanisms is crucial for therapeutic development.
Comparative Analysis of Receptor Activation
LCA's biological effects are primarily mediated through its interaction with several key receptors, including the Pregnane X Receptor (PXR), the Vitamin D Receptor (VDR), and the G protein-coupled receptor TGR5 (GPBAR1). The following tables summarize the quantitative data on the activation of these receptors by LCA and its common alternatives.
Pregnane X Receptor (PXR) Activation
PXR is a nuclear receptor that plays a crucial role in xenobiotic and endobiotic metabolism. LCA is a known activator of PXR, leading to the transcription of genes involved in detoxification and transport of bile acids, thereby protecting the liver from cholestatic injury.[1][2][3]
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (LCA) | CV-1 | CAT Reporter Assay | Activation | Efficacious activator | [3] |
| 3-keto-LCA | CV-1 | CAT Reporter Assay | Activation | Efficacious activator | [3] |
| Deoxycholic Acid (DCA) | Not Specified | Not Specified | Potency Rank | 3-keto-LCA > LCA > DCA = CA | [4] |
| Cholic Acid (CA) | Not Specified | Not Specified | Potency Rank | 3-keto-LCA > LCA > DCA = CA | [4] |
| Rifampicin (human PXR) | CV-1 | CAT Reporter Assay | Positive Control | 10 µM | [3] |
| Pregnenolone 16α-carbonitrile (PCN) (mouse PXR) | CV-1 | CAT Reporter Assay | Positive Control | 10 µM | [3] |
Vitamin D Receptor (VDR) Activation
LCA is a physiological ligand for the VDR, capable of modulating its activity.[5][6][7] This interaction is particularly noted in the ileum and has implications for calcium homeostasis and potentially for the development of selective VDR modulators with reduced hypercalcemic side effects.[6][8]
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (LCA) | DU145 | CYP24A1 mRNA induction | Fold Induction | 6% of 1,25(OH)₂D₃ | [8] |
| LCA Acetate | DU145 | CYP24A1 mRNA induction | Fold Induction | 24% of 1,25(OH)₂D₃ | [8] |
| LCA Acetate | Not Specified | VDR-SRC1 binding | EC₅₀ | 1.49 ± 0.65 μM | [8] |
| Calcitroic Acid | Not Specified | VDR-SRC1 binding | EC₅₀ | 0.87 ± 0.29 μM | [8] |
| 1,25-dihydroxyvitamin D₃ | DU145 | CYP24A1 mRNA induction | Positive Control | 110-fold at 20 nM | [9] |
| Dcha-150 (N-cyanoamide LCA derivative) | HL-60 | Cell differentiation | EC₅₀ | 0.32 nM | [10] |
TGR5 (GPBAR1) Activation
LCA is a potent natural agonist for TGR5, a G protein-coupled receptor involved in energy metabolism, glucose homeostasis, and inflammatory responses.[10][11]
| Compound | Cell Line | Assay Type | Parameter | EC₅₀ (µM) | Reference |
| Taurothis compound (TLCA) | CHO (human TGR5) | cAMP production | Potency | 0.33 | [5] |
| This compound (LCA) | CHO (human TGR5) | cAMP production | Potency | 0.53 | [5][12] |
| Deoxycholic Acid (DCA) | CHO (human TGR5) | cAMP production | Potency | 1.01 | [5] |
| Chenodeoxycholic Acid (CDCA) | CHO (human TGR5) | cAMP production | Potency | 4.43 | [5] |
| Cholic Acid (CA) | CHO (human TGR5) | cAMP production | Potency | 7.72 | [5] |
Key Signaling Pathways of this compound
The activation of PXR, VDR, and TGR5 by LCA initiates a cascade of downstream signaling events. The following diagrams illustrate these key pathways.
Figure 1. Simplified signaling pathways of this compound.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below.
PXR Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of LCA to activate PXR, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
- Culture HepG2 or other suitable cells in DMEM supplemented with 10% FBS.
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
- After 24 hours, co-transfect cells with a PXR expression plasmid and a luciferase reporter plasmid containing PXR response elements (PXREs) using a suitable transfection reagent.
2. Compound Treatment:
- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of LCA (e.g., 1-100 µM) or a positive control (e.g., 10 µM Rifampicin for human PXR).
- Include a vehicle control (e.g., DMSO).
- Incubate for 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.
A[label="Seed HepG2 cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Co-transfect with PXR\nand PXRE-luciferase plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Treat with LCA or controls\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Lyse cells and add\nluciferase substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Measure luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F [label="Data analysis:\nNormalize and plot dose-response", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
A -> B -> C -> D -> E -> F;
}
Figure 2. Workflow for PXR Luciferase Reporter Assay.
VDR Activation Assay (TR-FRET Co-activator Recruitment Assay)
This assay measures the ligand-dependent interaction between VDR and a co-activator peptide.
1. Reagents:
- GST-tagged VDR ligand-binding domain (LBD).
- Europium-labeled anti-GST antibody.
- Biotinylated co-activator peptide (e.g., from SRC-1).
- Streptavidin-conjugated acceptor fluorophore (e.g., APC).
2. Assay Procedure:
- In a 384-well plate, mix the GST-VDR-LBD with the europium-labeled anti-GST antibody.
- Add LCA at various concentrations or a positive control (e.g., 1,25(OH)₂D₃).
- Add the biotinylated co-activator peptide and streptavidin-APC.
- Incubate at room temperature for 1-2 hours.
3. Data Acquisition:
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.
- An increase in the TR-FRET signal indicates ligand-induced recruitment of the co-activator to the VDR-LBD.
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
1. Cell Culture:
- Use a cell line stably expressing human TGR5 (e.g., HEK293 or CHO cells).
- Seed cells in a 96-well plate.
2. Compound Treatment:
- Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
- Add various concentrations of LCA or other test compounds.
- Incubate for 30-60 minutes at 37°C.
3. cAMP Measurement:
- Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
- Seed cancer cells (e.g., PC-3 or LNCaP) in a 6-well plate.
- Treat cells with various concentrations of LCA (e.g., 10-100 µM) for 24-48 hours.
2. Staining:
- Harvest both adherent and floating cells.
- Wash cells with cold PBS.
- Resuspend cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- Analyze the stained cells by flow cytometry.
- Annexin V-positive/PI-negative cells are in early apoptosis.
- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
A [label="Treat cancer cells with LCA", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Harvest cells (adherent and floating)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Stain with Annexin V-FITC and PI", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Analyze by flow cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Quantify viable, apoptotic,\nand necrotic populations", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
}
"center">Figure 3. Workflow for Annexin V/PI Apoptosis Assay.
Autophagy Assay (LC3-II Turnover)
This Western blot-based assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
1. Cell Treatment:
* Culture cells (e.g., PC-3) in a 6-well plate.
* Treat cells with various concentrations of LCA for a specified time (e.g., 24 hours).
* For autophagic flux measurement, treat a parallel set of cells with LCA in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of incubation.
2. Protein Extraction and Western Blotting:
* Lyse the cells and determine the protein concentration.
* Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
* Probe the membrane with a primary antibody against LC3.
* Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
* Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
3. Data Analysis:
* Quantify the band intensities for LC3-I and LC3-II.
* An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of lysosomal inhibitors indicates an induction of autophagy.
This guide provides a foundational framework for investigating the multifaceted mechanisms of this compound. By utilizing the comparative data and detailed protocols herein, researchers can more effectively replicate and expand upon the existing body of knowledge surrounding this important signaling molecule.
References
- 1. This compound derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 6. Alternative Binding Sites at the Vitamin D Receptor and their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An N-Cyanoamide Derivative of this compound Co-Operates with Lysophosphatidic Acid to Promote Human Osteoblast (MG63) Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The secondary bile acids, ursodeoxycholic acid and this compound, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Profiles Induced by LCA and Other Bile Acids
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different bile acids on gene expression is critical for deciphering their physiological roles and therapeutic potential. This guide provides an objective comparison of the gene expression profiles induced by lithocholic acid (LCA) and other key bile acids, supported by experimental data and detailed methodologies.
Bile acids, once considered mere digestive surfactants, are now recognized as potent signaling molecules that modulate a complex network of genes controlling metabolism, inflammation, and cellular homeostasis. This compound (LCA), a secondary bile acid formed by gut microbiota, has garnered significant interest due to its distinct biological activities. This guide delves into the comparative transcriptomics of LCA versus other primary and secondary bile acids, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and ursodeoxycholic acid (UDCA).
Comparative Gene Expression Analysis in Primary Human Hepatocytes
A key study examining the potency of individual bile acids in primary human hepatocyte cultures provides a direct comparison of their effects on genes involved in bile acid synthesis and transport. The data reveals distinct regulatory profiles for each bile acid, highlighting their differential activation of key nuclear and membrane receptors.
Table 1: Comparative Effects of LCA and Other Bile Acids on the mRNA Expression of Genes Involved in Bile Acid Synthesis.
| Gene | Bile Acid | 10 µM | 30 µM | 100 µM | Summary of Effect |
| CYP7A1 | CA | ↓↓↓ | ↓↓↓ | ↓↓↓ | Strong, dose-dependent decrease |
| CDCA | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | Very strong, dose-dependent decrease | |
| DCA | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | Very strong, dose-dependent decrease | |
| LCA | ↓↓ | ↓↓↓ | ↓↓↓ | Strong, dose-dependent decrease | |
| UDCA | - | - | - | No significant effect | |
| CYP8B1 | CA | ↓↓ | ↓↓ | ↓↓ | Moderate, dose-dependent decrease |
| CDCA | ↓↓↓ | ↓↓↓ | ↓↓↓ | Strong, dose-dependent decrease | |
| DCA | ↓↓↓↓ | ↓↓↓↓ | ↓↓↓↓ | Very strong, dose-dependent decrease | |
| LCA | ↓ | ↓↓ | ↓↓ | Moderate, dose-dependent decrease | |
| UDCA | - | - | - | No significant effect |
Data summarized from a study by El-Kassem et al. in primary human hepatocytes.[1] The number of arrows corresponds to the relative magnitude of the effect.
Table 2: Comparative Effects of LCA and Other Bile Acids on the mRNA Expression of Genes Involved in Bile Acid Transport and Regulation.
| Gene | Bile Acid | 10 µM | 30 µM | 100 µM | Summary of Effect |
| BSEP | CA | ↑ | ↑↑ | ↑↑ | Moderate, dose-dependent increase |
| CDCA | ↑↑↑ | ↑↑↑ | ↑↑↑ | Strong, dose-dependent increase | |
| DCA | ↑↑ | ↑↑ | ↑↑ | Moderate, dose-dependent increase | |
| LCA | ↑ | ↑ | ↑ | Mild increase | |
| UDCA | - | - | - | No significant effect | |
| FXR | CA | ↑ | ↑ | ↑ | Mild increase |
| CDCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| DCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| LCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| UDCA | - | - | - | No significant effect | |
| SHP | CA | ↑↑ | ↑↑↑ | ↑↑↑ | Strong, dose-dependent increase |
| CDCA | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ | Very strong, dose-dependent increase | |
| DCA | ↑↑↑ | ↑↑↑ | ↑↑↑ | Strong, dose-dependent increase | |
| LCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| UDCA | - | - | No significant effect | ||
| TGR5 | CA | ↑ | ↑ | ↑ | Mild increase |
| CDCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| DCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| LCA | ↑↑ | ↑↑ | ↑↑ | Moderate increase | |
| UDCA | - | - | - | No significant effect |
Data summarized from a study by El-Kassem et al. in primary human hepatocytes.[1] The number of arrows corresponds to the relative magnitude of the effect.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study conducted by El-Kassem et al.[1]
Primary Human Hepatocyte Culture and Treatment
Primary human hepatocytes were isolated from therapeutic partial hepatectomies. The cells were plated on collagen-coated plates and cultured in Williams' Medium E supplemented with L-glutamine, penicillin/streptomycin, bovine serum albumin, insulin, and hydrocortisone. After a 24-hour attachment period, the medium was replaced, and the hepatocytes were treated with various concentrations (10, 30, and 100 µM) of CA, CDCA, DCA, LCA, or UDCA for 48 hours. A vehicle control (DMSO) was also included.
RNA Isolation and Real-Time RT-PCR
Total RNA was extracted from the cultured hepatocytes using a commercially available RNA isolation kit. The quality and quantity of the RNA were assessed, and cDNA was synthesized using reverse transcriptase. Real-time reverse transcription-polymerase chain reaction (RT-PCR) was performed using gene-specific primers and a fluorescent dye to quantify the mRNA expression levels of the target genes. The relative gene expression was normalized to a housekeeping gene, and the results were expressed as the fold change relative to the vehicle-treated control cells.
Signaling Pathways and Regulatory Networks
Bile acids exert their effects on gene expression primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[2]
Primary bile acids like CDCA and CA are the most potent activators of FXR. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This leads to the induction of genes like the small heterodimer partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. FXR also upregulates the expression of the bile salt export pump (BSEP), a key transporter for bile acid efflux from hepatocytes.[1]
LCA, on the other hand, is a potent agonist for TGR5.[3] Activation of TGR5 initiates a downstream signaling cascade involving the production of cyclic AMP (cAMP), which can influence various cellular processes, including inflammation and energy metabolism.[3] LCA and DCA can also activate the pregnane X receptor (PXR), another nuclear receptor involved in xenobiotic and endobiotic metabolism.
Experimental Workflow
The general workflow for comparing the gene expression profiles induced by different bile acids involves several key steps, from cell culture to data analysis.
References
- 1. Potency of Individual Bile Acids to Regulate Bile Acid Synthesis and Transport Genes in Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids, microbiota and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Lithocholic Acid: A Potential Biomarker for Inflammasjon, Lebererkrankungen und Krebs
FORSCHER, WISSENSCHAFTLER UND FACHLEUTE AUS DER ARZNEIMITTELENTWICKLUNG – Die Suche nach empfindlichen und spezifischen Biomarkern ist ein Eckpfeiler der modernen Medizin und ermöglicht die Früherkennung von Krankheiten, die Überwachung des Krankheitsverlaufs und die Entwicklung gezielter Therapien. Lithocholsäure (LCA), eine sekundäre Gallensäure, die vom Darmmikrobiom produziert wird, hat sich als vielversprechender Biomarker für eine Reihe von entzündlichen und neoplastischen Erkrankungen herauskristallisiert. Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von LCA als Biomarker im Vergleich zu etablierten Alternativen bei entzündlichen Darmerkrankungen (IBD), nichtalkoholischer Fettlebererkrankung (NAFLD) und hepatozellulärem Karzinom (HCC), unterstützt durch experimentelle Daten und detaillierte Protokolle.
Lithocholsäure im Kontext von Darmerkrankungen
Bei entzündlichen Darmerkrankungen wie Colitis ulcerosa und Morbus Crohn ist die Homöostase der Gallensäuren erheblich gestört. Studien deuten darauf hin, dass die Konzentrationen von LCA und seinen Konjugaten im Stuhl bei Patienten mit aktiver Colitis ulcerosa signifikant verändert sind, was auf eine veränderte mikrobielle Aktivität und einen veränderten Gallensäurestoffwechsel hindeutet.
Vergleich der Biomarker-Leistung bei Colitis ulcerosa
| Biomarker | Probe | Sensitivität | Spezifität | AUC | Anmerkungen |
| Lithocholsäure (LCA) & Derivate | Stuhl/Serum | Variabel; oft Teil eines Panels | Variabel; oft Teil eines Panels | Ein Panel mit DCA und CDCA zeigte einen AUC von 0,866 zur Unterscheidung von IBD und gesunden Kontrollen.[1] | Die Konzentrationen sind bei aktiver Colitis ulcerosa tendenziell verringert.[2][3] Negative Korrelation mit Entzündungsmarkern.[2][4] |
| Fäkales Calprotectin | Stuhl | 91,9 % | 79,4 % | Nicht berichtet | Ein etablierter Marker für Darmentzündungen; die Cut-off-Werte können variieren.[1] |
| C-reaktives Protein (CRP) | Serum | Nicht spezifisch für Darmentzündungen | Nicht spezifisch für Darmentzündungen | AUC von 0,726 zur Unterscheidung von aktiver UC und Remission.[5] | Ein allgemeiner Entzündungsmarker. |
Die Daten deuten darauf hin, dass LCA, insbesondere als Teil eines Gallensäure-Panels, das Potenzial hat, fäkales Calprotectin und CRP bei der Diagnose und Überwachung von IBD zu ergänzen. Insbesondere die negative Korrelation zwischen LCA-Spezies und Entzündungsmarkern bei Colitis ulcerosa deutet auf eine Rolle bei der Pathophysiologie der Krankheit hin.[2][4]
Die Rolle der Lithocholsäure bei Lebererkrankungen
Die Leber ist das primäre Organ für die Synthese und den Stoffwechsel von Gallensäuren. Bei Lebererkrankungen wie NAFLD und HCC sind die Gallensäurespiegel und -zusammensetzung im Serum und in der Leber erheblich verändert.
Vergleich der Biomarker-Leistung bei nichtalkoholischer Fettleber (NAFLD) mit Fibrose
| Biomarker | Probe | Sensitivität | Spezifität | AUC | Anmerkungen |
| Lithocholsäure (LCA) | Plasma | Stark assoziiert mit fortgeschrittener Fibrose | Nicht als einzelner Marker quantifiziert | Ein Panel mit sekundären Gallensäuren zeigte einen AUC von 0,80-0,88 zur Identifizierung einer leichten Fibrose.[6] | Erhöhte Spiegel sind mit dem Schweregrad der Fibrose verbunden.[7] |
| Alanin-Aminotransferase (ALT) | Serum | Variabel | Variabel | Nicht berichtet | Ein Standard-Leberfunktionstest, der auf eine Leberschädigung hinweist, aber nicht spezifisch für Fibrose ist.[5] |
| Aspartat-Aminotransferase (AST) | Serum | Variabel | Variabel | Nicht berichtet | Ein weiterer Standard-Leberfunktionstest; das AST/ALT-Verhältnis kann auf eine fortgeschrittene Fibrose hindeuten.[5] |
Bei NAFLD korrelieren erhöhte zirkulierende LCA-Spiegel stark mit fortgeschrittener Leberfibrose.[7] Während ALT und AST weit verbreitete Indikatoren für eine Leberschädigung sind, bieten Gallensäureprofile, einschließlich LCA, möglicherweise eine spezifischere Bewertung des Fibrosestadiums.[6]
Vergleich der Biomarker-Leistung beim hepatozellulären Karzinom (HCC)
| Biomarker | Probe | Sensitivität | Spezifität | AUC | Anmerkungen |
| Lithocholsäure (LCA) | Serum/Stuhl | Nicht als einzelner Marker validiert | Nicht als einzelner Marker validiert | Nicht berichtet | Veränderungen im Gallensäureprofil werden bei HCC beobachtet.[8] |
| Alpha-Fetoprotein (AFP) | Serum | 49–71 % (bei <5 cm Tumoren) | 49–86 % | Nicht berichtet | Die Spezifität wird durch andere Lebererkrankungen beeinträchtigt.[9] Der Cut-off-Wert von 20 ng/ml wird häufig verwendet.[10] |
| AFP-L3 (Lectin-gebundenes AFP) | Serum | 18,8 % | 99,4 % | Nicht berichtet | Spezifischer für HCC als das Gesamt-AFP, aber weniger empfindlich.[9] |
Alpha-Fetoprotein (AFP) ist der am weitesten verbreitete Biomarker für HCC, leidet aber unter einer begrenzten Sensitivität und Spezifität.[9][10] Die hochspezifische, aber unempfindliche Natur von AFP-L3 unterstreicht den Bedarf an komplementären Biomarkern.[9] Während LCA allein noch nicht als eigenständiger Biomarker für HCC validiert ist, deuten die bei Leberzirrhose und HCC beobachteten tiefgreifenden Veränderungen im Gallensäurestoffwechsel auf sein Potenzial als Teil eines diagnostischen Panels hin.[8]
Signalwege und Wirkmechanismen
LCA übt seine biologischen Wirkungen hauptsächlich durch die Interaktion mit Kernrezeptoren und G-Protein-gekoppelten Rezeptoren aus, insbesondere dem Farnesoid-X-Rezeptor (FXR) und dem Takeda-G-Protein-gekoppelten-Rezeptor 5 (TGR5). Diese Interaktionen lösen nachgeschaltete Signalkaskaden aus, die Entzündungen, den Stoffwechsel und das Zellwachstum beeinflussen.
Abbildung 1: Vereinfachtes Diagramm der LCA-Signalwege.
Experimentelle Arbeitsabläufe und Protokolle
Die genaue Quantifizierung von LCA in biologischen Proben ist für seine Validierung als Biomarker von entscheidender Bedeutung. Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) und Gaschromatographie-Massenspektrometrie (GC-MS) sind die am häufigsten verwendeten Methoden.
Abbildung 2: Allgemeiner Arbeitsablauf für die Validierung von LCA als Biomarker.
Detailliertes Protokoll: Quantifizierung von fäkaler Lithocholsäure mittels GC-MS
Dieses Protokoll beschreibt eine vereinfachte Methode zur Quantifizierung ausgewählter Gallensäuren, einschließlich LCA, im menschlichen Stuhl.
1. Probenvorbereitung und Extraktion:
-
Eine bekannte Menge gefriergetrockneten Stuhls (z. B. 200 mg) wird in ein Glasröhrchen mit Schraubverschluss eingewogen.
-
Ein interner Standard (z. B. D5-Chenodeoxycholsäure) wird zugegeben, um die Extraktionseffizienz und die instrumentelle Variabilität zu korrigieren.
-
Die Extraktion erfolgt durch Zugabe von Pyridin und Salzsäure und Erhitzen der Probe.
-
Die Gallensäuren werden dann mit Diethylether aus der wässrigen Phase extrahiert.
2. Derivatisierung:
-
Da Gallensäuren für die GC-Analyse nicht flüchtig genug sind, müssen ihre polaren Hydroxyl- und Carboxylgruppen derivatisiert werden.
-
Dies wird typischerweise durch Silylierung erreicht, wobei ein Reagenz wie BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) mit TMCS (Trimethylchlorsilan) in Pyridin verwendet wird, um die aktiven Wasserstoffatome durch Trimethylsilylgruppen (TMS) zu ersetzen.
-
Die Reaktion wird durch Erhitzen (z. B. bei 70 °C für 30 Minuten) vervollständigt.
3. GC-MS-Analyse:
-
Gerät: Ein Gaschromatograph, der mit einem Massenspektrometer gekoppelt ist (GC-MS).
-
Säule: Eine Kapillarsäule, die für die Trennung von Steroiden geeignet ist (z. B. Rtx-5MS).
-
Injektion: Ein kleiner Teil (z. B. 2 µL) des derivatisierten Extrakts wird in den GC injiziert.
-
GC-Bedingungen: Die Ofentemperatur wird isotherm oder mit einem Temperaturgradienten programmiert, um die TMS-derivatisierten Gallensäuren zu trennen. Die Einlass- und Transferleitungstemperaturen werden hoch gehalten (z. B. 270 °C bzw. 320 °C), um eine Probenkondensation zu verhindern.
-
MS-Bedingungen: Das Massenspektrometer wird im Selected Ion Monitoring (SIM)-Modus betrieben, um die Empfindlichkeit und Spezifität zu erhöhen. Für jede Gallensäure werden spezifische Ionen überwacht. Für LCA-(TMS)2 ist ein charakteristisches Ion m/z 505 ([M-15]+).
4. Quantifizierung:
-
Es wird eine Kalibrierungskurve mit bekannten Konzentrationen von reinen Gallensäurestandards erstellt, die auf die gleiche Weise wie die Proben derivatisiert werden.
-
Die Konzentration von LCA in der Stuhlprobe wird durch Vergleich des Peakflächenverhältnisses von LCA zum internen Standard mit der Kalibrierungskurve berechnet.
Fazit und zukünftige Richtungen
Lithocholsäure zeigt ein erhebliches Potenzial als Biomarker, insbesondere bei enterohepatischen Erkrankungen. Bei Colitis ulcerosa und NAFLD-assoziierter Fibrose könnten Veränderungen der LCA-Spiegel wertvolle diagnostische und prognostische Informationen liefern und möglicherweise bestehende Biomarker ergänzen. Bei HCC ist die Rolle von LCA weniger klar definiert und erfordert weitere Forschung, aber sein enger Zusammenhang mit der Lebergesundheit deutet auf eine potenzielle Nützlichkeit als Teil eines Multiplex-Biomarker-Panels hin.
Die Standardisierung von Probenahmemethoden und Analyseverfahren, wie den hier beschriebenen, wird entscheidend sein, um die klinische Nützlichkeit von LCA zu validieren. Zukünftige Studien sollten sich auf große, prospektive Kohorten konzentrieren, um die diagnostische Genauigkeit von LCA im direkten Vergleich mit und in Kombination mit aktuellen Goldstandard-Biomarkern für jede spezifische Krankheit endgültig zu bestimmen. Die Untersuchung der komplizierten Wechselwirkungen zwischen der Darmmikrobiota, dem Gallensäurestoffwechsel und den Wirtsrezeptoren wird zweifellos neue Wege für die Diagnose und Therapie von Krankheiten eröffnen, bei denen LCA eine zentrale Rolle spielt.
References
- 1. Clinical value of fecal calprotectin in determining disease activity of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of bile acids as potential markers of liver dysfunction in humans: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Should AFP (or any biomarkers) be used for HCC surveillance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
Comparative analysis of lithocholic acid formation from different primary bile acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the formation of lithocholic acid (LCA), a significant secondary bile acid, from its primary bile acid precursors, chenodeoxycholic acid (CDCA) and cholic acid (CA). The transformation is exclusively mediated by the gut microbiota. Understanding the nuances of this bioconversion is critical for research into liver diseases, colonic health, and the systemic effects of bile acid signaling.
Quantitative Comparison of LCA Formation
The primary pathway for LCA formation in the gut is the 7α-dehydroxylation of chenodeoxycholic acid.[1][2] While cholic acid is primarily converted to deoxycholic acid (DCA) through a similar 7α-dehydroxylation process, the direct conversion of cholic acid to this compound is not a significant metabolic route. The key enzymatic machinery for 7α-dehydroxylation is encoded by the bile acid inducible (bai) gene cluster found in a limited number of gut bacterial species.[1][3][4][5]
Experimental data from studies on Clostridium leptum, a representative 7α-dehydroxylating bacterium, provides a quantitative comparison of the biotransformation of CDCA and CA.
| Parameter | Chenodeoxycholic Acid (CDCA) to this compound (LCA) | Cholic Acid (CA) to Deoxycholic Acid (DCA) | Reference |
| Whole Cell K₀.₅ (μM) | 0.18 | 0.37 | [6][7] |
| Whole Cell V (μmol/hr/mg protein) | 0.50 | 0.20 | [6][7] |
| Substrate Competition | 7α-dehydroxylation activity is unaffected by increasing concentrations of cholic acid. | 7α-dehydroxylation is reduced by increasing concentrations of chenodeoxycholic acid. | [6][7] |
Key Findings:
-
The apparent affinity of the microbial enzymes for chenodeoxycholic acid (lower K₀.₅) is higher than for cholic acid.[6][7]
-
The maximal rate of conversion of chenodeoxycholic acid to this compound is significantly greater than that of cholic acid to deoxycholic acid by Clostridium leptum.[6][7]
-
Chenodeoxycholic acid is the preferred substrate for 7α-dehydroxylation, as its conversion is not inhibited by cholic acid.[6][7]
Experimental Protocols
In Vitro Fecal Fermentation for LCA Formation Analysis
This protocol is adapted from methodologies for studying bile acid metabolism by gut microbiota in a controlled anaerobic environment.[8][9][10][11]
Objective: To measure the rate of this compound formation from chenodeoxycholic acid when incubated with a fecal microbial community.
Materials:
-
Fresh fecal samples from healthy donors.
-
Anaerobic chamber (e.g., BACTRON 300) with an atmosphere of 85% N₂, 10% CO₂, and 5% H₂.
-
Anaerobic phosphate-buffered saline (PBS).
-
Chenodeoxycholic acid (CDCA) stock solution.
-
pH-controlled batch culture fermentation vessels.
-
Centrifuge.
-
Acetonitrile.
-
LC-MS/MS system.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a fecal slurry (e.g., 20% w/v).
-
Incubation Setup: In the anaerobic chamber, add the fecal slurry to fermentation vessels containing pre-warmed, anaerobic culture medium.
-
Substrate Addition: Add the CDCA stock solution to the fermentation vessels to a final concentration of 500 µM. A control vessel without added CDCA should also be prepared.
-
Time-Course Sampling: Incubate the vessels at 37°C. Collect samples at various time points (e.g., 0, 6, 12, and 24 hours).
-
Reaction Quenching: Stop the microbial activity in the collected samples by adding an equal volume of cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet solids. Collect the supernatant for bile acid analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of CDCA and LCA in the supernatants using a validated LC-MS/MS method.
HPLC-MS/MS for Bile Acid Quantification in Fecal Samples
This protocol provides a general framework for the sensitive and specific quantification of bile acids using liquid chromatography-tandem mass spectrometry.[12][13][14][15][16]
Objective: To accurately measure the concentrations of primary and secondary bile acids in fecal incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
Reagents and Standards:
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
LC-MS grade additives (e.g., formic acid, ammonium acetate).
-
Certified standards for all bile acids of interest (CDCA, CA, LCA, DCA, etc.).
-
Internal standards (e.g., deuterated bile acid analogs).
Procedure:
-
Sample Preparation:
-
Thaw the fecal supernatant samples.
-
Perform a dilution series if necessary to bring the analyte concentrations within the linear range of the assay.
-
Add the internal standard solution to all samples, standards, and quality controls.
-
-
Chromatographic Separation:
-
Inject the prepared samples onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution program with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For each bile acid and internal standard, optimize the precursor ion and product ion transitions and collision energies.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard from the analysis of the calibration standards.
-
Determine the concentration of each bile acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Metabolic and Signaling Pathways
Metabolic Pathway of this compound Formation
References
- 1. Diversity of Bacteria Exhibiting Bile Acid-inducible 7α-dehydroxylation Genes in the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]
- 5. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7alpha-Dehydroxylation of cholic acid and chenodeoxycholic acid by Clostridium leptum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. researchgate.net [researchgate.net]
Assessing the Reproducibility of Published Lithocholic Acid Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published data on the biological effects of lithocholic acid (LCA). By summarizing quantitative findings and detailing experimental protocols, this document aims to enhance the reproducibility of key experiments in the study of this multifaceted bile acid.
This compound, a secondary bile acid produced by gut microbiota, has garnered significant attention for its diverse biological activities. It is a potent signaling molecule that interacts with various cellular receptors, influencing a range of physiological and pathological processes. Published studies have implicated LCA in cancer cell apoptosis, activation of nuclear receptors like the pregnane X receptor (PXR), and modulation of the G protein-coupled bile acid receptor 1 (TGR5). However, the reproducibility of these findings can be challenging due to variations in experimental setups. This guide provides a consolidated resource to address this challenge.
Quantitative Data Comparison
To facilitate a clear comparison of LCA's reported effects, the following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PC-3 | Prostate Cancer | 32.0 | [1] |
| DU-145 | Prostate Cancer | 30.4 | [1] |
| LNCaP | Prostate Cancer | Not explicitly stated, but apoptosis induced at 25–75 µM | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | [3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |
| HCT116 | Colon Cancer | Not explicitly stated, but apoptosis induced | [4] |
Table 2: Receptor Activation by this compound (EC50/IC50 Values)
| Receptor | Assay Type | Cell Line/System | EC50/IC50 (µM) | Citation |
| TGR5 | cAMP production | CHO cells | 0.53 | [5] |
| TGR5 | cAMP production | Mγ-Mϕs | ~0.6 | [4] |
| PXR (human) | Scintillation Proximity Assay | In vitro | IC50: 9 | [5] |
Key Signaling Pathways of this compound
The diverse biological effects of this compound are mediated through its interaction with multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways described in the literature.
Detailed Experimental Protocols
To aid in the design and replication of experiments, this section provides detailed methodologies for key assays cited in the literature.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of LCA on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
LCA Treatment: Treat the cells with various concentrations of LCA (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6] The IC50 value, the concentration of LCA that inhibits cell growth by 50%, can then be calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells (1 x 10^6 cells) in a T25 flask and treat with the desired concentration of LCA for the specified time.[7]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis: After LCA treatment, lyse the cells using a cell lysis buffer.[8]
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.[9]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.[8]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission between 420-460 nm for AMC). The fluorescence intensity is proportional to the caspase-3/7 activity.[9]
PXR Activation Reporter Gene Assay
This assay is used to determine if LCA can activate the pregnane X receptor.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a PXR expression vector and a reporter plasmid containing a PXR-responsive element linked to a luciferase gene.[10]
-
LCA Treatment: Treat the transfected cells with various concentrations of LCA for 24 hours.[10]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates PXR activation.[10]
By providing a centralized resource of quantitative data and detailed methodologies, this guide aims to improve the consistency and reproducibility of research on this compound, ultimately accelerating our understanding of its role in health and disease.
References
- 1. This compound induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids induce apoptosis selectively in androgen-dependent and -independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The nuclear receptor PXR is a this compound sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lithocholic Acid: A Guide for Laboratory Professionals
This document provides a comprehensive guide for the safe handling and disposal of Lithocholic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.
Immediate Safety and Handling
This compound is a hazardous substance requiring careful handling. According to its Safety Data Sheet (SDS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Some classifications also suggest it is suspected of causing genetic defects and cancer[3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times, including chemical-resistant gloves, safety goggles, and a lab coat[2][4]. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2][4].
Key Hazard and Disposal Information
The following table summarizes the essential hazard classifications and disposal parameters for this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancer | [1][2][3] |
| Primary Disposal Route | Collection for chemical waste pickup by a licensed contractor or institutional EHS. | [5][6][7] |
| Prohibited Disposal Routes | Do not dispose of with household garbage, down the sanitary sewer, or by evaporation.[1][5][6] | [1][5][6] |
| Water Hazard Class | Class 1: Slightly hazardous for water. Do not allow to reach ground water or sewage systems. | [1] |
| Lab Accumulation Limit | Varies by institution; typically no more than 10-55 gallons of hazardous waste should be stored in a lab. | [5][8] |
Step-by-Step Disposal Protocol for this compound Waste
The standard and required method for disposing of this compound is to collect it as hazardous chemical waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
Step 1: Waste Identification and Segregation
-
Identify : All materials contaminated with this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, wipes), must be treated as hazardous waste.
-
Segregate : Do not mix this compound waste with incompatible chemicals[5]. Store it separately from strong oxidizing agents. Collect aqueous waste separately from organic solvent waste[9].
Step 2: Select and Label a Waste Container
-
Container Choice : Use a sturdy, leak-proof container that is chemically compatible with the waste[5][6]. The original product container is a suitable option[7]. Ensure the container has a secure, tightly sealing lid[8].
-
Labeling : Clearly label the container with the words "Hazardous Waste"[8]. List all constituents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations[6]. Attach your institution's official hazardous waste tag as soon as you begin accumulating waste[5].
Step 3: Accumulate Waste Safely
-
Solids : Collect solid this compound waste, including contaminated materials, in a designated, labeled container.
-
Solutions : Collect solutions containing this compound in a compatible, labeled liquid waste container. Use secondary containment (such as a larger, shatter-proof basin) for all liquid waste containers to prevent spills[5].
-
Storage : Keep the waste container tightly closed at all times, except when adding waste[5][8]. Store the container in a designated, safe location within the laboratory, away from heat or ignition sources, and segregated from incompatible materials[5][7].
Step 4: Arrange for Disposal
-
Request Pickup : Once the waste container is full (no more than 75-90% capacity to allow for expansion), or when waste has been accumulated for a set period (e.g., six months), schedule a waste pickup with your institution's EHS office[5][7].
Procedural Information
Spill Cleanup Procedures In the event of a spill, follow these steps while wearing full PPE:
-
Containment : Prevent the spill from spreading.
-
Solid Spills : Carefully sweep up the solid material, avoiding dust generation, and place it into your labeled hazardous waste container.
-
Liquid Spills : Absorb solutions with an inert, non-combustible material like diatomite or universal binders[2].
-
Decontamination : Clean the spill area. Surfaces and equipment can be decontaminated by scrubbing with alcohol[2].
-
Disposal : All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container for proper disposal[2][5].
Disposal of Empty Containers Chemical containers must be properly managed to be considered non-hazardous.
-
Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can remove the residue[10][11].
-
Collect Rinsate : The first rinse must be collected and disposed of as hazardous chemical waste[5][10]. Subsequent rinses may also need to be collected, depending on local regulations.
-
Final Disposal : Once triple-rinsed and fully air-dried in a well-ventilated area (like a fume hood), the original labels must be completely removed or defaced[5][11]. The clean, dried container can then be disposed of in the appropriate recycling (e.g., glass disposal) or solid waste stream[5].
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Lithocholic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Lithocholic Acid, designed to ensure the well-being of laboratory personnel and maintain a secure research environment. Adherence to these procedural steps is essential for all researchers, scientists, and drug development professionals working with this compound.
Essential Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.[1][2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields are required to protect against dust particles and splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.[2] |
| Body Protection | A laboratory coat must be worn to protect against skin contact. |
| Respiratory Protection | Work in a well-ventilated area. If dust generation is likely or ventilation is inadequate, a NIOSH-approved respirator for particulates is recommended.[2] |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling procedures for this compound.
Pre-Handling and Preparation
-
Area Designation: Designate a specific area for handling this compound, away from general laboratory traffic.
-
Ventilation: Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit readily available.
-
Documentation: Review the Safety Data Sheet (SDS) for this compound before starting any work.
Handling the Compound
-
Avoid Dust Formation: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly. For maximum solubility in aqueous buffers, it is recommended to first dissolve the acid in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer of choice.[3]
-
Container Handling: Keep the container tightly closed when not in use.
Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol).
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect excess solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the name "this compound."
-
-
Liquid Waste (Solutions):
-
For small quantities of dilute acidic solutions (less than 10% concentration), neutralization may be an option. Slowly add a weak base, such as sodium bicarbonate, until the pH is between 6 and 8. This should be done in a fume hood with appropriate PPE. Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
For concentrated solutions or solutions containing other hazardous materials, collect the waste in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste. After thorough rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data
| Property | Value |
| Solubility | Soluble in organic solvents such as ethanol and DMSO at approximately 20 mg/mL, and in dimethylformamide (DMF) at approximately 30 mg/mL. Sparingly soluble in aqueous buffers.[3] |
| Acute Toxicity (Oral) | LD50 (mouse): 3900 mg/kg.[2] |
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
